Fmoc-Lys(5-FITC)-OH
Description
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Structure
2D Structure
Properties
Molecular Formula |
C42H35N3O9S |
|---|---|
Molecular Weight |
757.8 g/mol |
IUPAC Name |
(2S)-6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C42H35N3O9S/c46-24-13-16-33-36(20-24)53-37-21-25(47)14-17-34(37)42(33)32-15-12-23(19-30(32)39(50)54-42)44-40(55)43-18-6-5-11-35(38(48)49)45-41(51)52-22-31-28-9-3-1-7-26(28)27-8-2-4-10-29(27)31/h1-4,7-10,12-17,19-21,31,35,46-47H,5-6,11,18,22H2,(H,45,51)(H,48,49)(H2,43,44,55)/t35-/m0/s1 |
InChI Key |
YZVPTSXSCYXIGT-DHUJRADRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Biochemical Utility of Fmoc-Lys(5-FITC)-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Lys(5-FITC)-OH is a specialized amino acid derivative that serves as a fundamental tool in biochemistry and drug development. It integrates the principles of solid-phase peptide synthesis (SPPS) with fluorescence labeling, enabling the precise incorporation of a fluorescent tag at a specific site within a peptide sequence. This technical guide provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visual representations of key biochemical processes.
This derivative consists of the amino acid lysine, where the α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the ε-amino group of the side chain is labeled with fluorescein-5-isothiocyanate (5-FITC). The Fmoc group is a base-labile protecting group, making it ideal for SPPS. FITC is a widely used green fluorescent dye, valued for its high quantum yield and compatibility with common fluorescence microscopy and flow cytometry equipment.[1]
Core Applications in Biochemistry
The primary utility of this compound lies in its function as a building block for creating fluorescently labeled peptides.[2][3] These labeled peptides are instrumental in a variety of biochemical and cellular assays.
Fluorescence Resonance Energy Transfer (FRET) Assays
FRET is a powerful technique for studying molecular interactions, such as enzyme activity and protein binding. In a typical FRET-based protease assay, a peptide substrate is synthesized with a fluorescent donor (like FITC) and a quencher molecule. When the peptide is intact, the quencher is in close proximity to the fluorophore, and the fluorescence is suppressed. Upon cleavage of the peptide by a protease, the fluorophore and quencher are separated, leading to an increase in fluorescence.[4] this compound is a common choice for incorporating the donor fluorophore into such FRET substrates.
Cellular Uptake and Intracellular Trafficking Studies
Fluorescently labeled peptides are invaluable for visualizing and quantifying the uptake of peptides into living cells. This is particularly relevant in the development of cell-penetrating peptides (CPPs) as drug delivery vectors. By incorporating this compound into a CPP sequence, researchers can track its internalization, determine its intracellular localization, and quantify the efficiency of delivery using techniques like fluorescence microscopy and flow cytometry.
Protein and Polypeptide Labeling
This compound serves as a marker for polypeptides and proteins. By incorporating this fluorescent amino acid, researchers can create tagged proteins for use in a variety of applications, including immunofluorescence, fluorescence in situ hybridization (FISH), and biochemical assays.
Quantitative Data
The photophysical properties of the FITC fluorophore are critical for its application. The following table summarizes key quantitative data for FITC.
| Parameter | Value | Reference |
| Maximum Excitation Wavelength (λex) | 494-495 nm | |
| Maximum Emission Wavelength (λem) | 520-525 nm | |
| Molar Extinction Coefficient (ε) | 73,000 - 75,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φf) | 0.92 | |
| Fluorescence Decay Time (τfl) | 5.0 ns |
Experimental Protocols
Incorporation of this compound into a Peptide using Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual coupling of this compound onto a growing peptide chain on a solid support resin.
Materials:
-
Peptide synthesis resin (e.g., Rink Amide resin) with the N-terminal Fmoc group removed.
-
This compound
-
Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
20% Piperidine in DMF for Fmoc deprotection
-
DCM (Dichloromethane) for washing
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes. If starting a new synthesis, the first amino acid must be loaded onto the resin. For an ongoing synthesis, ensure the Fmoc group of the previously coupled amino acid has been removed by treating with 20% piperidine in DMF.
-
Activation of this compound: In a separate vial, dissolve this compound (1.5-2 equivalents relative to the resin loading capacity) in DMF. Add HBTU (1.5-2 eq.) and DIEA (3-4 eq.). Allow the mixture to pre-activate for 1-2 minutes. The solution should turn a yellowish color.
-
Coupling: Add the activated this compound solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours. The reaction should be protected from light due to the photosensitivity of FITC.
-
Washing: After the coupling reaction, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts.
-
Fmoc Deprotection: To continue the peptide synthesis, remove the Fmoc group from the newly added Lys(FITC) residue by treating the resin with 20% piperidine in DMF for 10-20 minutes.
-
Washing: Wash the resin again with DMF (3-5 times) and DCM (3-5 times). The resin is now ready for the coupling of the next amino acid in the sequence.
-
Cleavage and Deprotection: Once the entire peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
FRET-Based Protease Assay
This protocol describes a general procedure for measuring protease activity using a custom-synthesized FRET peptide substrate containing a FITC-labeled lysine and a suitable quencher.
Materials:
-
FRET peptide substrate (e.g., with FITC on one side of the cleavage site and a DABCYL quencher on the other).
-
Protease of interest.
-
Assay buffer (e.g., Tris-HCl or HEPES buffer at the optimal pH for the protease).
-
96-well black microplate.
-
Fluorescence plate reader.
Procedure:
-
Reagent Preparation: Prepare a stock solution of the FRET peptide substrate in DMSO. Dilute the substrate to the desired final concentration in the assay buffer. Prepare a stock solution of the protease in the assay buffer.
-
Assay Setup: In a 96-well black microplate, add the diluted FRET peptide substrate to each well.
-
Initiate Reaction: Add the protease solution to the wells to initiate the cleavage reaction. Include control wells with substrate and buffer only (no enzyme) to measure background fluorescence.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the excitation and emission wavelengths of FITC (e.g., Ex: 490 nm, Em: 520 nm).
-
Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes).
-
Data Analysis: Subtract the background fluorescence from the enzyme-containing wells. The rate of increase in fluorescence is proportional to the protease activity.
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Principle of a FRET-based protease assay.
Caption: Workflow for studying cellular uptake of a fluorescently labeled peptide.
References
Illuminating the Path of Discovery: A Technical Guide to Fmoc-Lys(5-FITC)-OH
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the excitation and emission spectra of Nα-Fmoc-Nε-(5-fluoresceinyl) L-lysine (Fmoc-Lys(5-FITC)-OH), a critical reagent for the fluorescent labeling of peptides and proteins. This document details the spectral properties, outlines experimental protocols for its use in solid-phase peptide synthesis (SPPS), and presents a logical workflow for its incorporation into target molecules.
Core Spectral and Physicochemical Properties
This compound is a derivative of the amino acid lysine where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group is labeled with 5-fluorescein isothiocyanate (FITC). The fluorescence characteristics of this compound are dictated by the FITC moiety, a widely used green fluorescent dye.
Quantitative Data Summary
The key spectral and physical properties of the FITC fluorophore, and by extension this compound, are summarized in the table below. These values are essential for designing fluorescence-based assays, including fluorescence resonance energy transfer (FRET) studies, and for configuring instrumentation for optimal signal detection.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~491 - 495 nm | [1][2][3][4] |
| Emission Maximum (λem) | ~516 - 525 nm | [1] |
| Molar Extinction Coefficient (ε) | ~73,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | ~0.5 | |
| Molecular Weight | 757.81 g/mol |
Experimental Protocols: Incorporation of this compound via Solid-Phase Peptide Synthesis
This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce a fluorescent label at a specific site within a peptide sequence.
Materials:
-
This compound
-
Rink Amide MBHA resin or other suitable solid support
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
Base (e.g., DIEA)
-
Deprotection solution: 20% piperidine in dimethylformamide (DMF)
-
Washing solvents (DMF, dichloromethane (DCM))
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers)
-
Purification system (e.g., High-Performance Liquid Chromatography - HPLC)
General Protocol for Manual SPPS:
-
Resin Preparation: Swell the resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 15-20 minutes. Subsequently, wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the next Fmoc-protected amino acid (or this compound) in DMF.
-
Add coupling reagents (e.g., HBTU, HOBt) and a base (DIEA).
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at room temperature with agitation. To ensure complete coupling, a monitoring test like the Kaiser test can be performed.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and then purify the fluorescently labeled peptide using reverse-phase HPLC.
-
Analysis: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Experimental Workflow and Logical Relationships
The process of incorporating this compound into a peptide via SPPS follows a well-defined, cyclical workflow. The following diagrams illustrate this process.
Caption: Workflow for Solid-Phase Peptide Synthesis with this compound.
This diagram illustrates the cyclical nature of solid-phase peptide synthesis, starting from the resin-bound amino acid and proceeding through deprotection, washing, and coupling steps. Once the desired peptide sequence is assembled, the process moves to the post-synthesis phase, which includes final deprotection, cleavage from the solid support, purification, and analysis to yield the final fluorescently labeled peptide.
References
A Technical Guide to Fmoc-Lys(5-FITC)-OH: A Fluorescent Building Block for Peptide Synthesis and FRET Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Nα-Fmoc-Nε-(5-fluoresceinylthiocarbamoyl)-L-lysine, commonly known as Fmoc-Lys(5-FITC)-OH. This key reagent is a cornerstone in the synthesis of fluorescently labeled peptides, which are indispensable tools in contemporary biochemical and cellular research, particularly for the development of sensitive FRET-based protease assays.
Core Compound Properties
This compound is an amino acid derivative where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group of the lysine side chain is labeled with fluorescein isothiocyanate (FITC). The Fmoc group provides a temporary shield, allowing for the sequential addition of amino acids during solid-phase peptide synthesis (SPPS). The FITC moiety imparts fluorescence to the molecule, enabling the resulting peptide to be used as a reporter in various biological assays.[1][2]
| Property | Value | Reference |
| Molecular Formula | C42H35N3O9S | [3][4] |
| Molecular Weight | 757.81 g/mol | [4] |
| Appearance | Orange to red solid | |
| CAS Number | 1095493-05-2 |
Applications in Research
The primary application of this compound is as a building block for the site-specific incorporation of a fluorescent label into a peptide sequence during SPPS. This allows for the precise placement of the FITC fluorophore within the peptide chain.
FITC is a widely used fluorescent probe for labeling amines and serves as an excellent donor fluorophore in Förster Resonance Energy Transfer (FRET) pairs. FRET is a mechanism describing energy transfer between two light-sensitive molecules. In a typical FRET-based protease assay, a peptide substrate is synthesized with a fluorophore (like FITC) and a quencher molecule. When the peptide is intact, the quencher is in close proximity to the fluorophore, suppressing its fluorescence. Upon cleavage of the peptide by a specific protease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. This principle is widely used for high-throughput screening of enzyme inhibitors and for studying enzyme kinetics.
Experimental Protocols
The following protocols are adapted from established methods for solid-phase peptide synthesis and the development of FRET-based assays. While the specific example uses a related compound, Fmoc-Lys(5-Fam)-OH, the principles and steps are directly applicable to the incorporation of this compound.
Protocol 1: Incorporation of this compound into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual coupling of this compound onto a resin-bound peptide chain using standard Fmoc chemistry.
Materials:
-
Peptide synthesis resin (e.g., Rink Amide resin) with the initial amino acid(s) already coupled.
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma Pure)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
-
Peptide synthesis vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Thoroughly wash the resin with DMF (5 times) and DCM (3 times) to remove residual piperidine and by-products.
-
Activation of this compound: In a separate vial, dissolve this compound (3 equivalents relative to the resin substitution), Oxyma Pure (3 equivalents), and DIC (3 equivalents) in DMF. Allow the activation to proceed for 15-20 minutes at room temperature.
-
Coupling: Add the activated this compound solution to the deprotected peptide-resin. Agitate the mixture for at least 4 hours at room temperature. Due to the bulky nature of the FITC group, a longer coupling time or a double coupling may be necessary to ensure complete reaction.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents.
-
Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a successful coupling.
-
Chain Elongation: Proceed with the deprotection and coupling of the next amino acid in the sequence as required.
Protocol 2: FRET-Based Protease Assay Using a FITC-Labeled Peptide Substrate
This protocol describes a general procedure for measuring protease activity using a custom-synthesized FRET peptide containing a FITC-labeled lysine residue and a suitable quencher.
Materials:
-
Purified FRET peptide substrate (e.g., containing the sequence FITC-Lys...Quencher).
-
Purified protease of interest.
-
Assay buffer (enzyme-specific).
-
96-well black microplate.
-
Fluorescence plate reader.
Procedure:
-
Reagent Preparation: Prepare a stock solution of the FRET peptide substrate in an appropriate solvent (e.g., DMSO) and dilute it to the desired working concentration in the assay buffer. Prepare serial dilutions of the protease in the assay buffer.
-
Assay Setup: In a 96-well black microplate, add the FRET peptide substrate solution to each well.
-
Initiation of Reaction: Add the protease solutions of varying concentrations to the wells to initiate the enzymatic reaction. Include a negative control with no enzyme.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity in the plate reader at the appropriate excitation and emission wavelengths for FITC (typically ~490 nm excitation and ~520 nm emission). Take readings at regular time intervals (e.g., every 1-5 minutes) for a duration of 30-60 minutes.
-
Data Analysis: Plot the fluorescence intensity versus time for each protease concentration. The initial rate of the reaction (V₀) can be determined from the slope of the linear portion of the curve. These rates can then be used to determine kinetic parameters such as Kₘ and kcat.
Visualizations
The following diagrams illustrate the logical flow of the experimental processes described.
Caption: Workflow for incorporating this compound in SPPS.
Caption: Logical flow of a FRET-based protease assay.
References
An In-depth Technical Guide to the Principles of Fluorescent Amino Acid Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles, methodologies, and applications of fluorescent amino acid labeling, a cornerstone technique in modern biological research and drug discovery. Fluorescent labeling enables the visualization and quantification of proteins and other biomolecules, offering profound insights into cellular processes, protein dynamics, and molecular interactions.[][2]
Core Principles of Fluorescent Amino Acid Labeling
Fluorescent labeling involves the covalent attachment of a fluorophore, a molecule that can absorb light at a specific wavelength and emit it at a longer wavelength, to a target amino acid within a peptide or protein.[] This allows researchers to track, identify, and quantify the labeled molecule with high sensitivity and specificity.[2][3] The ideal fluorescent label is small, bright, and stable, and does not perturb the biological system being studied.
The selection of a labeling strategy is dictated by the available reactive groups on the amino acid side chains or termini and the desired specificity of labeling. The most common targets for covalent modification are the primary amines, thiols, and carboxyl groups of amino acid residues.
Amine-Reactive Labeling
Primary amines are abundant in proteins, found at the N-terminus and on the side chain of lysine residues. This makes them a common target for fluorescent labeling.
-
N-hydroxysuccinimide (NHS) Esters: NHS esters are widely used amine-reactive reagents that form stable amide bonds with primary amines under mild alkaline conditions (pH 7.5-8.5). The reaction is straightforward and efficient.
-
Isothiocyanates: Isothiocyanates, such as fluorescein isothiocyanate (FITC), react with primary amines to form stable thiourea linkages. This chemistry is also performed under alkaline conditions.
Thiol-Reactive Labeling
The thiol group of cysteine residues provides a highly specific target for labeling due to its relatively low abundance in most proteins. This allows for precise, site-specific labeling.
-
Maleimides: Maleimides react specifically with thiol groups to form stable thioether bonds. The reaction is most efficient at a pH between 6.5 and 7.5.
-
Iodoacetamides: Iodoacetamides also react with thiol groups to form stable thioether linkages.
Click Chemistry
Click chemistry refers to a class of reactions that are highly specific, efficient, and biocompatible. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example used for fluorescent labeling. This method involves the introduction of an azide or alkyne group into the target molecule, which then reacts with a correspondingly modified fluorophore. This approach offers exceptional control over labeling specificity.
Enzymatic Labeling
Enzymatic methods offer high specificity by utilizing enzymes to attach fluorescent labels to proteins. For instance, self-labeling enzyme tags like SNAP-tag and CLIP-tag can be genetically fused to a protein of interest and then specifically and covalently labeled with a fluorescent substrate.
Quantitative Data of Common Fluorophores for Amino Acid Labeling
The choice of fluorophore is critical and depends on the specific application, the available excitation sources, and the desired emission wavelength. The following table summarizes the key photophysical properties of commonly used fluorescent dyes.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Reactive Group(s) |
| FITC (Fluorescein isothiocyanate) | ~495 | ~519 | ~75,000 | >0.5 | Amine |
| TRITC (Tetramethylrhodamine isothiocyanate) | ~550 | ~575 | ~95,000 | ~0.2 | Amine |
| Alexa Fluor 488 | ~495 | ~519 | ~71,000 | 0.92 | Amine, Thiol |
| Alexa Fluor 594 | ~590 | ~617 | ~90,000 | 0.66 | Amine, Thiol |
| Alexa Fluor 647 | ~650 | ~668 | ~239,000 | 0.33 | Amine, Thiol |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 | Amine, Thiol |
| Cy5 | ~649 | ~670 | ~250,000 | ~0.2 | Amine, Thiol |
| ATTO 594 | ~594 | ~620 | ~120,000 | 0.85 | Amine, Thiol |
| ATTO 647N | ~647 | ~669 | ~150,000 | 0.65 | Amine, Thiol |
| NBD (Nitrobenzoxadiazole) | ~466 | ~539 | ~24,000 | Variable | Amine |
Note: Photophysical properties can vary depending on the conjugation partner and the local environment.
Experimental Protocols
Detailed and reproducible protocols are crucial for successful fluorescent labeling. Below are generalized methodologies for common labeling chemistries.
General Protocol for Amine Labeling with NHS Ester Dyes
-
Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer at a pH of 7.5-8.5 (e.g., phosphate-buffered saline, PBS). Ensure the protein concentration is accurately determined.
-
Dye Preparation: Dissolve the amine-reactive NHS ester dye in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Labeling Reaction: Add the dissolved dye to the protein solution while gently stirring. The molar ratio of dye to protein may need to be optimized, but a starting point is often a 10- to 20-fold molar excess of the dye.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted dye from the labeled protein using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.
-
Characterization: Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorbance maximum).
General Protocol for Thiol Labeling with Maleimide Dyes
-
Protein Preparation: If the protein does not have a free cysteine, one may need to be introduced via site-directed mutagenesis. If the protein has multiple cysteines and site-specific labeling is desired, other cysteines may need to be protected. Reduce any disulfide bonds by treating the protein with a reducing agent like dithiothreitol (DTT), followed by removal of the DTT. The labeling reaction should be performed in a buffer at pH 6.5-7.5.
-
Dye Preparation: Dissolve the maleimide-functionalized dye in DMF or DMSO.
-
Labeling Reaction: Add the dissolved dye to the protein solution at a 10- to 20-fold molar excess.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or cysteine.
-
Purification: Separate the labeled protein from unreacted dye and quenching reagents as described for amine labeling.
-
Characterization: Determine the DOL as described above.
Visualizing Workflows and Pathways
Diagrams are powerful tools for illustrating complex biological processes and experimental procedures.
Caption: General experimental workflow for fluorescently labeling a protein.
Fluorescence Resonance Energy Transfer (FRET) is a powerful application of fluorescent labeling for studying molecular interactions. It relies on the distance-dependent transfer of energy from a "donor" fluorophore to an "acceptor" fluorophore.
Caption: Principle of Fluorescence Resonance Energy Transfer (FRET).
Immunofluorescence is a widely used technique that employs fluorescently labeled antibodies to detect specific proteins within cells.
Caption: A typical workflow for indirect immunofluorescence.
Applications in Drug Development
Fluorescent amino acid labeling is indispensable in various stages of drug development:
-
Target Identification and Validation: Fluorescently labeled ligands can be used in binding assays to identify and characterize novel drug targets.
-
High-Throughput Screening (HTS): FRET-based assays and other fluorescence techniques are widely used in HTS to identify compounds that modulate the activity of a target protein.
-
Lead Optimization: Fluorescent probes can be used to study the mechanism of action of lead compounds and to assess their effects on cellular pathways.
-
In Vivo Imaging: Near-infrared (NIR) fluorescent dyes can be used to label drug candidates or targeting moieties to visualize their biodistribution and target engagement in living organisms.
-
Biomarker Discovery: Fluorescently labeled antibodies are used in techniques like flow cytometry and immunohistochemistry to identify and quantify protein biomarkers for disease diagnosis and patient stratification.
References
The Solubility Profile of Fmoc-Lys(5-FITC)-OH: A Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the solubility of Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(5-fluoresceinylthiocarbamoyl)-L-lysine (Fmoc-Lys(5-FITC)-OH) in various laboratory solvents. This document provides quantitative solubility data, detailed experimental protocols for solubility determination, and illustrates a typical experimental workflow utilizing this fluorescently labeled amino acid.
This compound is a crucial reagent in peptide chemistry and drug discovery. As a fluorescently labeled amino acid, it serves as a building block for the synthesis of fluorescent peptides. These peptides are instrumental in developing sensitive assays, particularly for studying enzyme activity through techniques like Fluorescence Resonance Energy Transfer (FRET). Understanding the solubility of this compound is paramount for accurate stock solution preparation, ensuring reproducibility in experiments, and optimizing reaction conditions in solid-phase peptide synthesis (SPPS).
Core Concepts in Solubility
The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For complex organic molecules like this compound, solubility is influenced by several factors including the polarity of the solvent, the molecular structure of the solute, temperature, and pH. The large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group and the fluorescein isothiocyanate (FITC) moiety, combined with the amino acid backbone, give this molecule a complex solubility profile, favoring polar aprotic organic solvents.
Quantitative Solubility Data
The following tables summarize the available quantitative and qualitative solubility data for this compound and its parent compound, Fmoc-Lys-OH, in common laboratory solvents. This data is essential for the preparation of stock solutions and for use in various experimental settings.
Table 1: Solubility of this compound
| Solvent | Molar Mass ( g/mol ) | Solubility (mg/mL) | Molar Solubility (mM) | Remarks |
| Dimethyl sulfoxide (DMSO) | 757.81 | 100 | 131.96 | Requires sonication for dissolution. It is recommended to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility[1]. |
| Dimethylformamide (DMF) | 757.81 | ≥ 7.58 | ≥ 10 | While a specific saturation value is not readily available, product datasheets provide calculators for reconstituting the compound in DMF at concentrations of at least 10 mM, indicating good solubility[2]. |
Table 2: Comparative Solubility of Fmoc-Lys-OH
For comparative purposes, the solubility of the parent compound, Fmoc-Lys-OH, which lacks the bulky, hydrophobic FITC group, is presented below.
| Solvent | Molar Mass ( g/mol ) | Solubility (mg/mL) | Molar Solubility (mM) | Remarks |
| Dimethyl sulfoxide (DMSO) | 368.43 | 50 | 135.71 | Requires sonication and pH adjustment to 2 with 1 M HCl[3]. |
| Methanol | 368.43 | 5.74 | 15.58 | Requires sonication and pH adjustment to 6 with HCl[3]. |
| Water | 368.43 | 3.64 | 9.88 | Requires sonication and pH adjustment to 3 with 1 M HCl[3]. |
Experimental Protocols
A standardized protocol for determining the solubility of a fluorescent compound like this compound is crucial for obtaining reliable and reproducible data. Below is a generalized protocol synthesized from standard laboratory procedures for solubility assessment.
Protocol 1: Solubility Determination by Visual Inspection
This method provides a rapid, qualitative or semi-quantitative assessment of solubility.
-
Preparation: Weigh a precise amount of this compound (e.g., 1-5 mg) into a clear glass vial.
-
Solvent Addition: Add a measured, small volume of the test solvent (e.g., 100 µL) to the vial.
-
Dissolution: Vigorously vortex the vial for 1-2 minutes. If the solid does not dissolve, gentle heating or sonication can be applied. Caution should be exercised as heat can degrade the compound.
-
Observation: Visually inspect the solution against a light and dark background for any undissolved particles.
-
Titration: If the compound has dissolved, continue to add small, measured aliquots of the solvent, with vortexing and observation at each step, until precipitation is observed. If the compound did not dissolve initially, add more solvent in small, measured increments until complete dissolution is achieved.
-
Calculation: The solubility can be estimated based on the total volume of solvent required to dissolve the known mass of the compound.
Protocol 2: Quantitative Solubility Determination using UV-Vis Spectroscopy
This method provides a more accurate, quantitative measure of solubility and is suitable for compounds with a chromophore, such as this compound.
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. Ensure there is undissolved solid at the bottom.
-
Equilibration: Agitate the vial at a constant temperature for a set period (e.g., 24-48 hours) to ensure the solution is saturated and has reached equilibrium.
-
Separation of Undissolved Solid: Filter the saturated solution through a syringe filter (e.g., 0.22 µm) to remove all undissolved particles. Alternatively, centrifuge the solution at high speed and carefully collect the supernatant.
-
Preparation of Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of these standards at the wavelength of maximum absorbance (λmax) for the FITC fluorophore (around 495 nm). Plot a standard curve of absorbance versus concentration.
-
Sample Analysis: Dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the standard curve. Measure the absorbance of the diluted sample.
-
Calculation: Use the standard curve to determine the concentration of the diluted sample. Calculate the concentration of the original saturated solution by multiplying by the dilution factor. This concentration represents the solubility of the compound in that solvent.
Application Workflow: FRET-Based Protease Assay
This compound is a key component in the synthesis of fluorescently labeled peptide substrates for FRET-based assays. These assays are widely used to measure the activity of proteases, which are important drug targets. The following diagram illustrates the general workflow of a FRET-based protease assay using a peptide substrate synthesized with this compound.
In this workflow, a peptide substrate is first synthesized containing both a fluorophore (from this compound) and a quencher. In the intact peptide, the close proximity of the quencher dampens the fluorescence of the FITC. When the protease cleaves the peptide, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured over time to determine the enzyme's activity.
Logical Diagram for Solvent Selection
The choice of solvent for this compound is critical and depends on the specific application. The following diagram provides a logical approach to selecting an appropriate solvent.
This guide highlights that for high-concentration stock solutions, DMSO is the solvent of choice. For applications like solid-phase peptide synthesis, DMF is the industry standard due to its excellent solvating properties for Fmoc-protected amino acids and compatibility with resins and coupling reagents. For analytical techniques, the choice of solvent will be dictated by the specific requirements of the method, such as miscibility with the mobile phase in HPLC.
References
Synthesis and Purification of Fmoc-Lys(5-FITC)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(5-fluoresceinyl)-L-lysine (Fmoc-Lys(5-FITC)-OH), a critical reagent for incorporating a fluorescent label into peptides and other biomolecules. This document details established synthetic methodologies, purification protocols, and presents relevant data to aid researchers in the efficient production of this valuable compound.
Introduction
This compound is a derivative of the amino acid lysine, where the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group, and the epsilon-amino group is labeled with 5-fluorescein isothiocyanate (5-FITC). The Fmoc protecting group allows for its direct use in solid-phase peptide synthesis (SPPS), enabling the precise incorporation of a fluorescent tag at a specific lysine residue within a peptide sequence. FITC is a widely used fluorophore that emits in the green region of the visible spectrum, making it a valuable tool for various biochemical and cellular imaging applications.
Synthetic Methodologies
Two primary synthetic routes for the preparation of this compound are outlined below: a classical approach involving a copper-complexed lysine intermediate and a more rapid microwave-assisted method.
Synthesis via Copper Complexation
This method involves the protection of the α-amino group of lysine through copper chelation, allowing for the selective reaction of FITC with the ε-amino group.
Experimental Protocol:
-
Formation of Copper-Complexed Lysine:
-
Dissolve L-lysine monohydrochloride in water.
-
Add basic cupric carbonate and reflux the mixture for several hours.
-
Filter the reaction mixture and wash the precipitate with hot water.
-
Lyophilize the combined filtrates to obtain the copper-complexed lysine.
-
-
Reaction with 5-Carboxyfluorescein:
-
Suspend the copper-complexed lysine in N-methyl-2-pyrrolidone (NMP).
-
In a separate flask, dissolve 5-carboxyfluorescein and 1-hydroxy-7-azabenzotriazole (HOAt) in NMP.
-
Cool the 5-carboxyfluorescein solution to 0-4 °C and add N,N'-diisopropylcarbodiimide (DIC).
-
After a brief activation period, add the copper-complexed lysine suspension.
-
Allow the reaction to proceed at 0-4 °C initially, then warm to room temperature and stir overnight.
-
-
Removal of Copper and Fmoc Protection:
-
Add Chelex ion-exchange resin to the reaction mixture to remove the copper ions.
-
Filter the mixture and extract the aqueous filtrate with ethyl acetate.
-
Lyophilize the aqueous layer to obtain Lys(5-Fam)-OH.
-
Dissolve the Lys(5-Fam)-OH in a mixture of water and acetonitrile.
-
Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) and diisopropylethylamine (DIPEA).
-
Allow the reaction to proceed overnight at 30°C.
-
Acidify the solution and remove the acetonitrile in vacuo.
-
Extract the aqueous suspension with chloroform.
-
Dry the organic layer and evaporate the solvent to yield the crude Fmoc-Lys(5-Fam)-OH (an equivalent of this compound).
-
Microwave-Assisted Synthesis
This approach offers a more rapid alternative to the classical method.
Experimental Protocol:
-
Activation of 5-Carboxyfluorescein:
-
Dissolve 5-carboxyfluorescein and HOAt in dimethylformamide (DMF).
-
Add DIC and stir for 15 minutes to pre-activate the carboxyl group.
-
-
Coupling Reaction:
-
In a separate vial, dissolve Fmoc-L-Lysine monohydrochloride in DMF and add DIPEA.
-
Add the Fmoc-Lysine solution to the pre-activated 5-carboxyfluorescein mixture.
-
Heat the reaction mixture in a microwave reactor at 45°C for 45 minutes.
-
-
Work-up and Isolation:
-
Dilute the reaction mixture with water.
-
Centrifuge the mixture and decant the supernatant.
-
Suspend the precipitate in water, freeze, and lyophilize to obtain the crude product.
-
Purification of this compound
The crude product from either synthetic route requires purification to remove unreacted starting materials and side products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for obtaining high-purity this compound.
Experimental Protocol:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as DMF or a mixture of acetonitrile and water.
-
Chromatographic Conditions:
-
Column: A C18 stationary phase is typically used.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is employed to elute the product. A typical gradient might be 2-98% B over 60 minutes.
-
Detection: Monitor the elution profile at a wavelength of 220 nm and also at the absorbance maximum of fluorescein (around 490 nm).
-
-
Fraction Collection and Analysis: Collect the fractions corresponding to the main product peak. Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF MS).
-
Lyophilization: Combine the pure fractions, freeze, and lyophilize to obtain the final product as a solid powder.
Data Presentation
Table 1: Summary of Reagents for Synthesis via Copper Complexation
| Reagent | Molar Equivalence |
| L-Lysine monohydrochloride | 1.0 |
| Basic cupric carbonate | 1.25 |
| 5-Carboxyfluorescein | 1.0 |
| HOAt | 0.99 |
| DIC | 1.0 |
| DIPEA | 1.0 |
| Fmoc-OSu | 1.3 |
Table 2: Summary of Reagents for Microwave-Assisted Synthesis
| Reagent | Molar Equivalence |
| 5-Carboxyfluorescein | 1.0 |
| HOAt | 0.96 |
| DIC | 1.0 |
| Fmoc-L-Lys monohydrochloride | 1.0 |
| DIPEA | 1.0 |
Table 3: Purification Parameters
| Parameter | Value |
| Purification Method | Reversed-Phase HPLC |
| Column | C18 |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 2-98% B over 60 min |
| Detection Wavelength | 220 nm |
| Overall Yield | ~31.5% (for copper complexation route)[1] |
Visualizations
Caption: Synthesis of this compound via the copper complexation method.
Caption: Microwave-assisted synthesis of this compound.
Caption: General workflow for the purification of this compound.
References
A Technical Guide to Fmoc-Lys(5-FITC)-OH for Researchers and Drug Development Professionals
Introduction: Nα-Fmoc-Nε-(5-fluoresceinyl)thiocarbamoyl-L-lysine, commonly abbreviated as Fmoc-Lys(5-FITC)-OH, is a crucial building block in the fields of chemical biology and drug discovery. This fluorescently labeled amino acid enables the precise incorporation of a fluorescein isothiocyanate (FITC) dye into synthetic peptides and other biomolecules. The covalent attachment of FITC facilitates the sensitive detection and quantification of these molecules in various biological assays, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET)-based studies. This in-depth guide provides a comprehensive overview of the commercial suppliers, technical specifications, and experimental protocols associated with this compound.
Commercial Suppliers and Product Specifications
A variety of life science companies offer this compound, each with specific product grades and formulations. For researchers and drug development professionals, selecting the appropriate supplier is contingent on factors such as purity, available quantities, and cost-effectiveness. Below is a comparative summary of leading commercial suppliers and their respective product specifications.
| Supplier | Catalog Number | Purity | Molecular Weight ( g/mol ) | CAS Number | Available Sizes |
| MedChemExpress | HY-147104 | 95.11%[1] | 757.81[1][2] | 1095493-05-2[1][2] | Inquire |
| AAT Bioquest | 5070 | Not specified | 757.81 | 1095493-05-2 | 100 mg |
| ChemPep | 101256 | Not specified | 757.8 | 1095493-05-2 | 1 g |
| Santa Cruz Biotechnology | Not specified | Not specified | Not specified | 1095493-05-2 | Inquire |
Experimental Protocols
The primary application of this compound is its incorporation into peptides during solid-phase peptide synthesis (SPPS). This allows for the site-specific labeling of a peptide chain.
Protocol 1: Incorporation of this compound during Fmoc-SPPS
This protocol outlines the manual coupling of this compound onto a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
Coupling reagent (e.g., HCTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the peptide-resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) followed by DCM (3-5 times) and then DMF (3-5 times) to remove residual piperidine and byproducts.
-
Coupling:
-
Dissolve this compound (1.5-2 equivalents relative to the resin substitution) and the coupling reagent (e.g., HCTU, 1.5-2 equivalents) in a minimal amount of DMF.
-
Add the base (DIPEA, 3-4 equivalents) to the solution and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation. Protect the reaction from light due to the photosensitivity of FITC.
-
-
Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.
-
Confirmation of Coupling (Optional): Perform a Kaiser test or a similar colorimetric test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.
-
Continuation of Synthesis: Proceed with the deprotection and coupling of the next Fmoc-amino acid in the sequence.
Protocol 2: Cleavage and Deprotection of the FITC-Labeled Peptide
Materials:
-
FITC-labeled peptide-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)
-
Cold diethyl ether
-
Centrifuge
-
HPLC system for purification
Procedure:
-
Resin Preparation: Wash the final FITC-labeled peptide-resin with DCM and dry it under vacuum.
-
Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding the TFA mixture to cold diethyl ether.
-
Pelleting and Washing: Centrifuge the suspension to pellet the crude peptide. Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and residual cleavage cocktail.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Purify the FITC-labeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Visualizing Workflows and Pathways
To further aid in the conceptual understanding of the application of this compound, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway where a FITC-labeled peptide could be utilized.
References
Navigating the Safe Handling of Fmoc-Lys(5-FITC)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Fmoc-Lys(5-FITC)-OH is a fluorescently labeled amino acid derivative crucial for the synthesis of labeled peptides and proteins. Its use in research and development necessitates a thorough understanding of its safety profile and proper handling procedures to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This technical guide provides a comprehensive overview of the safety and handling precautions for this compound, drawing from available safety data sheets and product information.
Hazard Identification and Classification
According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture. However, as with any chemical reagent, it is prudent to handle it with care to avoid potential health effects. The primary routes of exposure are inhalation, skin contact, and eye contact.
Potential Health Effects:
-
Inhalation: May be harmful if inhaled and could cause respiratory tract irritation.[1][2]
-
Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[1][2]
-
Eye Contact: May cause eye irritation.[1]
-
Ingestion: May be harmful if swallowed.
At present, there is no data available on carcinogenic, mutagenic, or reproductive effects. No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, or NTP.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C42H35N3O9S | |
| CAS Number | 1095493-05-2 | |
| Appearance | Solid | |
| Solubility | Soluble in organic solvents | |
| Chemical Stability | Stable under recommended storage conditions. |
Safe Handling and Storage
Proper handling and storage are paramount to maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling Precautions
-
Engineering Controls: Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves and a lab coat.
-
Respiratory Protection: If dust is generated, a dust respirator is recommended. For operations with the potential for significant inhalation exposure, a self-contained breathing apparatus should be used.
-
-
General Hygiene: Avoid inhalation, and contact with eyes and skin. Avoid the formation of dust and aerosols. Wash hands thoroughly after handling.
Storage Conditions
Store the compound in a tightly sealed container in a cool, well-ventilated area. Keep away from direct sunlight and sources of ignition. The recommended storage temperatures and expected stability are outlined below.
| Storage Condition | Powder Stability | In Solvent Stability | Reference |
| -20°C | 3 years | 1 month | |
| 4°C | 2 years | Not specified | |
| -80°C | Not specified | 6 months |
The product can be shipped at room temperature for a duration of less than two weeks.
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, follow these procedures promptly.
Accidental Release Measures
-
Small Spills: Use appropriate tools to carefully sweep or scoop up the spilled solid material and place it into a suitable container for disposal.
-
Large Spills: Use a shovel to collect the material and place it in a convenient waste disposal container. Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Call a physician if irritation develops.
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. Seek medical attention.
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician.
Fire-Fighting and Disposal Considerations
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide.
-
Hazardous Combustion Products: During a fire, irritant fumes may be emitted.
-
Special Protective Equipment: Firefighters should wear a self-contained breathing apparatus and full protective gear.
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
Experimental Workflow and Hazard Control
The following diagrams illustrate the general workflow for safely handling chemical reagents and the hierarchy of controls for minimizing exposure.
Caption: Workflow for the safe handling of chemical reagents.
Caption: Hierarchy of controls for minimizing chemical exposure.
Disclaimer: The information provided in this guide is based on currently available safety data sheets and is intended for use by qualified professionals. It is not exhaustive and should be used as a supplement to, not a replacement for, comprehensive safety training and institutional safety protocols. The user is solely responsible for the safe use of this material.
References
An In-depth Technical Guide to FITC as a Fluorescent Label for Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Fluorescein isothiocyanate (FITC) as a fluorescent label for peptides, covering its fundamental properties, conjugation chemistry, detailed experimental protocols, and key applications.
Introduction to FITC
Fluorescein isothiocyanate (FITC) is a derivative of the fluorescein dye, functionalized with an isothiocyanate reactive group (-N=C=S).[1] First described in 1942, it has become one of the most widely used green fluorescent dyes for labeling peptides, antibodies, and other biomolecules.[1][2] Its popularity stems from its high absorptivity, excellent fluorescence quantum yield, and good water solubility.[3][4]
FITC-labeled peptides are invaluable tools in biomedical research, enabling sensitive detection and visualization in a variety of applications, including fluorescence microscopy, flow cytometry, and immunoassays. The dye's isothiocyanate group readily reacts with primary amine groups on a peptide, forming a stable covalent bond and allowing for robust tracking and quantification.
Core Properties of FITC
Understanding the physicochemical and spectral properties of FITC is critical for designing and troubleshooting experiments. Key quantitative data are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₁₁NO₅S | |
| Molar Mass | 389.38 g/mol | |
| Appearance | Yellow/Orange Powder | |
| Excitation Maximum (λex) | ~495 nm | |
| Emission Maximum (λem) | ~519 nm | |
| Molar Extinction Coeff. (ε) | ~75,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | ~0.92 | |
| Common Laser Line | 488 nm | |
| Fluorescence Color | Green |
Key Advantages & Disadvantages:
-
Advantages : High brightness, high quantum efficiency, and rapid reaction with amines make FITC an effective and versatile fluorescent label. It is also a cost-effective option compared to many modern dyes.
-
Disadvantages : FITC is susceptible to photobleaching (fading upon light exposure) and its fluorescence is pH-sensitive, with signal intensity decreasing significantly in acidic environments. For applications requiring high photostability or pH insensitivity, alternative dyes like Alexa Fluor™ 488 may be more suitable.
Chemistry of FITC-Peptide Conjugation
The core of the labeling process is the chemical reaction between FITC's isothiocyanate group and a primary amine on the peptide.
-
Reaction Mechanism : The isothiocyanate group (-N=C=S) is an electrophile that reacts with nucleophilic primary amines (-NH₂) on the peptide. This reaction forms a stable covalent thiourea bond (-NH-CS-NH-).
-
Reactive Sites on Peptides : The primary amines available for labeling are the N-terminal α-amino group and the ε-amino group of lysine (Lys) side chains.
-
pH Dependence : The reaction is highly pH-dependent. The amine group must be in its unprotonated, nucleophilic state to react. The reaction is typically carried out at a pH of 8.5-9.5 to ensure sufficient deprotonation of both N-terminal (pKa ≈ 8.9) and lysine (pKa ≈ 10.5) amines. By carefully controlling the pH around 8.5, it is possible to achieve preferential labeling of the more acidic N-terminus.
-
Considerations for Solid-Phase Synthesis : When labeling a peptide on a solid support (on-resin), direct attachment of FITC to the N-terminus can lead to a side reaction during acidic cleavage from the resin. This results in cyclization and removal of the N-terminal amino acid. To prevent this, a short spacer, such as 6-aminohexanoic acid (Ahx) or β-alanine, is often incorporated at the N-terminus before FITC conjugation.
Experimental Protocols
Two primary methods are used for FITC labeling: conjugation in solution and on-resin during solid-phase peptide synthesis (SPPS).
This method is suitable for purified peptides.
A. Materials and Reagents
-
Purified Peptide with at least one primary amine.
-
Fluorescein isothiocyanate (FITC), Isomer I.
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Labeling Buffer: 0.1 M Sodium Bicarbonate buffer, pH 9.0.
-
Quenching Buffer (optional): 1.5 M Hydroxylamine or 1 M Tris, pH 8.0.
-
Purification System: Reversed-phase high-performance liquid chromatography (RP-HPLC).
B. Procedure
-
Prepare Peptide Solution : Dissolve the peptide in the Labeling Buffer to a final concentration of 1-10 mg/mL. Note: Ensure the peptide is fully dissolved. Buffers containing primary amines (e.g., Tris) must be avoided as they will compete in the reaction.
-
Prepare FITC Stock Solution : Immediately before use, dissolve FITC in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Protect the solution from light.
-
Conjugation Reaction : Add the FITC stock solution to the peptide solution. A 5 to 10-fold molar excess of FITC to peptide is a common starting point.
-
Incubation : Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rocking. The reaction vessel must be protected from light (e.g., by wrapping in aluminum foil).
-
Quenching (Optional) : To stop the reaction, add Quenching Buffer and incubate for an additional 30 minutes.
-
Purification : Purify the FITC-labeled peptide from unreacted FITC and other impurities using RP-HPLC. The crude product is typically acidified with 0.1% trifluoroacetic acid (TFA) before injection. Fractions are monitored by UV absorbance at 220 nm (for the peptide bond) and 495 nm (for FITC).
-
Characterization & Storage : Pool the pure fractions, confirm identity and purity via analytical HPLC and mass spectrometry, and lyophilize. Store the final product at -20°C or below, protected from light.
This method integrates labeling into the peptide synthesis workflow.
A. Materials and Reagents
-
Peptide-resin with the N-terminal Fmoc group removed.
-
Fluorescein isothiocyanate (FITC), Isomer I.
-
N,N'-Diisopropylethylamine (DIPEA).
-
Dimethylformamide (DMF).
-
Cleavage Cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5).
B. Procedure
-
Peptide Synthesis : Synthesize the peptide on the resin using standard Fmoc-SPPS. If N-terminal labeling is desired, consider adding a spacer (e.g., Fmoc-Ahx-OH) as the final building block.
-
Fmoc Deprotection : Remove the final N-terminal Fmoc group using a standard piperidine/DMF solution to expose the primary amine.
-
Prepare FITC Solution : Prepare a solution of FITC (3-5 molar excess relative to the resin loading) and DIPEA (6-10 molar excess) in DMF.
-
Conjugation Reaction : Add the FITC/DIPEA solution to the deprotected peptide-resin. Incubate for 2-4 hours (or overnight) at room temperature with agitation, ensuring the vessel is protected from light.
-
Washing : After the reaction, thoroughly wash the resin with DMF to remove excess reagents.
-
Cleavage and Deprotection : Cleave the labeled peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail.
-
Purification and Characterization : Precipitate the crude peptide in cold ether. Purify, characterize, and store the final product as described in the solution-phase protocol.
Workflow and Characterization
The overall process from peptide to purified conjugate follows a structured workflow. After purification, it is essential to characterize the conjugate to determine its concentration and the degree of labeling (DOL).
Calculating Degree of Labeling (DOL) The DOL, or the average number of dye molecules per peptide, can be determined spectrophotometrically.
-
Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the λmax of FITC, ~495 nm (A₄₉₅).
-
Calculate the peptide concentration, correcting for the absorbance of FITC at 280 nm. A correction factor (CF) of ~0.3 is often used for FITC.
-
Peptide Conc. (M) = [A₂₈₀ – (A₄₉₅ × CF)] / ε_peptide
-
-
Calculate the DOL.
-
DOL = A₄₉₅ / (ε_FITC × Peptide Conc. (M))
-
Where ε_peptide is the molar extinction coefficient of the peptide at 280 nm and ε_FITC is the molar extinction coefficient of FITC at 495 nm (~75,000 M⁻¹cm⁻¹).
Applications in Research and Development
FITC-labeled peptides are versatile probes used across numerous scientific disciplines.
-
Fluorescence Microscopy : Used to visualize the localization of peptides within cells or tissues, track peptide uptake, and study peptide-receptor interactions on the cell surface.
-
Flow Cytometry : Enables the quantification of peptide binding to specific cell populations, commonly used in immunology and cell biology to identify and sort cells based on receptor expression.
-
Immunoassays : FITC-labeled peptides can act as tracers in competitive immunoassays or be used to detect specific antibodies.
-
Enzyme Activity Assays : A peptide substrate labeled with FITC can be used to monitor enzyme activity in real-time by detecting a change in fluorescence upon cleavage.
References
The Core of Peptide Synthesis: An In-Depth Technical Guide to Fmoc Protection
For Researchers, Scientists, and Drug Development Professionals
The strategic use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient and reliable construction of complex peptide chains. This guide provides a comprehensive technical overview of the principles, protocols, and critical considerations surrounding Fmoc chemistry in peptide synthesis.
The Principle of Orthogonal Protection in Fmoc-SPPS
Fmoc-based solid-phase peptide synthesis (SPPS) is a widely adopted methodology for creating peptides on a solid support. The process relies on an orthogonal protection strategy, where the temporary Nα-amino group protecting group (Fmoc) is labile to a base, while the side-chain protecting groups and the linker to the solid support are labile to an acid. This allows for the selective deprotection of the Nα-amino group at each cycle of amino acid addition without disturbing the side-chain protections or the anchoring to the resin.
The synthesis cycle consists of three primary stages:
-
Fmoc Deprotection: The Nα-Fmoc group of the resin-bound amino acid or peptide is removed, typically with a solution of a secondary amine like piperidine in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[1][2]
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly liberated N-terminal amine of the growing peptide chain.
-
Washing: The resin is thoroughly washed to remove excess reagents and by-products before initiating the next cycle.
This cyclical process is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and the side-chain protecting groups are simultaneously removed using a strong acid, typically trifluoroacetic acid (TFA) in the presence of scavengers.
The Chemistry of Fmoc Protection and Deprotection
The Fmoc group is attached to the α-amino group of an amino acid, effectively preventing it from participating in peptide bond formation until desired.
Deprotection Mechanism: The removal of the Fmoc group is a base-catalyzed β-elimination reaction. A base, most commonly piperidine, abstracts the acidic proton on the fluorenyl ring system. This leads to the elimination of dibenzofulvene (DBF) and carbon dioxide, liberating the free amine of the peptide chain. The secondary amine used for deprotection also acts as a scavenger for the reactive DBF intermediate, preventing its reaction with the newly deprotected amine.[2]
Quantitative Data in Fmoc-SPPS
The efficiency and fidelity of peptide synthesis are paramount. The following tables summarize key quantitative data to aid in the selection of reagents and conditions.
Comparison of Common Coupling Reagents
The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions, particularly racemization. Uronium/aminium and phosphonium salt-based reagents are widely used for their high reactivity.
| Coupling Reagent | Reagent Type | Activating Agent (in situ) | Typical Coupling Time | Key Advantages | Potential Disadvantages |
| HBTU/DIPEA | Uronium Salt | HOBt | 15 - 45 minutes | High efficiency, low racemization. | Can cause guanidinylation of the N-terminus. |
| HATU/DIPEA | Uronium Salt | HOAt | 5 - 30 minutes | Very high efficiency, fast, low racemization, effective for sterically hindered couplings.[3] | More expensive than HBTU, can also cause guanidinylation.[3] |
| HCTU/DIPEA | Uronium Salt | 6-Cl-HOBt | 5 - 30 minutes | High efficiency, produces high-purity peptides. | Can be more expensive than HBTU. |
| PyBOP/DIPEA | Phosphonium Salt | HOBt | 15 - 45 minutes | High efficiency, no guanidinylation side reaction. | By-products can be challenging to remove. |
| COMU/DIPEA | Uronium Salt | OxymaPure | 5 - 30 minutes | High efficiency, safer by-products (non-explosive), good solubility. | More expensive than some other options. |
| DIC/Oxyma | Carbodiimide | OxymaPure | 30 - 60 minutes | Low cost, minimal racemization for sensitive amino acids like Cys and His. | Slower reaction times compared to uronium/aminium salts. |
Racemization of Amino Acids with Different Coupling Reagents
Racemization is a critical side reaction that can compromise the biological activity of the final peptide. The extent of racemization is highly dependent on the amino acid and the coupling conditions.
| Amino Acid | Coupling Reagent | Base | % D-Isomer (Racemization) |
| Fmoc-His(Trt)-OH | HATU/DIPEA | DIPEA | ~1-8% (preactivation time dependent) |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA | DIPEA | Significant racemization |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA | DIPEA | 0.3% (with 5 min preactivation) |
| Fmoc-Cys(Trt)-OH | HBTU/DIPEA | DIPEA | High |
| Fmoc-Cys(Trt)-OH | DIC/Oxyma | - | Negligible |
| Fmoc-Phg-OH | HATU/DIPEA | DIPEA | High |
| Fmoc-Phg-OH | COMU/DMP | DMP | Negligible |
| Fmoc-Phg-OH | DEPBT/TMP | TMP | Negligible |
Data compiled from multiple sources and represent typical ranges. Actual racemization can vary based on specific reaction conditions.
Comparison of Fmoc Deprotection Reagents
While 20% piperidine in DMF is the standard for Fmoc deprotection, alternatives are used to mitigate side reactions like aspartimide formation or for challenging sequences.
| Deprotection Reagent | Concentration | Typical Time | Key Advantages | Potential Disadvantages |
| Piperidine | 20% in DMF | 2 x 5-10 min | Standard, effective, and well-characterized. | Can induce aspartimide formation and other side reactions. |
| DBU | 2% in DMF | 2 x 1-2 min | Very fast and efficient, useful for difficult sequences. | Non-nucleophilic, requires a scavenger for DBF; can catalyze aspartimide formation. |
| Piperazine/DBU | 5% Piperazine, 2% DBU in DMF/NMP | < 1 min | Rapid and efficient, reduces deletion sequences. | Requires careful optimization. |
| 4-Methylpiperidine (4-MP) | 20% in DMF | 2 x 5-10 min | Similar kinetics to piperidine, can lead to higher yields in some cases. |
Experimental Protocols
The following are detailed protocols for the key steps in manual Fmoc-SPPS.
Resin Preparation (Swelling)
-
Weigh the desired amount of resin (e.g., 100 mg for a 0.1 mmol synthesis, assuming a loading of 1.0 mmol/g) and place it into a fritted syringe or a dedicated reaction vessel.
-
Add enough DMF (approximately 10-15 mL per gram of resin) to completely cover the resin.
-
Gently agitate the resin suspension for 30-60 minutes at room temperature to ensure complete swelling of the resin beads.
-
After swelling, drain the DMF using gentle vacuum or nitrogen pressure.
Fmoc Deprotection
-
To the swollen resin, add the deprotection solution (e.g., 20% piperidine in DMF, approximately 10 mL per gram of resin).
-
Agitate the resin for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the deprotection step with a fresh portion of the deprotection solution for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times with a volume sufficient to cover the resin each time) to remove all traces of piperidine.
Amino Acid Coupling (Using HBTU/DIPEA)
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature. For sterically hindered amino acids, the coupling time may need to be extended, or a more potent coupling reagent like HATU may be used.
-
To monitor the completion of the reaction, a qualitative ninhydrin (Kaiser) test can be performed on a few beads of resin. A negative result (colorless or yellow beads) indicates a complete reaction.
-
After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times).
Final Cleavage and Deprotection
The choice of cleavage cocktail depends on the amino acid composition of the peptide.
Standard Cleavage Cocktail (for peptides without sensitive residues):
-
Reagent: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)
-
Procedure:
-
Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum for at least 1 hour.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small volume of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether two more times to remove scavengers.
-
Dry the crude peptide pellet under vacuum.
-
Cleavage Cocktail for Peptides with Cys, Met, or Trp (Reagent K):
-
Reagent: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT)
-
Procedure: Follow the same procedure as the standard cleavage, ensuring all steps are performed in a well-ventilated fume hood due to the malodorous nature of the scavengers.
Visualizing the Workflow and Chemical Pathways
The following diagrams, generated using Graphviz, illustrate the key processes in Fmoc-SPPS.
Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis (SPPS).
Caption: The mechanism of Fmoc group removal by piperidine.
Caption: Common side reactions encountered during Fmoc-SPPS.
References
Fluorescent Properties of FITC-Labeled Lysine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescent properties of Fluorescein Isothiocyanate (FITC)-labeled lysine. It is designed to be a valuable resource for researchers and professionals utilizing this versatile fluorescent probe in various applications, from fundamental research to drug development. This document details the spectral characteristics, quantum yield, and fluorescence lifetime of FITC-lysine, alongside a discussion of environmental factors that influence its fluorescence. Furthermore, it provides detailed experimental protocols for the synthesis, characterization, and application of FITC-labeled lysine in fluorescence microscopy and flow cytometry.
Core Fluorescent Properties of FITC-Labeled Lysine
Fluorescein isothiocyanate (FITC) is a widely used fluorescent dye that covalently attaches to primary amines, such as the ε-amino group of lysine, through a stable thiourea linkage.[1][2] The resulting FITC-lysine conjugate exhibits the characteristic green fluorescence of fluorescein, making it a valuable tool for fluorescently labeling peptides, proteins, and other biomolecules.[3][4]
Spectral Properties
The excitation and emission spectra of FITC are key to its utility. The optimal excitation wavelength for FITC-labeled molecules is around 495 nm, with a corresponding emission maximum at approximately 520-525 nm.[5] These spectral characteristics are well-suited for standard fluorescence microscopy and flow cytometry setups, which often employ a 488 nm laser line for excitation.
Quantitative Fluorescent Parameters
The efficiency of a fluorophore is described by its quantum yield and fluorescence lifetime. While specific values for free FITC-labeled lysine are not extensively reported in the literature, the properties of FITC itself and FITC conjugated to other molecules provide a strong indication of its expected behavior.
Table 1: Quantitative Fluorescent Properties of FITC and FITC Conjugates
| Parameter | Value | Conditions |
| Excitation Maximum (λex) | ~495 nm | pH > 8 |
| Emission Maximum (λem) | ~520 - 525 nm | pH > 8 |
| Molar Extinction Coefficient (ε) | ~75,000 M⁻¹cm⁻¹ | at ~495 nm, pH > 8 |
| Fluorescence Quantum Yield (ΦF) | ~0.92 (for FITC) | In aqueous buffer, pH > 8 |
| Fluorescence Lifetime (τF) | ~4.1 ns (for FITC-labeled cells) | Varies with environment |
Note: The quantum yield and fluorescence lifetime are highly sensitive to the local environment of the fluorophore.
Synthesis and Purification of FITC-Labeled Lysine
The synthesis of FITC-labeled lysine involves the reaction of the isothiocyanate group of FITC with the primary amine of lysine. It is crucial to control the reaction conditions, particularly the pH, to ensure efficient and specific labeling.
Experimental Protocol: Synthesis of FITC-Labeled Lysine
Materials:
-
L-Lysine hydrochloride
-
Fluorescein isothiocyanate (FITC), Isomer I
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sephadex G-25 column or equivalent size-exclusion chromatography media
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Lysine Solution: Dissolve L-Lysine hydrochloride in 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 10 mg/mL.
-
Prepare FITC Solution: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL. Protect the solution from light.
-
Labeling Reaction: Slowly add the FITC solution to the lysine solution while gently stirring. A typical molar ratio of FITC to lysine is 1.5:1.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature in the dark with continuous gentle stirring.
-
Purification:
-
Equilibrate a Sephadex G-25 column with PBS (pH 7.4).
-
Apply the reaction mixture to the top of the column.
-
Elute the column with PBS. The first colored band to elute is the FITC-labeled lysine. The second, slower-moving band is the unreacted FITC.
-
Collect the fractions corresponding to the first colored band.
-
-
Characterization: Confirm the purity and concentration of the FITC-labeled lysine using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for lysine, though minimal) and 495 nm (for FITC).
-
Storage: Store the purified FITC-lysine solution at -20°C, protected from light. For long-term storage, consider lyophilization.
Logical Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of FITC-labeled lysine.
Characterization of Fluorescent Properties
A thorough characterization of the fluorescent properties of newly synthesized FITC-lysine is essential for its reliable use in quantitative applications.
Experimental Protocol: Measurement of Absorbance, Excitation, and Emission Spectra
Materials:
-
Purified FITC-labeled lysine solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Absorbance Spectrum:
-
Dilute the FITC-lysine solution in PBS to an absorbance of approximately 0.1 at 495 nm.
-
Record the absorbance spectrum from 250 nm to 600 nm.
-
Note the wavelength of maximum absorbance (λmax).
-
-
Excitation Spectrum:
-
Set the emission wavelength of the spectrofluorometer to the determined emission maximum (e.g., 520 nm).
-
Scan the excitation wavelengths from 350 nm to 510 nm.
-
The resulting spectrum should show a peak corresponding to the absorbance maximum.
-
-
Emission Spectrum:
-
Set the excitation wavelength of the spectrofluorometer to the determined absorbance maximum (e.g., 495 nm).
-
Scan the emission wavelengths from 500 nm to 650 nm.
-
Note the wavelength of maximum emission.
-
Experimental Protocol: Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (ΦF) can be determined by comparing the fluorescence intensity of the FITC-lysine sample to a standard with a known quantum yield (e.g., fluorescein in 0.1 M NaOH, ΦF = 0.95).
Procedure:
-
Prepare Solutions: Prepare a series of dilutions of both the FITC-lysine sample and the fluorescein standard in their respective solvents, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure Absorbance: Measure the absorbance of each solution at the excitation wavelength (e.g., 490 nm).
-
Measure Fluorescence: For each solution, measure the fluorescence emission spectrum using the same excitation wavelength and instrumental settings.
-
Integrate Emission Spectra: Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.
-
Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Calculate Quantum Yield: The quantum yield of the FITC-lysine is calculated using the following equation:
ΦF(sample) = ΦF(standard) * (Gradientsample / Gradientstandard) * (η2sample / η2standard)
Where:
-
ΦF is the fluorescence quantum yield.
-
Gradient is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
Experimental Protocol: Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)
Fluorescence lifetime (τF) is the average time a molecule remains in the excited state before returning to the ground state. TCSPC is a common method for its measurement.
Procedure:
-
Instrument Setup: Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser) with an excitation wavelength close to the absorbance maximum of FITC-lysine (e.g., 488 nm).
-
Sample Preparation: Prepare a dilute solution of FITC-lysine in the desired solvent to minimize reabsorption effects.
-
Data Acquisition:
-
Acquire the fluorescence decay profile by detecting single photons emitted after each laser pulse and timing their arrival.
-
Collect data until a sufficient number of photons are recorded to generate a smooth decay curve.
-
-
Data Analysis:
-
Fit the fluorescence decay curve to an exponential decay model to determine the fluorescence lifetime (τF). For a single fluorescent species, a mono-exponential decay is expected.
-
Environmental Effects on FITC-Lysine Fluorescence
The fluorescence of FITC is known to be sensitive to its environment, which can be both a challenge and an opportunity for sensing applications.
pH Dependence
The fluorescence intensity of FITC is highly dependent on pH. The fluorescence is quenched at acidic pH and increases as the pH becomes more alkaline, with a pKa of approximately 6.4 for the fluorescein moiety. This property makes FITC-based probes useful as pH indicators. The pKa of the lysine side chain is around 10.5, and the α-amino group is around 9.0. The conjugation to FITC and the local environment can influence these values.
Signaling Pathway of pH-Dependent Fluorescence
Caption: Simplified representation of the pH effect on FITC fluorescence.
Photostability
FITC is susceptible to photobleaching, which is the irreversible loss of fluorescence upon prolonged exposure to excitation light. This is a critical consideration in fluorescence microscopy experiments, where high-intensity illumination is often used. To mitigate photobleaching, it is recommended to use the lowest possible excitation power and exposure times, and to use antifade reagents when mounting samples.
Applications of FITC-Labeled Lysine
FITC-labeled lysine is a versatile tool with applications in various research areas.
Fluorescence Microscopy
FITC-lysine can be used to label and visualize proteins and other structures in cells and tissues.
Materials:
-
Cells or tissue sections fixed and permeabilized appropriately
-
Primary antibody specific to the target of interest
-
FITC-conjugated secondary antibody (or FITC-labeled primary antibody)
-
Blocking buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100)
-
Wash buffer (e.g., PBS with 0.1% Tween 20)
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filters for FITC
Procedure:
-
Blocking: Incubate the sample with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sample with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the sample three times with wash buffer for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the sample with the FITC-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Washing: Wash the sample three times with wash buffer for 5 minutes each in the dark.
-
Mounting: Mount the sample with antifade mounting medium.
-
Imaging: Visualize the sample using a fluorescence microscope with excitation and emission filters appropriate for FITC (e.g., excitation ~470/40 nm, emission ~525/50 nm).
Caption: General workflow for immunofluorescence staining using a FITC-conjugated secondary antibody.
Flow Cytometry
FITC-labeled antibodies are extensively used in flow cytometry for the identification and quantification of cell populations based on the expression of specific cell surface or intracellular markers.
Materials:
-
Single-cell suspension
-
FITC-conjugated antibody specific to the target of interest
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fixation/Permeabilization buffer (for intracellular staining)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 106 cells/mL in cold flow cytometry staining buffer.
-
Staining:
-
Add the FITC-conjugated antibody to the cell suspension at the predetermined optimal concentration.
-
Incubate for 30 minutes on ice in the dark.
-
-
Washing: Wash the cells twice with cold flow cytometry staining buffer by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cells in an appropriate volume of flow cytometry staining buffer.
-
Data Acquisition: Analyze the cells on a flow cytometer using the 488 nm laser for excitation and a bandpass filter appropriate for FITC emission (e.g., 530/30 nm).
Caption: A streamlined workflow for cell staining and analysis by flow cytometry.
Conclusion
FITC-labeled lysine remains a cornerstone fluorescent probe in biological and biomedical research due to its bright fluorescence, convenient spectral properties, and straightforward conjugation chemistry. A thorough understanding of its photophysical properties, including its sensitivity to the local environment, is crucial for its effective and quantitative application. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize, characterize, and utilize FITC-labeled lysine with confidence in their experimental endeavors.
References
Methodological & Application
Application Notes and Protocols for the Use of Fmoc-Lys(5-FITC)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of the fluorescent amino acid derivative, Fmoc-Lys(5-FITC)-OH, into synthetic peptides via solid-phase peptide synthesis (SPPS). Detailed protocols for its use in SPPS, subsequent cleavage and purification, and its application in common fluorescence-based assays are provided.
Introduction to this compound
Fluorescein isothiocyanate (FITC) is a widely utilized fluorescent label that emits bright green fluorescence when excited by blue light. It is commonly used for labeling proteins, antibodies, and peptides.[1] The isothiocyanate group of FITC reacts with primary amines to form a stable thiourea bond.[1] this compound is an Fmoc-protected lysine derivative where the ε-amino group is labeled with 5-FITC, allowing for its direct incorporation into a peptide sequence during standard Fmoc-based SPPS.[2][3] This enables the synthesis of peptides with a site-specific fluorescent tag, which are invaluable tools for studying peptide-protein interactions, enzyme activity, cellular uptake, and receptor-ligand binding.[4]
Properties of FITC
Quantitative data regarding the fluorescent properties of FITC are summarized in the table below.
| Property | Value | Reference |
| Maximum Excitation Wavelength (λex) | ~494 nm | |
| Maximum Emission Wavelength (λem) | ~517-520 nm | |
| Molar Extinction Coefficient (ε) | ~77,000 M⁻¹cm⁻¹ at 494 nm | |
| Quantum Yield | ~0.92-0.95 | N/A |
| Photostability | Moderate (prone to photobleaching) | |
| pH Sensitivity | Fluorescence intensity decreases in acidic environments |
Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporating this compound
The following is a general protocol for the manual incorporation of this compound into a peptide sequence using standard Fmoc chemistry. This protocol can be adapted for automated peptide synthesizers.
Experimental Workflow for SPPS
Materials
-
Resin (e.g., Rink Amide resin for C-terminal amide peptides)
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Acetic Anhydride (for capping)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Protocol
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of this compound:
-
Activation: In a separate vial, dissolve this compound (1.5-3 equivalents relative to resin loading), HBTU (1.5-3 eq.), and HOBt (1.5-3 eq.) in DMF. Add DIPEA (3-6 eq.) and allow the mixture to pre-activate for 1-2 minutes. Note: Due to the bulky nature of the FITC moiety, a longer coupling time or the use of stronger coupling reagents may be necessary. Protect the solution from light.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature. The coupling time may need to be extended to 2-4 hours or even overnight. It is crucial to protect the reaction vessel from light to prevent photobleaching of the FITC.
-
Monitoring the Coupling: Perform a Kaiser test or Chloranil test to ensure the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step should be repeated.
-
-
Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) followed by DCM (3-5 times).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5% acetic anhydride, 5% DIPEA in DMF) for 10-15 minutes. Then, wash the resin with DMF.
-
Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
Cleavage, Deprotection, and Purification
Cleavage and Deprotection
Important Consideration: Direct N-terminal labeling with FITC can lead to a side reaction during TFA cleavage, resulting in the removal of the N-terminal amino acid. While incorporating FITC via Fmoc-Lys(FITC)-OH mitigates this specific issue, the pH sensitivity of FITC must still be considered. Standard cleavage cocktails with a high concentration of TFA are generally acceptable.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in section 2.3.
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and then dry the resin under vacuum.
-
Cleavage:
-
Prepare a fresh cleavage cocktail. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). For peptides without sensitive residues like Cys, Met, or Trp, a simpler cocktail of 95% TFA, 2.5% water, and 2.5% TIS can be used.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours. The reaction vessel should be protected from light.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the TFA solution).
-
Allow the peptide to precipitate at -20°C for at least 1 hour.
-
-
Isolation:
-
Centrifuge the ether suspension to pellet the crude peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether 2-3 times to remove scavengers.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification
The crude FITC-labeled peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: A C18 column is typically used for peptide purification.
-
Mobile Phases:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient of increasing Solvent B concentration is used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide.
-
Detection: Monitor the elution at two wavelengths: 220 nm for the peptide backbone and 494 nm for the FITC label.
-
Fraction Collection and Analysis: Collect the fractions corresponding to the major peak that absorbs at both wavelengths. Analyze the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry (e.g., LC-MS or MALDI-TOF).
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified FITC-labeled peptide as a fluffy powder.
| Parameter | Typical Value/Range |
| Purity after HPLC | >95% (achievable with optimized purification) |
| Yield (overall) | Sequence and scale-dependent (typically 10-30%) |
Applications and Protocols
FITC-labeled peptides are versatile tools in various biological assays. Below are example protocols for common applications.
Cellular Uptake Studies by Fluorescence Microscopy
This protocol describes how to visualize the internalization of a FITC-labeled peptide into cultured cells.
-
Cell Culture: Seed cells on glass coverslips in a multi-well plate and culture until they reach the desired confluency.
-
Peptide Incubation:
-
Prepare a stock solution of the purified FITC-labeled peptide in a suitable solvent (e.g., sterile water or DMSO) and dilute it to the desired final concentration in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the FITC-labeled peptide.
-
Incubate the cells for the desired time (e.g., 1-4 hours) at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the peptide-containing medium.
-
Wash the cells 2-3 times with phosphate-buffered saline (PBS) to remove any non-internalized peptide.
-
-
Fixation:
-
Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Wash the cells 2-3 times with PBS.
-
-
Counterstaining:
-
To visualize the nuclei, incubate the cells with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.
-
Wash the cells 2-3 times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Visualize the cells using a fluorescence or confocal microscope with the appropriate filter sets for FITC (excitation ~494 nm, emission ~520 nm) and DAPI (excitation ~358 nm, emission ~461 nm).
-
Fluorescence Resonance Energy Transfer (FRET) Assay for Protease Activity
This protocol outlines the use of a FRET peptide substrate containing FITC as the donor fluorophore and a suitable quencher (e.g., DABCYL) for monitoring protease activity.
-
Reagent Preparation:
-
Prepare a stock solution of the FRET peptide substrate in DMSO.
-
Prepare a reaction buffer appropriate for the protease of interest.
-
Prepare a solution of the protease in the reaction buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the reaction buffer.
-
Add the FRET peptide substrate to each well to a final concentration typically in the low micromolar range.
-
To initiate the reaction, add the protease solution to the wells. Include control wells without the enzyme (substrate only) and with a known inhibitor.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity at the emission wavelength of FITC (~520 nm) with excitation at ~494 nm.
-
Record the fluorescence at regular time intervals to monitor the progress of the reaction.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time. The initial rate of the reaction is proportional to the enzyme activity.
-
Calculate the protease activity by determining the slope of the linear portion of the curve.
-
Storage and Handling
-
This compound: Store at -20°C, protected from light and moisture.
-
FITC-labeled Peptides: Store the lyophilized peptide at -20°C or -80°C, protected from light. For short-term use, stock solutions can be prepared in a suitable solvent (e.g., DMSO or water) and stored at -20°C. Avoid repeated freeze-thaw cycles.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low coupling efficiency of this compound | Steric hindrance from the bulky FITC group. | Increase coupling time, use a higher excess of reagents, or use a more potent coupling agent (e.g., HATU). Ensure complete Fmoc deprotection of the preceding amino acid. |
| Low yield of purified peptide | Incomplete coupling or cleavage, loss during purification. | Optimize coupling and cleavage conditions. Monitor each step carefully. Use a suitable HPLC gradient for efficient separation. |
| Photobleaching of the FITC label | Exposure to light. | Protect all solutions and reaction vessels containing the FITC-labeled amino acid or peptide from light by wrapping them in aluminum foil. |
| Unexpected mass in MS analysis | Side reactions during cleavage (e.g., modification of sensitive amino acids). | Use an appropriate cleavage cocktail with scavengers tailored to the peptide sequence. |
| Poor solubility of the purified peptide | Hydrophobic nature of the peptide. | Dissolve the peptide in a small amount of organic solvent (e.g., DMSO, DMF) before diluting with aqueous buffer. Sonication may also help. |
By following these detailed protocols and considering the specific properties of this compound, researchers can successfully synthesize and utilize fluorescently labeled peptides for a wide range of applications in chemical biology and drug discovery.
References
Application Notes: Manual Coupling of Fmoc-Lys(5-FITC)-OH for Fluorescent Peptide Synthesis
Introduction
Fluorescently labeled peptides are indispensable tools in biochemical and cellular research, enabling studies of protein-protein interactions, enzyme activity, and cellular uptake through techniques like fluorescence microscopy and Fluorescence Resonance Energy Transfer (FRET).[1][2] Fluorescein isothiocyanate (FITC) is a widely used fluorescent probe that can be covalently attached to peptides.[3][4] The building block this compound allows for the direct incorporation of a FITC-labeled lysine residue at a specific position within a peptide sequence during standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[5]
This protocol details the manual procedure for coupling this compound to a growing peptide chain on a solid support. Special considerations are noted due to the bulky nature of the FITC moiety and its sensitivity to pH and light.
Experimental Workflow
The overall process for incorporating this compound and completing the peptide synthesis involves several key stages: swelling the resin, deprotecting the N-terminal Fmoc group, coupling the fluorescent amino acid, and finally, cleaving the completed peptide from the resin.
Caption: Workflow for manual this compound coupling.
Detailed Experimental Protocol
This protocol is based on a standard 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
Materials and Reagents
| Reagent/Material | Purpose |
| Rink Amide or Wang Resin | Solid support for peptide synthesis. |
| This compound | Fluorescent amino acid building block. |
| N,N-Dimethylformamide (DMF) | Primary solvent for washing and reactions. |
| Dichloromethane (DCM) | Solvent for washing. |
| Piperidine | Reagent for Fmoc group removal. |
| HBTU / HATU | Coupling activator. |
| N,N-Diisopropylethylamine (DIPEA) | Base for activation and neutralization. |
| Trifluoroacetic acid (TFA) | Reagent for cleavage from resin. |
| Triisopropylsilane (TIS) | Scavenger for cleavage. |
| DDI H₂O | Scavenger for cleavage. |
| Diethyl ether (cold) | For peptide precipitation. |
| Kaiser Test Kit | To monitor reaction completion. |
| Solid Phase Synthesis Vessel | Reaction vessel. |
Resin Preparation and N-Terminal Fmoc Deprotection
-
Transfer the peptide-resin (0.1 mmol) to a manual synthesis vessel.
-
Swell the resin in DMF (~10 mL/g of resin) for at least 1 hour with gentle agitation.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF (v/v) to the resin. Agitate for 5 minutes and drain.
-
Add a fresh solution of 20% piperidine in DMF. Agitate for 15-20 minutes to ensure complete Fmoc removal.
-
Drain the deprotection solution.
-
Wash the resin thoroughly by agitating with DMF (5 times) and then DCM (3 times) to remove all residual piperidine.
This compound Activation and Coupling
Note: FITC is light-sensitive. Protect the reaction vessel from light by wrapping it in aluminum foil from this point forward.
-
In a separate vial, dissolve this compound (75.8 mg, 0.1 mmol, 1 eq.) in DMF (~2 mL). Sonication may be required to fully dissolve the reagent.
-
Add HBTU (37.9 mg, 0.1 mmol, 1 eq.) to the amino acid solution.
-
Add DIPEA (35 µL, 0.2 mmol, 2 eq.) to the solution. The solution should turn yellow.
-
Allow the activation to proceed for 5-10 minutes.
-
Drain the final DCM wash from the deprotected resin and add the activated this compound solution.
-
Agitate the reaction mixture at room temperature for 2-4 hours. Due to the steric hindrance of the FITC moiety, a longer coupling time is recommended.
Monitoring the Coupling Reaction (Kaiser Test)
The Kaiser test is used to detect free primary amines on the resin. A negative result (colorless or yellow beads) indicates a complete coupling reaction.
-
Withdraw a small sample of resin beads (10-15 beads) and wash them thoroughly with DMF and ethanol.
-
Place the beads in a small glass test tube.
-
Add 2-3 drops each of Kaiser test solutions A (KCN in pyridine), B (ninhydrin in n-butanol), and C (phenol in n-butanol).
-
Heat the tube at 100-110°C for 5 minutes.
-
Observe the color:
-
Yellow/Colorless beads and solution: Coupling is complete. Proceed to the next step.
-
Blue beads: Coupling is incomplete. Continue the coupling reaction for another 1-2 hours and re-test. If it remains positive, a recoupling step may be necessary.
-
Final Washing
-
Once the coupling is complete, drain the reaction solution.
-
Wash the peptide-resin thoroughly with DMF (5 times) and DCM (3 times) to remove all excess reagents and byproducts.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
Cleavage and Deprotection
Caution: Perform this step in a well-ventilated fume hood. TFA is highly corrosive.
-
Prepare a fresh cleavage cocktail. A standard cocktail suitable for most peptides is Reagent K : TFA/phenol/water/thioanisole/TIS (82.5:5:5:5:2.5).
-
Add the cleavage cocktail to the dried resin (~10 mL per 0.1 mmol scale).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether.
-
A white or yellowish precipitate of the crude peptide should form.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers.
-
Dry the crude peptide pellet under vacuum.
Data Summary and Troubleshooting
Reagent Quantities (0.1 mmol Scale)
| Reagent | Molar Eq. | Amount |
| Peptide-Resin | 1.0 | ~150-200 mg (for 0.5-0.7 mmol/g loading) |
| This compound | 1.0 - 1.5 | 76 - 114 mg |
| HBTU | 1.0 - 1.5 | 38 - 57 mg |
| DIPEA | 2.0 - 3.0 | 35 - 52 µL |
| 20% Piperidine/DMF | - | ~10 mL per deprotection |
| Cleavage Cocktail | - | ~10 mL |
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Positive Kaiser Test after coupling | Incomplete reaction due to steric hindrance. | Extend coupling time to 4-6 hours. If still positive, perform a double coupling with a fresh solution of activated amino acid. |
| Poor solubility of this compound. | Ensure the amino acid is fully dissolved in DMF, using sonication if necessary, before activation. | |
| Low Yield after Cleavage | Incomplete coupling. | Optimize coupling time and consider double coupling as standard for this residue. |
| Degradation of FITC during cleavage. | Minimize cleavage time to 2 hours. Ensure the peptide is protected from light throughout the process. | |
| Unexpected Mass in Final Product | Edman degradation during TFA cleavage. | This can occur if FITC is attached directly to the N-terminus. Using Fmoc-Lys(FITC)-OH for internal labeling avoids this issue. |
References
Application Note: Automated Solid-Phase Synthesis of a FITC-Labeled Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled peptides are indispensable tools in biomedical research and drug development, enabling sensitive detection in applications such as fluorescence microscopy, flow cytometry, and Förster Resonance Energy Transfer (FRET) assays.[1][2][3] Fluorescein isothiocyanate (FITC) is a widely used fluorescent probe due to its high quantum yield and emission in the green spectrum.[2] The incorporation of FITC into a peptide sequence can be achieved during solid-phase peptide synthesis (SPPS) by utilizing a pre-labeled amino acid building block, such as Fmoc-Lys(5-FITC)-OH. This approach allows for site-specific labeling within the peptide sequence.
This application note provides a detailed protocol for the automated solid-phase synthesis of a model hexapeptide, Tyr-Ala-Gly-Lys(5-FITC)-Phe-Leu-NH₂ , using this compound on a standard automated peptide synthesizer. The protocol covers all stages from resin preparation to final peptide analysis.
Materials and Equipment
Reagents
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids: Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH
-
This compound
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Acetonitrile (HPLC grade), Anhydrous Diethyl Ether
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
-
Acetic Anhydride (for optional capping)
Equipment
-
Automated Peptide Synthesizer
-
Lyophilizer (Freeze-dryer)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Vortex mixer
-
Centrifuge
Experimental Protocols
Resin Preparation
-
Place the Rink Amide MBHA resin in a reaction vessel of the automated synthesizer.
-
Swell the resin in DMF for at least 1 hour before initiating the synthesis.
Automated Peptide Synthesis Cycle
The synthesis proceeds from the C-terminus (Leu) to the N-terminus (Tyr). The following automated cycle is used for all standard Fmoc-amino acid couplings.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 10-15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 cycles) to remove residual piperidine.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (4-5 equivalents) with HBTU/HOBt (4-5 equivalents) and DIPEA (8-10 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the reaction vessel.
-
Allow the coupling reaction to proceed for 30-60 minutes.
-
-
Washing: Wash the resin with DMF (3-5 cycles) to remove excess reagents.
-
Repeat: Repeat this cycle for each amino acid in the sequence.
Protocol for this compound Coupling
The incorporation of the bulky this compound building block requires a modified coupling protocol to ensure high efficiency.
-
Fmoc Deprotection: Perform the standard deprotection step as described above to expose the free amine of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF.
-
Extended Coupling for this compound:
-
Pre-activate this compound (2-3 equivalents) with HBTU/HOBt (2-3 equivalents) and DIPEA (4-6 equivalents) in DMF.
-
Add the activated amino acid solution to the reaction vessel.
-
Extend the coupling time to a minimum of 4 hours. An overnight coupling is recommended for optimal results.
-
Note: Protect the reaction vessel from light during this step by covering it with aluminum foil to prevent photobleaching of the FITC moiety.[4]
-
-
Washing: Wash the resin thoroughly with DMF and then DCM.
Peptide Cleavage and Deprotection
-
After the final synthesis cycle, wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% Water). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 50 mL centrifuge tube containing cold diethyl ether (approximately 40 mL).
-
Centrifuge the mixture at 3000-4000 rpm for 5-10 minutes to pellet the peptide.
-
Decant the ether, wash the peptide pellet with cold ether twice, and then dry the crude peptide pellet under vacuum.
Peptide Purification and Analysis
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).
-
Purify the peptide using a preparative reverse-phase HPLC system with a C18 column.
-
Use a gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).
-
Collect fractions corresponding to the major peak.
-
-
Analysis:
-
Analyze the purity of the collected fractions using analytical HPLC. Pool the fractions with >95% purity.
-
Confirm the identity of the purified peptide by determining its molecular weight using mass spectrometry.
-
Lyophilize the pure fractions to obtain the final peptide as a fluffy, colored powder.
-
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of the model peptide, Tyr-Ala-Gly-Lys(5-FITC)-Phe-Leu-NH₂ .
| Parameter | Expected Value |
| Peptide Sequence | Tyr-Ala-Gly-Lys(5-FITC)-Phe-Leu-NH₂ |
| Theoretical Mass (Monoisotopic) | 891.4 g/mol |
| Observed Mass (ESI-MS) | 891.4 ± 0.5 Da |
| Crude Purity (by HPLC at 220 nm) | 65-80% |
| Final Purity (by HPLC at 220 nm) | >95% |
| Overall Yield (after purification) | 15-30% |
| Appearance | Yellow to orange lyophilized powder |
| Storage | Store lyophilized peptide at -20°C or below, protected from light. |
Visualizations
Caption: Overall workflow for the automated synthesis of a FITC-labeled peptide.
Caption: Logic diagram for a standard amino acid coupling cycle in the synthesizer.
References
- 1. Fluorescence Labeled Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. peptideweb.com [peptideweb.com]
- 3. Fluorescent amino acids: modular building blocks for the assembly of new tools for chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
Application Note: Fmoc Deprotection Strategies for FITC-Labeled Peptides in Solid-Phase Synthesis
Introduction
Fluorescein isothiocyanate (FITC) is a widely utilized fluorescent label for peptides, enabling researchers to track their localization, interactions, and dynamics in biological systems. During solid-phase peptide synthesis (SPPS) using the popular Fmoc/tBu strategy, the repeated deprotection of the Nα-Fmoc group is a critical step. However, the conditions required for Fmoc removal can pose a challenge to the stability of sensitive modifications like the FITC moiety. This application note provides a detailed overview of the potential issues and outlines recommended protocols for the successful synthesis of FITC-labeled peptides.
The primary challenge in synthesizing N-terminally FITC-labeled peptides is not typically the Fmoc deprotection step itself, but the final acidic cleavage from the resin. Under strong acidic conditions (e.g., trifluoroacetic acid - TFA), the thiourea linkage formed between the FITC and the N-terminal amino acid is prone to cyclization, leading to the formation of a thiohydantoin and cleavage of the N-terminal amino acid from the peptide.[1] This side reaction can significantly reduce the yield of the desired full-length labeled peptide.[1]
While the acidic cleavage is the major concern, the basic conditions used for Fmoc deprotection (typically 20% piperidine in DMF) can also contribute to the degradation of the FITC molecule, which is known to be sensitive to basic pH and elevated temperatures.[2] Therefore, optimizing the Fmoc deprotection strategy is crucial to maximize the yield and purity of the final FITC-labeled peptide.
Key Considerations for Fmoc Deprotection of FITC-Labeled Peptides
-
Use of a Spacer: To prevent the acid-mediated cleavage of the N-terminal amino acid, it is highly recommended to introduce a spacer, such as 6-aminohexanoic acid (Ahx) or β-alanine, between the peptide sequence and the FITC label.[1][3] This moves the sensitive thiourea linkage away from the peptide backbone, mitigating the cyclization reaction during acidic cleavage.
-
Milder Deprotection Reagents: For peptides with sensitive modifications, alternative, milder bases can be employed for Fmoc deprotection. While 20% piperidine in DMF is standard, other options can reduce the overall basicity of the treatment.
-
Minimized Deprotection Times: Reducing the exposure time to the basic deprotection solution can help minimize potential degradation of the FITC label. Monitoring the completion of the deprotection reaction is crucial to avoid unnecessary exposure.
-
Protection from Light: FITC is susceptible to photobleaching. All steps involving FITC-labeled peptides should be performed in the dark or with protection from light.
Comparison of Fmoc Deprotection Conditions
| Deprotection Reagent | Concentration (in DMF) | Typical Time | Advantages | Potential Impact on FITC |
| Piperidine | 20% (v/v) | 2 x 5-10 min | Standard, efficient, and well-established. | Standard basicity; prolonged exposure may lead to some degradation of the FITC molecule. |
| Piperidine | 10% (v/v) | 2 x 10-15 min | Milder than 20% piperidine, potentially reducing side reactions. | Reduced basicity may offer better preservation of the FITC label. |
| 4-Methylpiperidine (4-MePip) | 20% (v/v) | 2 x 5-10 min | Similar efficiency to piperidine with potentially reduced side reactions in some cases. | Similar basicity to piperidine; impact on FITC is expected to be comparable. |
| Piperazine | 20% (v/v) | 2 x 10-15 min | Can be a less aggressive base than piperidine. | Milder conditions may be beneficial for FITC stability. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (v/v) | 2 x 2-5 min | Very fast and efficient deprotection. | Harsher, non-nucleophilic base; its impact on FITC stability requires careful evaluation for each specific peptide. |
Experimental Protocols
Protocol 1: On-Resin FITC Labeling of an N-terminal Amino Acid with a Spacer
This protocol describes the labeling of a resin-bound peptide with FITC after the incorporation of a spacer.
Materials:
-
Fmoc-protected peptide-resin with a final N-terminal spacer (e.g., Fmoc-Ahx-resin)
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
Fluorescein isothiocyanate (FITC)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF, Dichloromethane (DCM), Isopropanol
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times), isopropanol (3 times), and DCM (3 times).
-
-
FITC Labeling:
-
Prepare a solution of FITC (1.5-3 equivalents relative to the resin substitution) and DIPEA (3-6 equivalents) in DMF. Protect this solution from light.
-
Add the FITC solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature in the dark for 2-4 hours or overnight.
-
-
Washing:
-
Drain the FITC solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.
-
Wash with isopropanol (3 times) and DCM (3 times).
-
-
Drying: Dry the resin under vacuum.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Purification: Purify the crude FITC-labeled peptide by reverse-phase HPLC.
Protocol 2: Fmoc Deprotection of a Peptide with an Internal FITC-Labeled Lysine
This protocol is for the deprotection of the Fmoc group from an amino acid added after the incorporation of a Lys(FITC) residue.
Materials:
-
Peptide-resin containing an internal Fmoc-deprotected Lysine residue labeled with FITC.
-
Fmoc-protected amino acid to be coupled next.
-
Coupling reagents (e.g., HBTU, HOBt, DIPEA).
-
Deprotection solution (e.g., 20% piperidine in DMF or a milder alternative).
-
DMF, DCM.
Procedure:
-
Resin Swelling: Swell the FITC-labeled peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the chosen deprotection solution (e.g., 10-20% piperidine in DMF).
-
Agitate for a minimized time, monitoring for completion (e.g., 2 x 5 minutes).
-
Drain the solution.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
Couple the next Fmoc-protected amino acid using standard coupling protocols.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Continue with subsequent deprotection and coupling cycles as required for the peptide sequence, always using minimized deprotection times and protecting the resin from light.
Visualizations
Caption: Workflow for N-terminal FITC labeling of a peptide on solid support.
Caption: Logic for using a spacer in N-terminal FITC labeling.
References
Application Notes and Protocols for Cleavage and Deprotection of Peptides Containing Lys(FITC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein isothiocyanate (FITC) is a widely utilized fluorescent label for peptides and proteins, enabling researchers to track their localization, interactions, and processing in biological systems. The covalent attachment of FITC to the epsilon-amino group of a lysine residue, forming Lys(FITC), provides a stable fluorescently tagged peptide. However, the subsequent cleavage of the peptide from the solid-phase synthesis resin and the removal of side-chain protecting groups using strong acids, typically trifluoroacetic acid (TFA), present a challenge due to the acid-labile nature of the fluorescein moiety.
These application notes provide a detailed guide to selecting the appropriate cleavage and deprotection cocktail and a comprehensive protocol to maximize the yield and purity of Lys(FITC)-labeled peptides while minimizing the degradation of the fluorescent tag.
Understanding the Challenges
The primary challenge in the cleavage and deprotection of Lys(FITC)-labeled peptides is the sensitivity of the fluorescein molecule to strong acidic conditions. Prolonged exposure to high concentrations of TFA can lead to the degradation of the fluorophore, resulting in a loss of fluorescence and the generation of impurities. The choice of scavengers in the cleavage cocktail is therefore critical not only for protecting sensitive amino acid residues from side reactions but also for preserving the integrity of the FITC label.
Selecting the Optimal Cleavage Cocktail
The ideal cleavage cocktail for a peptide containing Lys(FITC) should efficiently remove all side-chain protecting groups and cleave the peptide from the resin while causing minimal degradation to the FITC group. Based on a review of established protocols, a balance must be struck between cleavage efficiency and the preservation of the fluorophore.
Table 1: Comparison of Common Cleavage Cocktails for Peptides with Lys(FITC)
| Cleavage Cocktail | Composition (v/v) | Recommended Use | Advantages | Disadvantages |
| Optimized FITC-Compatible Cocktail | 94% TFA / 2.5% Water / 2.5% 1,2-Ethanedithiol (EDT) / 1% Triisopropylsilane (TIS) | Recommended for peptides with Lys(FITC). Suitable for peptides containing other sensitive residues like Cys and Met. | Provides a good balance between cleavage efficiency and FITC stability. EDT helps to protect against oxidation. | EDT has a strong odor. |
| Reagent K | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT | Peptides with multiple sensitive residues (e.g., Arg(Pmc), Trp, Cys, Met). | Highly effective in suppressing a wide range of side reactions.[1] | Harsher conditions may lead to some degradation of FITC. Strong odor. |
| Standard TFA/TIS/Water | 95% TFA / 2.5% Water / 2.5% TIS | Peptides without other acid-sensitive residues. | Simple to prepare and effective for many standard peptides.[1] | May not offer sufficient protection for the FITC moiety, leading to higher degradation. |
Recommendation: For peptides containing Lys(FITC), the Optimized FITC-Compatible Cocktail (94% TFA / 2.5% Water / 2.5% EDT / 1% TIS) is recommended as it provides a milder acidic environment compared to cocktails with higher TFA concentrations while still ensuring efficient cleavage and deprotection. The presence of both a soft (EDT) and a hard (TIS) scavenger offers broad protection for the peptide and the FITC label.
Experimental Protocols
This section provides a detailed protocol for the cleavage and deprotection of a peptide containing an internal Lys(FITC) residue synthesized via Fmoc-based solid-phase peptide synthesis (SPPS).
Materials and Reagents
-
Peptide-resin containing Lys(FITC) (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
Deionized water
-
1,2-Ethanedithiol (EDT)
-
Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Acetonitrile (ACN), HPLC grade
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Centrifuge tubes (50 mL)
-
Sintered glass funnel
-
Round-bottom flask
-
Nitrogen gas supply
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Cleavage and Deprotection Workflow
Caption: Workflow for the cleavage, deprotection, and purification of Lys(FITC)-labeled peptides.
Detailed Protocol
-
Preparation of the Cleavage Cocktail:
-
In a fume hood, prepare the Optimized FITC-Compatible Cocktail by combining the following reagents in a clean, dry glass container:
-
9.4 mL Trifluoroacetic acid (TFA)
-
0.25 mL Deionized water
-
0.25 mL 1,2-Ethanedithiol (EDT)
-
0.1 mL Triisopropylsilane (TIS)
-
-
Mix the solution gently. Prepare the cocktail fresh before each use.
-
-
Peptide-Resin Preparation:
-
Place the dried peptide-resin (typically 50-100 mg) in a 10 mL reaction vessel.
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the peptide-resin (approximately 2-5 mL per 100 mg of resin).
-
Gently agitate the mixture at room temperature for 2 hours. A color change in the solution may be observed.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture through a sintered glass funnel into a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.
-
Rinse the reaction vessel and the resin with a small amount of fresh cleavage cocktail and add it to the ether.
-
A precipitate of the crude peptide should form.
-
-
Washing and Drying:
-
Centrifuge the suspension at 3000 x g for 5 minutes.
-
Carefully decant the ether.
-
Resuspend the peptide pellet in 20 mL of cold diethyl ether and repeat the centrifugation and decantation steps two more times to remove residual scavengers and TFA.
-
After the final wash, dry the peptide pellet under a stream of nitrogen gas.
-
-
Dissolution and pH Adjustment:
-
Dissolve the crude peptide pellet in a minimal amount of 50% aqueous acetonitrile.
-
To restore the fluorescence of the FITC label, which is quenched in acidic conditions, dilute the dissolved peptide in a basic buffer, such as 50 mM ammonium bicarbonate (pH 8.0).
-
-
Analysis:
-
HPLC Analysis: Analyze the crude peptide solution by reversed-phase HPLC. Use a C18 column and a water/acetonitrile gradient containing 0.1% TFA. Monitor the elution profile at both 220 nm (for the peptide backbone) and 494 nm (for the FITC label).
-
Mass Spectrometry: Determine the molecular weight of the crude peptide using ESI-MS or MALDI-TOF mass spectrometry. The expected mass will be the mass of the peptide plus the mass of the FITC moiety (389.38 Da) minus the mass of a hydrogen atom from the lysine amine.
-
-
Purification:
-
Purify the Lys(FITC)-labeled peptide using preparative reversed-phase HPLC, collecting the fractions corresponding to the major peak that absorbs at both 220 nm and 494 nm.
-
Lyophilize the pure fractions to obtain the final product.
-
Data Presentation and Expected Results
Table 2: Expected Mass Spectrometry Results for a Lys(FITC)-Labeled Peptide
| Species | Description | Expected Mass Change (Da) |
| Desired Product | Peptide + FITC | +389.38 |
| Unlabeled Peptide | Peptide without FITC modification | 0 |
| Degraded FITC | Potential fragmentation of the FITC moiety | Varies (often observed as loss of specific fragments) |
| Adducts | Peptide with scavenger or protecting group fragments attached | Varies (e.g., +57 for t-butyl) |
Note: The presence of a peak corresponding to the unlabeled peptide in the mass spectrum would indicate incomplete labeling of the lysine residue. The presence of peaks with unexpected mass additions may indicate side reactions during cleavage, and the cleavage conditions should be further optimized.
Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process for selecting a cleavage cocktail based on the peptide's composition.
Caption: Decision tree for selecting a cleavage cocktail for Lys(FITC) peptides.
Conclusion
The successful cleavage and deprotection of peptides containing Lys(FITC) are achievable with careful selection of the cleavage cocktail and adherence to a well-defined protocol. The Optimized FITC-Compatible Cocktail presented here offers a robust starting point for obtaining high-purity fluorescently labeled peptides. Researchers should always perform a small-scale trial cleavage and analyze the crude product by HPLC and mass spectrometry to ensure the optimal conditions for their specific peptide sequence. By following these guidelines, the integrity of the FITC label can be preserved, enabling reliable downstream applications in biological research and drug development.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of FITC-Labeled Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein isothiocyanate (FITC) is a widely used fluorescent dye for labeling peptides and proteins due to its high quantum yield and stability.[1][2] The purification of these labeled peptides is a critical step to ensure the removal of unreacted peptide, excess dye, and other impurities, which is essential for accurate downstream applications such as fluorescence microscopy, flow cytometry, and immunoassays.[3] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for this purpose, offering high resolution and reproducibility.[4][5]
This application note provides detailed protocols for the FITC labeling of peptides and their subsequent purification using HPLC. It includes key experimental parameters, data presentation in tabular format for easy reference, and visual workflows to guide researchers through the process.
Experimental Protocols
Part 1: FITC Labeling of Peptides
There are two primary methods for FITC labeling of peptides: on-resin (during solid-phase peptide synthesis) and in-solution (after the peptide has been synthesized and cleaved).
Protocol 1.1: On-Resin FITC Labeling
This method is performed after the final amino acid has been coupled and the N-terminal protecting group (e.g., Fmoc) has been removed.
-
Resin Preparation: Following standard solid-phase peptide synthesis (SPPS), deprotect the N-terminal amino group of the resin-bound peptide using 20% piperidine in dimethylformamide (DMF).
-
FITC Solution Preparation: Prepare a solution of FITC (at least 3 molar equivalents relative to the resin loading) and diisopropylethylamine (DIPEA) (6 molar equivalents) in DMF.
-
Labeling Reaction: Add the FITC solution to the resin. The reaction vessel should be protected from light (e.g., by wrapping in aluminum foil) as FITC is light-sensitive. Agitate the mixture at room temperature for 2 to 12 hours.
-
Washing: After the reaction, wash the resin thoroughly with DMF to remove excess reagents.
-
Cleavage and Deprotection: Cleave the FITC-labeled peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and then lyophilize the crude product.
Protocol 1.2: In-Solution FITC Labeling
This method is used for peptides that have already been synthesized, purified, and lyophilized.
-
Peptide Dissolution: Dissolve the purified peptide in a suitable buffer. For selective N-terminal labeling, a buffer at a pH of around 8.0-8.5 is recommended to deprotonate the N-terminal α-amino group (pKa ~8.9) while keeping the ε-amino group of lysine (pKa ~10.5) protonated. A common choice is 0.1 M sodium bicarbonate buffer.
-
FITC Solution Preparation: Prepare a stock solution of FITC in anhydrous dimethyl sulfoxide (DMSO) or DMF at a concentration of 1 mg/mL.
-
Labeling Reaction: Add the FITC solution dropwise to the peptide solution while stirring. A 1.5 to 3-fold molar excess of FITC is typically used. Protect the reaction from light and allow it to proceed for at least 4 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): The reaction can be quenched by adding an amine-containing buffer, such as Tris, to consume any remaining reactive FITC.
-
Acidification: Before HPLC purification, acidify the reaction mixture with an appropriate acid, such as acetic acid or TFA, to ensure compatibility with the HPLC column and mobile phases.
Part 2: HPLC Purification of FITC-Labeled Peptides
Reversed-phase HPLC is the standard method for purifying FITC-labeled peptides. The separation is based on the hydrophobicity of the peptide.
Protocol 2.1: HPLC System Preparation and Sample Injection
-
Column Selection: A C18 reversed-phase column is the most common choice. For peptides larger than 10,000 Da, a wide-pore column (300 Å) is recommended to allow for better interaction with the stationary phase.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Sample Preparation: Dissolve the crude, lyophilized FITC-labeled peptide in a small volume of the initial mobile phase composition (e.g., 5-10% Mobile Phase B in Mobile Phase A).
-
System Equilibration: Equilibrate the HPLC system and column with the initial mobile phase conditions until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column. The injection volume will depend on the column size and the concentration of the sample.
Protocol 2.2: Gradient Elution and Fraction Collection
-
Elution Gradient: A linear gradient of increasing acetonitrile concentration is typically used to elute the peptides. The optimal gradient will depend on the specific peptide's hydrophobicity and should be optimized. A common starting point is a shallow gradient, for instance, an increase of 1% of Mobile Phase B per minute.
-
Detection: Monitor the elution profile using a UV-Vis detector at two wavelengths:
-
214 nm or 220 nm: For detection of the peptide backbone.
-
494 nm: The excitation maximum for FITC. This dual-wavelength detection helps to distinguish between labeled and unlabeled peptides.
-
-
Fraction Collection: Collect fractions corresponding to the desired peak, which should show absorbance at both wavelengths. It is advisable to collect fractions across the entire peak to analyze for purity.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC and mass spectrometry to confirm the purity and identity of the FITC-labeled peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified product.
Data Presentation
Table 1: HPLC Purification Parameters for FITC-Labeled Peptides
| Parameter | Typical Value/Condition | Notes |
| Column | C18 Reversed-Phase | Wide-pore (300 Å) for peptides >10 kDa. |
| (e.g., 4.6 x 250 mm, 5 µm) | ||
| Mobile Phase A | 0.1% TFA in Water | Formic acid can also be used as an alternative modifier. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | |
| Flow Rate | 1.0 mL/min (Analytical) | Adjust based on column dimensions. |
| 5-20 mL/min (Semi-preparative) | ||
| Gradient | 5-60% B over 40 min | Highly dependent on peptide hydrophobicity; requires optimization. |
| Detection Wavelengths | 214 nm and 494 nm | 214 nm for peptide bond, 494 nm for FITC. |
| Column Temperature | 25-40°C | Temperature can affect selectivity and resolution. |
Mandatory Visualization
Caption: Workflow for FITC-peptide synthesis and HPLC purification.
Troubleshooting and Key Considerations
-
Side Reactions: During on-resin labeling, N-terminal FITC-labeled peptides can undergo cyclization in acidic cleavage conditions, leading to the removal of the last amino acid. To avoid this, a spacer like beta-alanine or 6-aminohexanoic acid can be introduced at the N-terminus before FITC labeling.
-
Solubility: Some hydrophobic peptides may have poor solubility in aqueous buffers. In such cases, a small amount of organic solvent (like DMSO or acetonitrile) can be added to the sample before injection, ensuring it is miscible with the mobile phase.
-
pH Control: The pH of the mobile phase can significantly affect the retention time and peak shape of peptides. While TFA (pH ~2) is standard, other ion-pairing agents or buffer systems can be explored for optimizing separation.
-
Photobleaching: FITC is susceptible to photobleaching. All solutions containing FITC and the labeled peptide should be protected from light as much as possible.
By following these detailed protocols and considering the key optimization parameters, researchers can successfully purify FITC-labeled peptides to a high degree of homogeneity, ensuring reliable and reproducible results in their downstream applications.
References
- 1. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] An efficient method for FITC labelling of proteins using tandem affinity purification | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. hplc.eu [hplc.eu]
Application Notes and Protocols for F-L-5-F-OH in FRET-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Fmoc-Lys(5-FITC)-OH for the synthesis of fluorescently labeled peptides and their application in Förster Resonance Energy Transfer (FRET)-based assays. Detailed protocols for peptide synthesis, protease activity assays, and protein-protein interaction studies are included, along with data presentation and visualization to facilitate experimental design and execution.
Introduction to this compound and FRET
This compound is a critical reagent for the site-specific incorporation of the fluorophore fluorescein isothiocyanate (FITC) into peptides during solid-phase peptide synthesis (SPPS). FITC serves as a versatile donor fluorophore in FRET-based assays due to its favorable spectral properties.
FRET is a non-radiative energy transfer process between two fluorophores, a donor (like FITC) and an acceptor, when they are in close proximity (typically 1-10 nm). The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor. This distance-dependent relationship makes FRET a powerful tool for studying dynamic biological processes such as enzyme activity and molecular binding events.[1][2]
In a typical FRET-based protease assay, a peptide substrate is synthesized with a FRET pair (e.g., FITC as the donor and a quencher like DABCYL as the acceptor) flanking the protease cleavage site. In the intact peptide, the close proximity of the donor and acceptor leads to efficient FRET, resulting in quenching of the donor's fluorescence. Upon cleavage of the peptide by a protease, the donor and acceptor are separated, disrupting FRET and leading to an increase in the donor's fluorescence intensity. This change in fluorescence can be monitored in real-time to determine protease activity.[3][4]
Similarly, FRET can be employed to study protein-protein interactions. A peptide derived from one of the interacting partners can be labeled with a FRET donor (FITC), while the other protein partner can be labeled with a FRET acceptor. The association of the two proteins brings the FRET pair into close proximity, resulting in a measurable FRET signal.
Properties of this compound
| Property | Value |
| Chemical Name | Nα-Fmoc-Nε-(5-fluoresceinylthiocarbamoyl)-L-lysine |
| Molecular Formula | C₄₂H₃₅N₃O₉S |
| Molecular Weight | 757.81 g/mol |
| Excitation Maximum (FITC) | ~494 nm |
| Emission Maximum (FITC) | ~518 nm |
| Extinction Coefficient (FITC) | ~75,000 cm⁻¹M⁻¹ at 494 nm |
| Quantum Yield (FITC) | ~0.92 |
| Solubility | Soluble in DMF, DMSO |
| Storage | Store at -20°C, protected from light and moisture |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a FITC-Labeled Peptide
This protocol outlines the manual synthesis of a generic FRET peptide substrate for a protease assay using Fmoc chemistry. The peptide will incorporate this compound as the donor fluorophore and another lysine residue for conjugation of a quencher (e.g., DABCYL).
Materials:
-
Rink Amide resin[5]
-
Fmoc-protected amino acids (including Fmoc-Lys(Dde)-OH and this compound)
-
Coupling reagents: HBTU, HOBt, or HATU
-
Activator base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Dde deprotection solution: 2% hydrazine in DMF
-
DABCYL-succinimidyl ester
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.
-
First Amino Acid Coupling:
-
Deprotect the Fmoc group from the resin using 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF and DCM.
-
Couple the first Fmoc-protected amino acid (e.g., Fmoc-Lys(Dde)-OH for quencher attachment) using HBTU/DIPEA in DMF for 2 hours.
-
-
Chain Elongation:
-
Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
To incorporate the FITC label, use this compound in the desired position and couple it using the same procedure. Protect the vessel from light after this step.
-
-
Dde Deprotection and Quencher Labeling:
-
Once the peptide sequence is complete, wash the resin with DMF.
-
Treat the resin with 2% hydrazine in DMF (3 x 10 min) to remove the Dde protecting group from the lysine side chain.
-
Wash the resin with DMF.
-
Dissolve DABCYL-succinimidyl ester (3 equivalents) and DIPEA (6 equivalents) in DMF and add to the resin. Shake overnight at room temperature in the dark.
-
-
Cleavage and Deprotection:
-
Wash the resin with DMF and DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the labeled peptide by mass spectrometry and analytical HPLC.
-
FRET-Based Protease Activity Assay
This protocol describes a general procedure for measuring the activity of a protease using a synthesized FITC-labeled FRET peptide substrate.
Materials:
-
FITC-labeled FRET peptide substrate
-
Purified protease
-
Assay buffer (optimized for the specific protease)
-
Inhibitor (optional, for inhibitor screening)
-
96-well black microplate
-
Fluorescence microplate reader with filters for FITC (Excitation: ~485 nm, Emission: ~520 nm)
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the FITC-labeled peptide substrate in DMSO.
-
Prepare a stock solution of the protease in an appropriate buffer.
-
Prepare a series of dilutions of the protease in assay buffer.
-
If screening inhibitors, prepare stock solutions of the inhibitors in DMSO.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the assay buffer.
-
Add the protease dilutions to the respective wells. For control wells, add buffer instead of the enzyme.
-
If using inhibitors, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.
-
-
Initiate the Reaction:
-
Add the FITC-labeled peptide substrate to all wells to a final concentration typically in the low micromolar range. The final volume in each well should be consistent (e.g., 100 µL).
-
-
Fluorescence Measurement:
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes) at a constant temperature.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each protease concentration.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Plot V₀ versus the substrate concentration to determine Michaelis-Menten kinetic parameters (Km and Vmax) if substrate concentration is varied.
-
For inhibitor screening, calculate the percent inhibition for each inhibitor concentration.
-
FRET-Based Protein-Protein Interaction Assay
This protocol provides a framework for studying the interaction between a protein and a FITC-labeled peptide derived from its binding partner.
Materials:
-
FITC-labeled peptide
-
Purified target protein (unlabeled or labeled with an acceptor fluorophore)
-
Binding buffer (optimized for the interaction)
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the FITC-labeled peptide in a suitable buffer.
-
Prepare a stock solution of the target protein in the binding buffer.
-
Prepare a series of dilutions of the target protein.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the binding buffer.
-
Add a fixed concentration of the FITC-labeled peptide to all wells.
-
Add the serial dilutions of the target protein to the wells. For a negative control, add buffer instead of the protein.
-
-
Incubation:
-
Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium (e.g., 30-60 minutes).
-
-
Fluorescence Measurement:
-
Measure the fluorescence of the FITC donor. If an acceptor fluorophore is used on the target protein, also measure the acceptor fluorescence upon donor excitation (sensitized emission).
-
-
Data Analysis:
-
Plot the change in FRET signal (e.g., donor quenching or acceptor sensitized emission) as a function of the target protein concentration.
-
Fit the data to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
Data Presentation: Quantitative Examples
Protease Activity Assay Data
Table 1: Kinetic Parameters of Caspase-3 Cleavage of a FITC-Labeled Peptide Substrate
| Substrate Sequence | FRET Pair | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Ac-DEVD-Lys(FITC)-NH₂ | FITC / DABCYL | 10.5 ± 1.2 | 1.8 ± 0.2 | 1.7 x 10⁵ | Adapted from |
Table 2: Inhibition of Matrix Metalloproteinase (MMP-9) Activity
| Inhibitor | Peptide Substrate | FRET Pair | IC₅₀ (nM) | Reference |
| Batimastat | Ac-Pro-Leu-Gly-Leu-Lys(FITC)-Ala-Arg-NH₂ | FITC / DABCYL | 2.5 ± 0.3 | Adapted from |
Protein-Protein Interaction Assay Data
Table 3: Binding Affinity of SH2 Domain to a FITC-Labeled Phosphopeptide
| SH2 Domain | Phosphopeptide Sequence | FRET Pair | Kd (µM) | Reference |
| Grb2-SH2 | Ac-pY-V-N-V-Lys(FITC)-NH₂ | FITC / (unlabeled protein) | 1.2 ± 0.2 | Adapted from |
High-Throughput Screening (HTS) Application
FRET-based assays using FITC-labeled peptides are highly amenable to high-throughput screening for the discovery of enzyme inhibitors or modulators of protein-protein interactions. The homogeneous, "mix-and-read" format minimizes handling steps and allows for rapid screening of large compound libraries.
Conclusion
This compound is a valuable tool for the synthesis of fluorescently labeled peptides for FRET-based assays. These assays provide a sensitive and quantitative method for studying protease activity and protein-protein interactions in a high-throughput manner. The protocols and data presented here serve as a guide for researchers to design and implement robust FRET-based experiments to advance their research and drug discovery efforts.
References
- 1. Accurate affinity models for SH2 domains from peptide binding assays and free‐energy regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Application Notes and Protocols for the Synthesis of Fluorescently Labeled Enzyme Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The measurement of enzyme activity is fundamental to life sciences research and crucial for the discovery and development of novel therapeutics. Fluorescently labeled enzyme substrates provide a sensitive and continuous method for monitoring enzyme kinetics, enabling high-throughput screening of enzyme inhibitors and detailed mechanistic studies. These substrates are intelligently designed molecules that are typically non-fluorescent or emit at a shorter wavelength until acted upon by a specific enzyme. Enzymatic cleavage unquenches the fluorophore or releases a fluorescent leaving group, resulting in a measurable increase in fluorescence intensity that is directly proportional to enzyme activity.
This document provides detailed application notes and protocols for the synthesis, purification, and characterization of fluorescently labeled substrates for three major classes of enzymes: proteases, phosphatases, and kinases. The protocols are intended to be a comprehensive guide for researchers, providing step-by-step instructions and the necessary quantitative data to facilitate their successful implementation in the laboratory.
I. Fluorescently Labeled Protease Substrates
Proteases are a large family of enzymes that catalyze the cleavage of peptide bonds in proteins and peptides. Their dysregulation is implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory diseases, making them important drug targets. Förster Resonance Energy Transfer (FRET) based peptides are widely used as substrates for measuring protease activity. In these substrates, a fluorophore and a quencher are positioned on either side of the protease cleavage site. In the intact peptide, the quencher absorbs the energy emitted by the fluorophore, resulting in low fluorescence. Upon cleavage by the protease, the fluorophore and quencher are separated, leading to an increase in fluorescence.
Featured Substrate: MMP FRET Substrate (Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
This substrate is designed for assaying the activity of Matrix Metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.
Quantitative Data
| Parameter | Value | Reference |
| Fluorophore | Mca (7-Methoxycoumarin-4-yl)acetyl | [1] |
| Quencher | Dpa (N-3-(2,4-Dinitrophenyl)-L-2,3-diaminopropionyl) | [1] |
| Excitation Wavelength (λex) | 328 nm | [2] |
| Emission Wavelength (λem) | 393 - 420 nm | [2][3] |
| Extinction Coefficient (ε) of Mca | 14,500 M⁻¹cm⁻¹ at 325 nm | |
| Quantum Yield (ΦF) of Mca | 0.49 | |
| Km for MMP-12 | 130 ± 10 µM | |
| kcat for MMP-12 | 17.0 ± 0.9 s⁻¹ |
Experimental Protocols
1. Synthesis of MMP FRET Substrate via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of the Mca-Pro-Leu-Gly-Leu-Dpa(Dnp)-Ala-Arg-NH₂ peptide on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Ala-OH, Fmoc-Dpa(Dnp)-OH, Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Pro-OH)
-
Mca (7-Methoxycoumarin-4-yl)acetic acid
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Piperidine
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-amino acid (Fmoc-Arg(Pbf)-OH) by dissolving it with HBTU and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Ala, Dpa(Dnp), Leu, Gly, Pro).
-
Fluorophore Labeling: After deprotection of the final amino acid (Pro), couple Mca to the N-terminus using the same activation and coupling procedure as for the amino acids.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and decant the ether. Wash the pellet with cold ether and dry.
-
2. Purification of the Fluorescently Labeled Peptide by HPLC
Materials:
-
Crude peptide
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile (ACN)
-
Reversed-phase C18 HPLC column
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a water/ACN mixture.
-
HPLC Separation:
-
Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Inject the dissolved peptide onto the column.
-
Elute the peptide using a linear gradient of 5% to 65% Solvent B over 30 minutes at a flow rate of 1 mL/min.
-
Monitor the elution at 220 nm and 328 nm (for the Mca fluorophore).
-
-
Fraction Collection: Collect the fractions corresponding to the major peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry.
-
Lyophilization: Freeze-dry the pure fractions to obtain the final peptide as a powder.
3. Enzyme Activity Assay
Materials:
-
Purified MMP FRET substrate
-
Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
Active MMP enzyme
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the fluorescent substrate in DMSO.
-
Dilute the substrate to the desired final concentration in the assay buffer.
-
Add the diluted substrate to the wells of a microplate.
-
Initiate the reaction by adding the MMP enzyme to the wells.
-
Immediately measure the fluorescence intensity over time using an excitation wavelength of ~328 nm and an emission wavelength of ~395 nm.
-
The initial rate of the reaction is determined from the linear portion of the fluorescence increase versus time plot.
Signaling Pathway and Workflow Diagrams
Caption: Simplified MMP activation and signaling pathway.
Caption: General workflow for the synthesis of fluorescent peptide substrates.
II. Fluorescently Labeled Phosphatase Substrates
Phosphatases are enzymes that remove phosphate groups from substrates through hydrolysis. They are critical in cellular signal transduction pathways, and their aberrant activity is linked to various diseases. Fluorescent substrates for phosphatases are often designed with a phosphate group attached to a fluorophore, which quenches its fluorescence. Enzymatic removal of the phosphate group restores the fluorescence.
Featured Substrate: 4-Methylumbelliferyl Phosphate (4-MUP)
4-MUP is a widely used fluorogenic substrate for alkaline phosphatase (ALP) and other phosphatases. Upon hydrolysis, it yields the highly fluorescent product 4-methylumbelliferone (4-MU).
Quantitative Data
| Parameter | Value | Reference |
| Substrate | 4-Methylumbelliferyl Phosphate (4-MUP) | |
| Product | 4-Methylumbelliferone (4-MU) | |
| Excitation Wavelength (λex) of 4-MU | ~360-385 nm (pH dependent) | |
| Emission Wavelength (λem) of 4-MU | ~445-454 nm | |
| Km for Alkaline Phosphatase | 11.6 ± 0.4 µM | |
| kcat for Alkaline Phosphatase | 281 ± 18 s⁻¹ |
Experimental Protocols
1. Synthesis of 4-Methylumbelliferyl Phosphate (4-MUP)
This protocol is a general outline for the phosphorylation of 4-methylumbelliferone.
Materials:
-
4-Methylumbelliferone
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (anhydrous)
-
Water
-
Chloroform
-
Ammonia solution
Procedure:
-
Dissolve 4-methylumbelliferone in anhydrous pyridine under a nitrogen atmosphere and cool to 0°C.
-
Slowly add phosphorus oxychloride to the solution while stirring.
-
Allow the reaction to proceed for 2-4 hours at 0°C. Monitor the reaction by thin-layer chromatography (TLC).
-
Quench the reaction by slowly adding cold water.
-
Neutralize the mixture to pH 7.0 with ammonia solution.
-
Extract the aqueous layer with chloroform to remove pyridine.
-
Lyophilize the aqueous layer to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
2. Alkaline Phosphatase Activity Assay using 4-MUP
Materials:
-
4-MUP
-
Assay buffer (e.g., 100 mM Glycine, 1 mM MgCl₂, 1 mM ZnCl₂, pH 10.4)
-
Alkaline Phosphatase (ALP)
-
Stop solution (e.g., 0.5 M NaOH)
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of 4-MUP in DMF or water.
-
Prepare working solutions of the substrate in the assay buffer.
-
Add the substrate solution to the wells of a black microplate.
-
Initiate the reaction by adding ALP to each well.
-
Incubate at the desired temperature (e.g., 37°C) for a set period (e.g., 15-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
A standard curve using 4-methylumbelliferone can be used to quantify the amount of product formed.
Signaling Pathway and Workflow Diagrams
Caption: Role of ALP in osteogenic signaling.
Caption: Workflow for a typical alkaline phosphatase activity assay.
III. Fluorescently Labeled Kinase Substrates
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation. Kinases are key regulators of a wide range of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of fluorescent kinase substrates has been challenging. One successful approach involves the use of environment-sensitive fluorophores, such as Sox, which exhibit a change in fluorescence upon phosphorylation of a nearby amino acid.
Featured Substrate: Sox-Based PKA Peptide Substrate
This substrate is a peptide containing the recognition sequence for Protein Kinase A (PKA) and a covalently attached Sox fluorophore. Phosphorylation of a serine or threonine residue within the peptide leads to a change in the local environment of the Sox dye, resulting in a change in its fluorescence properties.
Quantitative Data
| Parameter | Value | Reference |
| Fluorophore | Sox (sulfonamido-oxine) | |
| Excitation Wavelength (λex) | ~360 nm | |
| Emission Wavelength (λem) | ~485 nm | |
| Assay Principle | Phosphorylation-induced fluorescence change |
Experimental Protocols
1. Synthesis of Sox-Labeled Peptide Substrate
This protocol describes the incorporation of a Sox-containing amino acid derivative during SPPS.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids for the specific kinase recognition sequence (e.g., for PKA: Leu-Arg-Arg-Ala-Ser-Leu-Gly)
-
Fmoc-Sox-amino acid derivative
-
Standard SPPS reagents (as listed in the protease section)
Procedure:
-
Follow the standard SPPS procedure as described for the protease substrate to assemble the peptide chain.
-
At the desired position in the peptide sequence, incorporate the Fmoc-Sox-amino acid derivative using the standard coupling protocol.
-
After completion of the synthesis, cleave the peptide from the resin and deprotect the side chains using a standard TFA-based cleavage cocktail.
-
Purify the crude Sox-labeled peptide by reversed-phase HPLC, monitoring at 220 nm and ~360 nm.
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Lyophilize the pure fractions.
2. Protein Kinase A (PKA) Activity Assay
Materials:
-
Sox-labeled PKA peptide substrate
-
PKA assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
ATP
-
Active PKA enzyme
-
Fluorescence microplate reader or fluorometer
Procedure:
-
Prepare a stock solution of the Sox-labeled peptide in water or a suitable buffer.
-
In a microplate well or cuvette, prepare a reaction mixture containing the assay buffer, ATP, and the Sox-labeled peptide substrate.
-
Equilibrate the mixture to the desired reaction temperature (e.g., 30°C).
-
Initiate the reaction by adding the PKA enzyme.
-
Monitor the change in fluorescence intensity over time at an excitation wavelength of ~360 nm and an emission wavelength of ~485 nm.
-
The initial rate of phosphorylation is determined from the linear portion of the fluorescence change versus time plot.
Signaling Pathway and Workflow Diagrams
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Matrix Metalloproteinases (MMPs): Function, Biology, and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]
- 3. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporating Fmoc-Lys(5-FITC)-OH for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Lys(5-FITC)-OH is a key reagent for the fluorescent labeling of peptides and proteins.[1][2] This derivative of the amino acid lysine is protected at the α-amino group by a fluorenylmethyloxycarbonyl (Fmoc) group, making it suitable for solid-phase peptide synthesis (SPPS). The ε-amino group is labeled with fluorescein isothiocyanate (FITC), a widely used green fluorescent dye.[1][2] This allows for the precise incorporation of a fluorescent tag at a specific lysine residue within a peptide sequence. FITC-labeled peptides are invaluable tools in various research applications, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) studies.
Key Features of this compound:
-
Site-Specific Labeling: Enables the introduction of a fluorescent label at a defined position in a peptide chain.
-
Compatibility with SPPS: The Fmoc protecting group allows for its direct use in standard automated peptide synthesizers.
-
Bright Green Fluorescence: FITC is a bright fluorophore with well-characterized excitation and emission spectra, making it compatible with common fluorescence microscopy setups.
-
Versatile Applications: Labeled peptides can be used to visualize cellular uptake, localize protein-protein interactions, and measure enzyme activity.
Physicochemical Properties and Spectral Data
A clear understanding of the properties of this compound and the resulting FITC-labeled peptides is crucial for experimental design and data interpretation.
| Property | Value | Reference |
| Molecular Formula | C42H35N3O9S | |
| Molecular Weight | 757.8 g/mol | |
| Excitation Maximum (λex) | ~494 nm | |
| Emission Maximum (λem) | ~518 nm - 520 nm | |
| Appearance | Orange/Yellow Powder | |
| Solubility | Soluble in DMF, DMSO | |
| Storage | Store at -20°C to -80°C, protected from light |
Experimental Protocols
Incorporation of this compound during Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the integration of this compound into a peptide sequence during standard Fmoc-based SPPS.
Workflow for Incorporating this compound in SPPS
References
Revolutionizing Cellular Delivery: A Guide to Labeling Cell-Penetrating Peptides with Fmoc-Lys(5-FITC)-OH
Introduction
Cell-penetrating peptides (CPPs) have emerged as powerful tools for the intracellular delivery of a wide array of cargo molecules, including therapeutic agents and imaging probes. Their ability to traverse cellular membranes makes them invaluable in drug development and biomedical research. To elucidate their mechanisms of action and quantify their cellular uptake, fluorescent labeling is an indispensable technique. This application note provides a comprehensive guide for the efficient labeling of CPPs using the pre-labeled amino acid derivative, Fmoc-Lys(5-FITC)-OH, during solid-phase peptide synthesis (SPPS), as well as an alternative on-resin labeling strategy. Detailed protocols for peptide synthesis, purification, and cellular uptake analysis are presented to aid researchers in this critical aspect of CPP research.
Data Presentation
The success of CPP labeling and subsequent cellular delivery can be quantified and summarized for comparative analysis. The following tables provide a template for presenting typical results obtained from the protocols described herein.
Table 1: Labeling Efficiency & Purity of FITC-Labeled CPPs
| Peptide Sequence | Labeling Method | Crude Purity (%) | Final Purity (%) | Overall Yield (%) |
| (Arg)9 | This compound Incorporation | >90 | >98 | ~80 |
| TAT (GRKKRRQRRR) | On-Resin Labeling | >85 | >96[1] | ~75 |
| Penetratin | This compound Incorporation | >92 | >99 | ~83[2] |
Table 2: In Vitro Cellular Uptake of FITC-Labeled (Arg)9 in HeLa Cells
| Concentration (µM) | Incubation Time (h) | Mean Fluorescence Intensity (MFI) |
| 1 | 1 | 150 |
| 5 | 1 | 750 |
| 10 | 1 | 1800 |
| 5 | 0.5 | 400 |
| 5 | 2 | 1200 |
| 5 | 4 | 2500 |
Table 3: Comparative Cellular Uptake of Different FITC-Labeled CPPs in Jurkat Cells
| CPP (5 µM) | Incubation Time (h) | Mean Fluorescence Intensity (MFI) |
| FITC-(Arg)9 | 2 | 1500 |
| FITC-TAT | 2 | 1250 |
| FITC-Penetratin | 2 | 1100 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of CPPs using Fmoc Chemistry
This protocol outlines the manual synthesis of a model CPP, (Arg)9, using standard Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Arg(Pbf)-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine and byproducts.
-
Amino Acid Coupling: Dissolve Fmoc-Arg(Pbf)-OH (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF. Add the coupling solution to the resin and shake for 2 hours at room temperature.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, decant the ether, and purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the peptide identity and purity using mass spectrometry.
Protocol 2: Labeling of CPPs by Incorporating this compound during SPPS
This method integrates the fluorescent label into the peptide sequence during synthesis.
Procedure:
-
Follow the SPPS protocol as described in Protocol 1.
-
At the desired position for the FITC label, use this compound instead of a standard Fmoc-amino acid in the coupling step (Protocol 1, step 4).
-
Protect the reaction vessel from light after the incorporation of this compound to prevent photobleaching.
-
Proceed with the synthesis, cleavage, and purification as outlined in Protocol 1.
Protocol 3: On-Resin FITC Labeling of CPPs
This protocol describes the labeling of the N-terminus of the peptide after the full sequence has been synthesized on the resin.
Materials:
-
Peptide-on-resin (with N-terminus deprotected)
-
Fluorescein isothiocyanate (FITC)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF
Procedure:
-
Synthesize the CPP on the resin according to Protocol 1, up to step 7 (final Fmoc deprotection).
-
Wash the resin with DMF.
-
Prepare the labeling solution: Dissolve FITC (3 eq.) and DIPEA (6 eq.) in DMF.
-
Add the labeling solution to the resin and shake overnight at room temperature in the dark.
-
Wash the resin thoroughly with DMF (5x) and DCM (5x).
-
Proceed with cleavage, precipitation, purification, and characterization as described in Protocol 1 (steps 8-11).
Protocol 4: Cellular Uptake Analysis by Flow Cytometry
This protocol details the quantification of CPP internalization using flow cytometry.
Materials:
-
HeLa or Jurkat cells
-
Complete cell culture medium
-
FITC-labeled CPP
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Peptide Treatment: Replace the medium with fresh medium containing various concentrations of the FITC-labeled CPP. Incubate for the desired time (e.g., 1-4 hours) at 37°C.
-
Washing: Wash the cells twice with cold PBS to remove unbound peptide.
-
Cell Detachment: For adherent cells, detach them using Trypsin-EDTA. For suspension cells, gently resuspend.
-
Sample Preparation: Centrifuge the cells and resuspend them in PBS.
-
Flow Cytometry: Analyze the cell suspension by flow cytometry, measuring the fluorescence in the FITC channel to determine the mean fluorescence intensity, which correlates with the amount of internalized peptide.
Protocol 5: Visualization of Cellular Uptake by Fluorescence Microscopy
This protocol allows for the visualization of the intracellular localization of the labeled CPPs.
Materials:
-
Cells seeded on coverslips or in glass-bottom dishes
-
FITC-labeled CPP
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4',6-diamidino-2-phenylindole) mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips or in glass-bottom dishes and treat with FITC-labeled CPP as described in Protocol 4 (steps 1 and 2).
-
Washing: Wash the cells three times with PBS.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for FITC (green) and DAPI (blue).
Visualizations
Caption: Experimental workflow for CPP synthesis, labeling, and cellular analysis.
Caption: Major cellular uptake pathways for cell-penetrating peptides.
References
Quantifying Peptide Concentration Using Fluorescein Isothiocyanate (FITC) Absorbance: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein isothiocyanate (FITC) is a widely utilized fluorescent dye for labeling peptides and proteins. Its isothiocyanate group readily reacts with primary amines, such as the N-terminus of a peptide or the side chain of lysine residues, to form a stable thiourea bond.[1][] This covalent labeling allows for the sensitive detection and quantification of peptides in various biological assays. This application note provides a detailed protocol for labeling peptides with FITC and subsequently quantifying the peptide concentration based on the absorbance of the conjugated dye.
The principle of quantification lies in the Beer-Lambert law, which relates absorbance to concentration. By measuring the absorbance of the FITC-labeled peptide at the dye's maximum absorbance wavelength (~494 nm), the concentration of the labeled peptide can be determined, provided the molar extinction coefficient of FITC is known.[3][4] Accurate quantification, however, necessitates the removal of any unreacted FITC, which would otherwise interfere with the absorbance measurements.[5]
Key Spectral Characteristics of FITC
Accurate quantification is dependent on the specific spectral properties of FITC. While slight variations can be observed based on the solvent and conjugation state, the key parameters are summarized below.
| Parameter | Value | Reference(s) |
| Maximum Excitation Wavelength (λex) | ~494 nm | |
| Maximum Emission Wavelength (λem) | ~520 nm | |
| Molar Extinction Coefficient (ε) at ~494 nm | 68,000 - 77,000 M⁻¹cm⁻¹ | |
| Appearance | Yellow-orange crystalline powder |
Experimental Protocols
This section details the necessary protocols for FITC labeling of peptides, purification of the conjugate, and subsequent quantification.
Peptide Labeling with FITC
This protocol outlines the steps for conjugating FITC to a peptide in solution.
Materials:
-
Peptide of interest (dissolved in an appropriate buffer)
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Labeling Buffer: 0.1 M Sodium Bicarbonate or Carbonate buffer, pH 8.5-9.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or similar amine-containing buffer
-
Purification system (e.g., size-exclusion chromatography, dialysis, or spin columns)
Procedure:
-
Peptide Preparation: Dissolve the peptide in the Labeling Buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they will compete with the peptide for reaction with FITC. If necessary, exchange the peptide into the Labeling Buffer using dialysis or a desalting column.
-
FITC Solution Preparation: Immediately before use, dissolve FITC in DMSO or DMF to a concentration of 1-10 mg/mL. Protect the solution from light.
-
Labeling Reaction: Add the FITC solution to the peptide solution. A molar ratio of 10-20 moles of FITC to 1 mole of peptide is a common starting point, but this should be optimized for each specific peptide. Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.
-
Quenching: Add Quenching Buffer to the reaction mixture to stop the labeling reaction by consuming any unreacted FITC. Incubate for 30 minutes at room temperature.
Purification of FITC-Labeled Peptide
The removal of unconjugated FITC is critical for accurate quantification.
Procedure (using a spin column as an example):
-
Column Preparation: Prepare a spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.
-
Sample Loading: Load the quenched reaction mixture onto the spin column.
-
Elution: Centrifuge the column to separate the larger, labeled peptide from the smaller, unconjugated FITC molecules. The FITC-labeled peptide will be in the eluate.
-
Verification: The successful removal of free FITC can be visually inspected; the labeled peptide will appear as a colored band that separates from the free dye.
Quantification of FITC-Labeled Peptide
Materials:
-
Purified FITC-labeled peptide
-
Spectrophotometer (UV-Vis)
-
Quartz cuvettes or a Nanodrop instrument
Procedure:
-
Absorbance Measurement: Measure the absorbance of the purified FITC-labeled peptide solution at two wavelengths:
-
280 nm (A₂₈₀): For quantification of the peptide (if it contains aromatic amino acids).
-
~494 nm (A₄₉₄): For quantification of the conjugated FITC.
-
-
Calculations:
-
Concentration of FITC: The concentration of FITC in the sample can be calculated using the Beer-Lambert law:
[FITC] (M) = A₄₉₄ / (ε_FITC * l)
Where:
-
A₄₉₄ is the absorbance at the maximum absorbance wavelength of FITC (~494 nm).
-
ε_FITC is the molar extinction coefficient of FITC at ~494 nm (e.g., 70,000 M⁻¹cm⁻¹).
-
l is the path length of the cuvette in cm (typically 1 cm).
-
-
Concentration of Peptide: If the peptide contains aromatic residues (Trp, Tyr), its concentration can be determined from the absorbance at 280 nm. However, FITC also absorbs at 280 nm, so a correction factor must be applied.
Corrected A₂₈₀ = A₂₈₀ - (A₄₉₄ * CF₂₈₀)
Where:
-
A₂₈₀ is the measured absorbance at 280 nm.
-
A₄₉₄ is the measured absorbance at ~494 nm.
-
CF₂₈₀ is the correction factor, which is the ratio of FITC's absorbance at 280 nm to its absorbance at 494 nm (typically around 0.3).
The peptide concentration can then be calculated:
[Peptide] (M) = Corrected A₂₈₀ / (ε_peptide * l)
Where:
-
ε_peptide is the molar extinction coefficient of the peptide at 280 nm.
-
-
Degree of Labeling (DOL): The DOL represents the average number of FITC molecules per peptide molecule.
DOL = [FITC] / [Peptide]
-
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow and the chemical reaction involved in FITC labeling.
Caption: Experimental workflow for FITC labeling and quantification of peptides.
Caption: Chemical reaction of FITC with a primary amine on a peptide.
Summary of Quantitative Data
The following table summarizes the key inputs and outputs for the quantification of an FITC-labeled peptide.
| Measurement/Parameter | Symbol | Typical Value/Range | Purpose |
| Absorbance at ~494 nm | A₄₉₄ | Variable | To determine the concentration of conjugated FITC. |
| Absorbance at 280 nm | A₂₈₀ | Variable | To determine the concentration of the peptide. |
| Molar Extinction Coefficient of FITC | ε_FITC | 70,000 M⁻¹cm⁻¹ | A constant used in the Beer-Lambert law for FITC. |
| Molar Extinction Coefficient of Peptide | ε_peptide | Peptide-specific | A constant used in the Beer-Lambert law for the peptide. |
| Correction Factor at 280 nm | CF₂₈₀ | ~0.3 | To correct the A₂₈₀ for the absorbance of FITC. |
| Path Length | l | 1 cm | The width of the cuvette used for absorbance measurements. |
| Calculated Peptide Concentration | [Peptide] | Variable | The final concentration of the labeled peptide. |
| Degree of Labeling | DOL | Variable | The ratio of FITC molecules to peptide molecules. |
Conclusion
The use of FITC absorbance provides a straightforward and reliable method for quantifying the concentration of labeled peptides. The success of this method hinges on the careful execution of the labeling and purification protocols to ensure that the absorbance measurements are accurate and free from the interference of unconjugated dye. By following the detailed protocols and calculations outlined in this application note, researchers can confidently determine the concentration of their FITC-labeled peptides for use in a wide array of downstream applications.
References
Application Notes and Protocols for Fmoc-Lys(5-FITC)-OH in Protein Binding Studies
Audience: Researchers, scientists, and drug development professionals.
Fmoc-Lys(5-FITC)-OH is an essential amino acid derivative used in solid-phase peptide synthesis (SPPS) to site-specifically incorporate the fluorescent dye Fluorescein Isothiocyanate (FITC) into a peptide sequence.[1][2] This fluorescent labeling enables the study of peptide-protein interactions and other biological processes using a variety of fluorescence-based techniques. FITC serves as a robust fluorescent probe with excitation and emission maxima around 494 nm and 518 nm, respectively.[3] These labeled peptides are critical tools for quantitative analysis in drug discovery, molecular biology, and biochemistry.
Application Note 1: Fluorescence Polarization (FP) Assays
Fluorescence Polarization (FP) is a powerful, homogeneous technique used to monitor molecular interactions in solution, making it highly suitable for high-throughput screening.[4] The principle relies on the difference in the rotational speed of a small fluorescently labeled molecule (the tracer, e.g., a FITC-labeled peptide) versus the large complex it forms when bound to a protein.
When excited with plane-polarized light, the small, free-moving FITC-labeled peptide rotates rapidly, and the emitted light is largely depolarized. Upon binding to a much larger protein, the rotation of the peptide-protein complex is significantly slower. This results in the emitted light remaining highly polarized. By measuring this change in polarization, the extent of binding can be quantified. FP assays are commonly used to determine binding affinities (Kd) and to screen for inhibitors that disrupt a known peptide-protein interaction.
Caption: Principle of Fluorescence Polarization (FP) Assay.
Application Note 2: Fluorescence Resonance Energy Transfer (FRET) Assays
Fluorescence Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules (chromophores). This technique is highly sensitive to the distance between the chromophores, typically in the range of 1-10 nm, making it an effective tool for studying molecular interactions. In a typical FRET application for protein binding, a donor fluorophore (like FITC) is attached to one molecule (e.g., a peptide) and an acceptor fluorophore or a quencher is attached to the interacting partner (e.g., a protein).
When the donor and acceptor are in close proximity due to a binding event, excitation of the donor results in non-radiative energy transfer to the acceptor, causing the acceptor to fluoresce or the donor's fluorescence to be quenched. This compound is used to create the donor-labeled peptide. FRET assays are widely used to study protein-protein interactions, conformational changes, and enzyme kinetics, such as in protease cleavage assays where cleavage of a FRET-labeled peptide substrate separates the donor and acceptor, resulting in a measurable increase in donor fluorescence.
Caption: Principle of a FRET-based protease cleavage assay.
Quantitative Data Presentation
Peptides labeled with FITC using the this compound building block can be used to determine the binding affinity (expressed as the dissociation constant, Kd) of the peptide for its target protein. Lower Kd values indicate higher binding affinity.
| Labeled Peptide | Target Protein | Assay Type | Binding Affinity (Kd) | Reference |
| LDV-FITC | α4β1 integrin | Cell-based Binding | 0.3 nM (in presence of Mn²⁺) | |
| LDV-FITC | α4β1 integrin | Cell-based Binding | 12 nM (in absence of Mn²⁺) |
Experimental Protocols
Protocol 1: Synthesis of a FITC-Labeled Peptide using this compound
This protocol describes the incorporation of this compound into a peptide sequence during standard Fmoc-based solid-phase peptide synthesis (SPPS).
Caption: Workflow for synthesizing a FITC-labeled peptide.
Methodology:
-
Resin Preparation: Start with the peptide chain anchored to the solid support (resin), having completed the synthesis up to the point of FITC incorporation. Perform a final N-terminal Fmoc deprotection using 20% piperidine in dimethylformamide (DMF).
-
Coupling Reaction:
-
In a separate vessel, dissolve this compound (1.5-2 equivalents relative to the resin loading capacity).
-
Add an activating agent (e.g., HBTU/HOBt, 1.5-2 eq.) and a base (e.g., DIPEA, 3-4 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
-
Incubation: Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation. It is crucial to protect the reaction vessel from light to prevent photobleaching of the FITC molecule.
-
Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove unreacted reagents, followed by washes with dichloromethane (DCM).
-
Chain Elongation: If this compound is not the N-terminal residue, proceed with standard Fmoc deprotection and coupling cycles for the remaining amino acids.
-
Cleavage and Deprotection: Once the full peptide is synthesized, cleave it from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Purification: Purify the crude FITC-labeled peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the product by mass spectrometry.
Protocol 2: Determining Binding Affinity (Kd) using Fluorescence Polarization
This protocol outlines a saturation binding experiment to determine the Kd of a FITC-labeled peptide binding to its target protein.
Caption: Workflow for a competitive FP binding assay.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., PBS or Tris-HCl with 0.01% Tween-20) to maintain protein stability and minimize non-specific binding.
-
FITC-Peptide (Tracer): Prepare a stock solution and dilute it in assay buffer to a final concentration that is well below the expected Kd (e.g., 1-10 nM).
-
Target Protein: Prepare a serial dilution of the target protein in assay buffer, starting from a concentration well above the expected Kd.
-
-
Assay Setup:
-
Work in a low-volume, black microplate (e.g., 384-well) to minimize background fluorescence.
-
To a series of wells, add a fixed concentration of the FITC-peptide.
-
Add increasing concentrations of the target protein to these wells.
-
Include control wells: (a) buffer only (blank), (b) FITC-peptide only (for minimum polarization), and (c) FITC-peptide with the highest concentration of protein (for maximum polarization).
-
-
Incubation: Incubate the plate at room temperature for a sufficient time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader equipped with appropriate excitation (~485 nm) and emission (~535 nm) filters and polarizers.
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Plot the mP values against the concentration of the target protein.
-
Fit the resulting saturation curve to a one-site binding equation using non-linear regression software (e.g., GraphPad Prism) to calculate the Kd.
-
Protocol 3: Monitoring Protein-Protein Interaction using FRET
This protocol describes a sensitized emission FRET assay in a microplate format to detect the interaction between a FITC-labeled peptide and a protein labeled with an appropriate acceptor (e.g., TAMRA, Cy3).
Methodology:
-
Reagent Preparation:
-
Donor: Prepare the FITC-labeled peptide (synthesized via Protocol 1) at a fixed concentration in the assay buffer.
-
Acceptor: Prepare the acceptor-labeled protein at various concentrations.
-
Controls: Prepare samples of donor-only and acceptor-only for spectral correction.
-
-
Assay Setup:
-
In a black microplate, mix the donor (FITC-peptide) with increasing concentrations of the acceptor (labeled protein).
-
Include wells with: (a) Donor only, and (b) Acceptor only.
-
-
Incubation: Incubate the plate at room temperature to allow for complex formation, protecting it from light.
-
Fluorescence Measurement:
-
Using a fluorescence plate reader, perform three measurements for each well:
-
Donor Excitation/Donor Emission (D/D): Excite at ~490 nm, measure emission at ~520 nm.
-
Donor Excitation/Acceptor Emission (D/A or FRET channel): Excite at ~490 nm, measure emission at the acceptor's peak (e.g., ~580 nm for TAMRA).
-
Acceptor Excitation/Acceptor Emission (A/A): Excite at the acceptor's peak (e.g., ~555 nm), measure emission at its peak (~580 nm).
-
-
-
Data Analysis:
-
The primary indicator of FRET is an increase in signal in the FRET channel (D/A) accompanied by a decrease in the donor channel (D/D) as the acceptor concentration increases.
-
Calculate a corrected FRET ratio (e.g., FRET signal / Donor signal) to account for variations in concentration.
-
Plot the FRET ratio against the concentration of the acceptor protein. The resulting binding curve can be fitted to determine the apparent Kd of the interaction.
-
References
Troubleshooting & Optimization
How to improve the yield of FITC-labeled peptides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with FITC-labeled peptides. Our goal is to help you improve your experimental outcomes by providing clear, actionable advice and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for FITC labeling of peptides?
A1: The optimal pH for FITC conjugation to primary amines on a peptide is between 8.5 and 9.5.[1] This alkaline environment ensures that the primary amino groups (the N-terminus and the side chain of lysine residues) are deprotonated and thus readily available to react with the isothiocyanate group of FITC.[2][3] Using a buffer system like sodium carbonate-bicarbonate can help maintain this optimal pH range during the reaction.[4][5]
Q2: How can I avoid labeling the lysine side chains and only label the N-terminus of my peptide?
A2: Selective N-terminal labeling can be achieved by controlling the reaction pH. The N-terminal alpha-amino group typically has a lower pKa (around 8.9) than the epsilon-amino group of lysine (around 10.5). By performing the reaction at a pH near neutral (pH 7.0-8.0), the N-terminal amine will be more reactive than the lysine side chains, allowing for selective conjugation.
Q3: What is a common side reaction during N-terminal FITC labeling and how can it be prevented?
A3: A common side reaction, particularly during on-resin labeling under acidic cleavage conditions, is the cyclization of the N-terminal FITC-labeled amino acid to form a thiohydantoin derivative. This results in the cleavage and removal of the N-terminal amino acid from the peptide. To prevent this, a spacer, such as 6-aminohexanoic acid (Ahx) or beta-alanine (β-Ala), can be introduced between the N-terminal amino acid and the FITC molecule.
Q4: How do I remove unreacted FITC after the labeling reaction?
A4: Unreacted FITC can lead to high background fluorescence and must be removed. Common purification methods include:
-
Size Exclusion Chromatography (SEC): This is a widely used method to separate the labeled peptide from the smaller, unreacted dye molecules.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique provides high-resolution purification of the FITC-labeled peptide.
-
Dialysis: While more common for larger proteins, dialysis can be used for larger peptides to remove small molecules like unbound FITC.
Q5: My FITC-labeled peptide is precipitating. What could be the cause?
A5: FITC is a hydrophobic molecule. Attaching too many FITC molecules to a peptide can increase its overall hydrophobicity, leading to aggregation and precipitation, especially at high concentrations. It is important to optimize the molar ratio of FITC to peptide to avoid over-labeling.
Q6: How can I determine the concentration and degree of labeling of my FITC-peptide?
A6: The concentration and degree of labeling (DOL), or the F/P ratio (fluorophore-to-protein/peptide ratio), can be determined spectrophotometrically. You will need to measure the absorbance of the purified conjugate at 280 nm (for the peptide) and at the absorbance maximum of FITC (~495 nm). The following formulas can be used for calculation:
-
Peptide Concentration (mg/ml) = [A₂₈₀ – (0.35 × A₄₉₅)] / (ε₂₈₀ × path length)
-
Where ε₂₈₀ is the molar extinction coefficient of the peptide at 280 nm.
-
-
Molar F/P Ratio = (A₄₉₅ × ε_peptide) / [ (A₂₈₀ – (0.35 × A₄₉₅)) × 70,000 ]
-
The value 0.35 is a correction factor for the absorbance of FITC at 280 nm.
-
The molar extinction coefficient for FITC at ~495 nm is approximately 70,000 M⁻¹cm⁻¹.
-
Q7: What are the best practices for storing FITC and FITC-labeled peptides?
A7: FITC reagent should be stored as a lyophilized solid at 2-8°C, desiccated, and protected from light. Stock solutions are typically prepared fresh in anhydrous DMSO. FITC is unstable in aqueous solutions and should not be stored in them. FITC-labeled peptides should also be protected from light to prevent photobleaching and are typically stored at -20°C or colder.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency / Low Yield | Incorrect pH: The reaction pH is too low, preventing deprotonation of the primary amines. | Ensure the reaction buffer is at a pH of 8.5-9.5. Use a fresh carbonate-bicarbonate buffer. |
| Inactive FITC Reagent: The FITC reagent has been improperly stored or has hydrolyzed. | Use fresh, high-quality FITC. Prepare the FITC solution in anhydrous DMSO immediately before use. | |
| Presence of Amine-Containing Buffers: Buffers like Tris or glycine contain primary amines that compete with the peptide for FITC conjugation. | Dialyze or desalt the peptide into an amine-free buffer (e.g., PBS or carbonate buffer) before labeling. | |
| Low Peptide Concentration: The concentration of the peptide in the reaction mixture is too low. | For optimal results, use a peptide concentration of at least 1-2 mg/mL. | |
| High Background Fluorescence | Incomplete Removal of Unreacted FITC: The purification step did not effectively remove all the free FITC dye. | Optimize the purification method. For size exclusion chromatography, ensure the column is adequately sized. For HPLC, optimize the gradient. |
| Non-specific Binding: The labeled peptide is binding non-specifically to surfaces or other molecules. | Include a blocking agent (e.g., BSA) in your assay buffer. Consider including a spacer arm (e.g., Ahx) in your peptide design to reduce non-specific interactions. | |
| Peptide Precipitation/Aggregation | Over-labeling: A high degree of labeling increases the hydrophobicity of the peptide. | Reduce the molar ratio of FITC to peptide in the labeling reaction. Aim for a lower degree of labeling. |
| Peptide Instability: The peptide itself is prone to aggregation under the reaction conditions. | Adjust the buffer composition or consider adding solubilizing agents. Ensure the final DMSO concentration from the FITC stock is low (typically <10%). | |
| Altered Peptide Activity | Labeling at a Critical Site: The FITC molecule has been conjugated to an amino acid that is essential for the peptide's biological activity. | If possible, modify the peptide sequence to introduce a lysine residue away from the active site for labeling. Alternatively, use a spacer to distance the FITC molecule from the peptide backbone. |
| Conformational Changes: The attachment of the bulky FITC molecule has altered the peptide's three-dimensional structure. | Use a longer spacer arm (e.g., PEG) between the peptide and the FITC label to minimize conformational disruption. | |
| Signal Fades Quickly (Photobleaching) | Inherent Property of Fluorescein: FITC is known to be susceptible to photobleaching upon prolonged exposure to light. | Minimize light exposure to the sample during all steps. Use an anti-fade mounting medium for microscopy applications. Reduce the intensity and duration of the excitation light source. |
| Alternative Fluorophores: For applications requiring high photostability, consider using more robust dyes like Alexa Fluor™ 488 or DyLight™ 488, which are less prone to photobleaching. |
Experimental Protocols
Protocol 1: FITC Labeling of Peptides in Solution
-
Peptide Preparation: Dissolve the peptide in an amine-free buffer (e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0) to a final concentration of 1-5 mg/mL. If the peptide is in a buffer containing amines (e.g., Tris), it must be dialyzed or desalted into the labeling buffer.
-
FITC Solution Preparation: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL.
-
Labeling Reaction:
-
Calculate the required volume of the FITC solution. A molar ratio of 1.5 to 3 equivalents of FITC to peptide is a good starting point.
-
Slowly add the FITC solution to the peptide solution while gently stirring.
-
Protect the reaction mixture from light by wrapping the container in aluminum foil.
-
Incubate the reaction at room temperature for 4-8 hours or overnight at 4°C with gentle agitation.
-
-
Purification:
-
Remove unreacted FITC and other small molecules by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).
-
Alternatively, purify the labeled peptide using RP-HPLC.
-
-
Characterization: Determine the protein concentration and the degree of labeling by measuring the absorbance at 280 nm and 495 nm.
-
Storage: Store the purified FITC-labeled peptide at -20°C or -80°C, protected from light.
Protocol 2: On-Resin FITC Labeling of Peptides
-
Resin Preparation: After solid-phase peptide synthesis, ensure the N-terminal Fmoc protecting group is removed from the peptide-bound resin. To avoid side reactions, it is recommended to have a spacer like Fmoc-6-Ahx-OH coupled to the N-terminus.
-
FITC Reagent Preparation: Prepare a solution of FITC (3-5 molar excess relative to the resin substitution) and a base like diisopropylethylamine (DIPEA) (6-10 molar excess) in an anhydrous solvent like DMF.
-
Labeling Reaction:
-
Add the FITC/DIPEA solution to the resin.
-
Incubate the mixture in the dark with agitation for 2 hours to overnight at room temperature.
-
-
Washing: After the reaction is complete, wash the resin thoroughly with DMF and then with dichloromethane (DCM) to remove excess reagents.
-
Cleavage and Deprotection: Cleave the FITC-labeled peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Purification: Purify the crude labeled peptide using RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Visual Guides
Caption: Workflow for FITC labeling of peptides in solution.
Caption: Troubleshooting logic for low FITC-peptide yield.
References
Technical Support Center: FITC Labeling in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Fluorescein-5-isothiocyanate (FITC) in peptide synthesis and cleavage.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of FITC with a peptide?
A1: FITC (fluorescein isothiocyanate) reacts with primary amine groups on a peptide to form a stable thiourea bond.[][2] This reaction is most commonly used to label the N-terminal amine or the epsilon-amino group of lysine residues.[3][4]
Q2: At what wavelength does a FITC-labeled peptide fluoresce?
A2: FITC-labeled peptides typically have an excitation maximum around 494 nm and an emission maximum around 518-520 nm, which corresponds to a green fluorescence.[3]
Q3: Can I label my peptide with FITC at a position other than the N-terminus?
A3: Yes, FITC can be conjugated to the side chain of amino acids with primary amines, such as lysine or ornithine. This requires selective deprotection of the side chain while the peptide is still on the solid support.
Q4: What is the purpose of using a spacer like aminohexanoic acid (Ahx) when labeling the N-terminus with FITC?
A4: A spacer such as aminohexanoic acid (Ahx) or beta-alanine (β-Ala) is crucial to prevent a significant side reaction during the acidic cleavage step of solid-phase peptide synthesis (SPPS). Without a spacer, the N-terminal amino acid labeled with FITC can undergo cyclization and be cleaved off, resulting in a truncated peptide.
Q5: Is FITC stable during standard TFA cleavage conditions?
A5: FITC itself is generally stable under standard trifluoroacetic acid (TFA) cleavage conditions. However, the linkage between FITC and the N-terminal amino acid is acid-labile, leading to the aforementioned cyclization and cleavage side reaction. The use of a spacer mitigates this issue.
Troubleshooting Guides
Issue 1: Low or No FITC Labeling Efficiency
Possible Causes & Solutions
| Cause | Recommended Solution |
| Suboptimal pH | The reaction of FITC with primary amines is pH-dependent. For selective N-terminal labeling, a pH of around 8.5-9.0 is recommended. At this pH, the N-terminal α-amino group (pKa ≈ 8.9) is sufficiently deprotonated for reaction, while the ε-amino group of lysine (pKa ≈ 10.5) is protonated and less reactive. For labeling all available amines, a pH > 9 is required. Ensure your reaction buffer is maintained at the optimal pH. |
| Presence of Primary Amine Contaminants in Buffers | Buffers containing primary amines, such as Tris, will compete with the peptide for reaction with FITC, leading to low labeling efficiency. Use buffers without primary amines, such as carbonate/bicarbonate or phosphate buffers. |
| Degraded FITC Reagent | FITC is sensitive to light and moisture. Always use fresh, high-quality FITC dissolved in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use. Store FITC protected from light. |
| Insufficient Reaction Time or Temperature | While labeling is often performed at room temperature, reaction times can vary from a few hours to overnight. Ensure sufficient reaction time and gentle agitation to allow the reaction to go to completion. |
| Steric Hindrance | The bulky nature of FITC and the surrounding peptide sequence can sometimes hinder the reaction. While generally not a major barrier, ensuring proper swelling of the resin and sufficient reagent excess can help overcome minor steric hindrance. |
Issue 2: Presence of Unlabeled Peptide After Reaction
Possible Causes & Solutions
| Cause | Recommended Solution |
| Incomplete Reaction | Use a molar excess of FITC (typically 1.5-3 equivalents for in-solution labeling and at least 3 equivalents for on-resin labeling) to drive the reaction to completion. Monitor the reaction progress using a qualitative method like the Kaiser test for on-resin reactions. |
| Premature Quenching of the Reaction | Ensure no quenching agents are present until the reaction is complete. Water can hydrolyze the isothiocyanate group of FITC, so use anhydrous solvents for dissolving the reagent. |
| Inefficient Purification | Unlabeled peptide can co-elute with the labeled product during purification. Optimize your HPLC gradient to achieve better separation between the more hydrophobic FITC-labeled peptide and the unlabeled peptide. |
Issue 3: Observation of a Truncated Peptide (Missing N-terminal Amino Acid)
Possible Causes & Solutions
| Cause | Recommended Solution |
| Acid-Catalyzed Cyclization and Cleavage | This is a well-documented side reaction for N-terminally FITC-labeled peptides during acidic cleavage from the resin. |
| No Spacer Used | Crucially, always incorporate a spacer like aminohexanoic acid (Ahx) or β-alanine between the N-terminal amino acid and the FITC molecule. This prevents the formation of the thiohydantoin ring that leads to the cleavage of the N-terminal residue. |
| Non-Acidic Cleavage | If a spacer cannot be used, consider using a resin that allows for non-acidic cleavage conditions. |
Issue 4: High Background Fluorescence or Multiple Fluorescent Peaks on HPLC
Possible Causes & Solutions
| Cause | Recommended Solution |
| Excess Unreacted FITC | Unreacted FITC can lead to high background fluorescence in assays. Thoroughly purify the labeled peptide using methods like HPLC or size-exclusion chromatography to remove all free dye. |
| Reaction with Other Nucleophilic Side Chains | Besides primary amines, FITC can react with other nucleophiles like the sulfhydryl group of cysteine. If your peptide contains cysteine and you only want to label amines, ensure the cysteine side chain is appropriately protected during the labeling step. |
| FITC Isomers | Commercial FITC is often a mixture of two isomers (fluorescein 5-isothiocyanate and 6-isothiocyanate). These isomers have nearly identical fluorescence properties but can sometimes lead to closely eluting peaks on HPLC. |
| Photobleaching | FITC is susceptible to photobleaching. Protect the FITC reagent and the labeled peptide from light as much as possible during the reaction, purification, and storage. |
Experimental Protocols
Protocol 1: On-Resin N-Terminal FITC Labeling with Spacer
-
Peptide Synthesis: Synthesize the peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).
-
Spacer Coupling: Couple a spacer, such as Fmoc-6-aminohexanoic acid (Fmoc-Ahx-OH), to the N-terminus of the resin-bound peptide.
-
Fmoc Deprotection: Remove the Fmoc group from the spacer by treating the resin with 20% piperidine in DMF.
-
Resin Washing: Thoroughly wash the resin with DMF, followed by dichloromethane (DCM).
-
FITC Labeling Solution: Prepare a solution of FITC (at least 3 molar equivalents relative to the resin substitution) and N,N'-diisopropylethylamine (DIPEA) (6 molar equivalents) in anhydrous DMF.
-
Labeling Reaction: Add the FITC solution to the resin and agitate at room temperature in the dark for 2-4 hours, or overnight.
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating the completion of the reaction.
-
Washing: Wash the resin extensively with DMF to remove excess reagents.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Purification: Purify the crude FITC-labeled peptide by reverse-phase HPLC.
Protocol 2: In-Solution FITC Labeling
-
Peptide Preparation: Dissolve the purified, unlabeled peptide in a suitable buffer, such as 0.1 M sodium bicarbonate buffer, at a pH of 8.5-9.0.
-
FITC Solution: Dissolve FITC (1.5-3 molar equivalents) in anhydrous DMSO or DMF.
-
Reaction: Add the FITC solution to the peptide solution while gently stirring. Protect the reaction from light and allow it to proceed for 1-2 hours at room temperature.
-
Purification: Purify the FITC-labeled peptide from unreacted FITC and unlabeled peptide using reverse-phase HPLC or size-exclusion chromatography.
Visualizations
Caption: Workflow for on-resin FITC labeling of a peptide.
Caption: Troubleshooting logic for common FITC labeling issues.
Caption: Side reaction pathway leading to peptide truncation.
References
Technical Support Center: Troubleshooting Aggregation of Peptides Containing Lys(FITC)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting aggregation issues encountered with peptides containing Fluorescein-5-isothiocyanate (FITC) conjugated to a lysine residue (Lys(FITC)).
Troubleshooting Guide
Issue 1: Immediate Precipitation of Lys(FITC) Peptide Upon Dissolution
Question: My Lys(FITC)-labeled peptide immediately precipitates or appears cloudy when I try to dissolve it in an aqueous buffer. What should I do?
Answer: Immediate precipitation upon attempting to dissolve a Lys(FITC)-labeled peptide is a common issue, often stemming from the increased hydrophobicity imparted by the FITC molecule and the intrinsic properties of the peptide sequence. Follow these troubleshooting steps to achieve successful solubilization.
Troubleshooting Workflow:
Caption: Workflow for solubilizing Lys(FITC) peptides.
Detailed Steps:
-
Start with a Small Aliquot: Before dissolving the entire batch, test the solubility of a small amount of the lyophilized peptide.
-
Initial Solvent - Water: Attempt to dissolve the peptide in sterile, purified water. Vortex and sonicate in a water bath for 5-10 minutes if necessary.[1]
-
Consider the Peptide's Net Charge: If the peptide is insoluble in water, its net charge at neutral pH is a critical factor.[2]
-
For acidic peptides (net negative charge): Use a dilute basic buffer, such as 0.1 M ammonium bicarbonate, adding it in small aliquots until the peptide dissolves.[1]
-
For basic peptides (net positive charge): Use a dilute acidic solution, like 10% acetic acid, in small additions to solubilize the peptide.[1]
-
-
For Neutral or Very Hydrophobic Peptides: The FITC moiety significantly increases hydrophobicity.
-
First, dissolve the peptide in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[1]
-
Then, slowly add your desired aqueous buffer to the peptide-organic solvent mixture drop-by-drop while vortexing. Adding the aqueous phase too quickly can cause the peptide to precipitate.
-
-
Final Clarification: After the peptide appears dissolved, centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any remaining micro-aggregates. Carefully transfer the supernatant to a new tube.
Issue 2: Lys(FITC) Peptide Aggregates Over Time in Solution
Question: My Lys(FITC) peptide dissolves initially, but then becomes cloudy or forms a precipitate after some time in storage (e.g., at 4°C or during freeze-thaw cycles). How can I prevent this?
Answer: Gradual aggregation is often due to suboptimal storage conditions or solution properties that favor intermolecular interactions. The following strategies can help maintain the solubility of your Lys(FITC) peptide.
Preventative Measures:
-
Optimize pH: Ensure the pH of your solution is at least 1-2 units away from the peptide's isoelectric point (pI). At the pI, the peptide has a net neutral charge, which minimizes electrostatic repulsion and promotes aggregation.
-
Reduce Concentration: Work with the lowest peptide concentration that is feasible for your experiment. Higher concentrations increase the likelihood of intermolecular interactions.
-
Use Anti-Aggregation Additives: The addition of certain excipients can help stabilize the peptide and prevent aggregation. The effectiveness of these additives is peptide-dependent.
Additive Category Example(s) Typical Concentration Mechanism of Action Amino Acids Arginine, Glycine 50-250 mM Can reduce non-specific interactions and aggregation. Sugars Sucrose, Trehalose 5-10% (w/v) Stabilize the native conformation of the peptide. Polyols Glycerol, Mannitol 10-50% (v/v) Increase solvent viscosity and stabilize peptide structure. Detergents Tween 20, Triton X-100 0.01-0.1% (v/v) Can prevent hydrophobic aggregation at low concentrations. Organic Solvents Dimethyl sulfoxide (DMSO) <10% (v/v) Disrupt hydrophobic interactions. -
Proper Storage:
-
Store peptide solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can accelerate aggregation.
-
For long-term storage, it is best to store the peptide in its lyophilized form at -20°C or colder.
-
Frequently Asked Questions (FAQs)
Q1: Does conjugating FITC to a lysine residue increase the likelihood of peptide aggregation?
A1: Yes. Fluorescein isothiocyanate (FITC) is a relatively large and hydrophobic molecule. Covalently attaching it to a lysine side chain increases the overall hydrophobicity of the peptide, which can promote self-association through hydrophobic interactions, leading to aggregation. This is especially true for peptides that already have a high content of hydrophobic amino acids.
Q2: What is the optimal pH for dissolving and storing my Lys(FITC) peptide?
A2: The optimal pH depends on the peptide's isoelectric point (pI). A general rule is to maintain the pH of the solution at least 1-2 units above or below the pI.
-
For acidic peptides (pI < 7), a pH > (pI + 2) will ensure a net negative charge and promote repulsion between peptide molecules.
-
For basic peptides (pI > 7), a pH < (pI - 2) will ensure a net positive charge and enhance solubility. It's important to note that the fluorescence of FITC is pH-sensitive and decreases significantly at acidic pH (pKa ~6.4). Therefore, for applications requiring stable fluorescence, maintaining a pH between 7 and 9 is generally recommended.
Q3: Can I use sonication to dissolve my aggregated Lys(FITC) peptide?
A3: Yes, sonication in a water bath can be a useful technique to help break up small aggregates and facilitate the dissolution of a peptide. However, excessive sonication should be avoided as it can generate heat, which might degrade the peptide or the FITC molecule.
Q4: How should I handle and store lyophilized Lys(FITC) peptides to ensure their stability?
A4: To maximize the shelf-life of your lyophilized Lys(FITC) peptide:
-
Store the vial at -20°C or -80°C in a desiccator to protect it from moisture and light. FITC is light-sensitive and can undergo photobleaching.
-
Before opening, allow the vial to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture, which can reduce the long-term stability of the peptide.
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Weigh out the required amount quickly and tightly reseal the container.
Q5: Are there any buffer components I should avoid when working with Lys(FITC) peptides?
A5: Yes. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, during the FITC labeling reaction itself, as they will compete with the peptide's amine groups to react with the isothiocyanate group of FITC. Once the peptide is labeled and purified, these buffers are generally acceptable for subsequent experiments, but always check for compatibility with your specific assay.
Experimental Protocols
Protocol 1: General Solubility Assay for Lys(FITC) Peptides
This protocol provides a systematic approach to determine the best solvent for your Lys(FITC)-labeled peptide.
Materials:
-
Lyophilized Lys(FITC) peptide
-
Sterile, purified water
-
0.1 M Ammonium bicarbonate
-
10% Acetic acid
-
Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Weigh out a small, known amount of the lyophilized peptide into a microcentrifuge tube.
-
Test Water Solubility: Add a volume of sterile, purified water to achieve a high concentration (e.g., 5-10 mg/mL). Vortex for 30 seconds. If the peptide does not dissolve, sonicate for 5-10 minutes. Visually inspect for clarity.
-
Test Acidic/Basic Conditions (if insoluble in water):
-
Based on the peptide's calculated net charge, if it is acidic, add small aliquots (e.g., 5 µL) of 0.1 M ammonium bicarbonate to a fresh peptide sample suspended in water. Vortex after each addition.
-
If the peptide is basic, add small aliquots of 10% acetic acid to a fresh peptide sample in water. Vortex after each addition.
-
-
Test Organic Solvents (if still insoluble):
-
To a fresh, dry sample of the peptide, add a minimal volume of DMSO (e.g., 10-20 µL) and vortex until it dissolves.
-
Slowly add your desired aqueous buffer dropwise to the peptide-DMSO solution while vortexing to reach the final desired concentration.
-
-
Final Clarification: Once dissolved, centrifuge the solution at >10,000 x g for 5-10 minutes to pellet any micro-aggregates.
Protocol 2: On-Resin Labeling of a Peptide with FITC on a Lysine Side Chain
This protocol outlines a general procedure for labeling a peptide with FITC on the ε-amino group of a lysine residue while the peptide is still attached to the solid-phase synthesis resin. This method requires that the lysine side chain is deprotected while the N-terminus remains protected (e.g., with an Fmoc group).
Materials:
-
Peptide-resin with a deprotected Lys side chain and protected N-terminus
-
Fluorescein-5-isothiocyanate (FITC)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Shaker or rotator
Procedure:
-
Swell the peptide-resin in DMF.
-
Prepare the labeling solution: Dissolve FITC (1.5-3 equivalents relative to the resin substitution) and DIPEA or TEA (25 equivalents) in DMF.
-
Add the FITC solution to the resin.
-
Incubate the reaction mixture in the dark with gentle agitation for at least 4 hours, or overnight, at room temperature. Protect from light as FITC is photolabile.
-
After the reaction, wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Proceed with the standard cleavage and deprotection of the peptide from the resin.
Note: If labeling the N-terminus, a spacer like β-alanine should be inserted between the N-terminal amino acid and FITC to prevent a side reaction (Edman degradation) during cleavage.
Signaling Pathways and Logical Relationships
The decision-making process for troubleshooting peptide aggregation can be visualized as a logical flow, guiding the researcher from the problem to a potential solution.
References
Technical Support Center: Optimizing Coupling for Fm-Lys(5-FITC)-OH
Welcome to the technical support center for optimizing the use of Fmoc-Lys(5-FITC)-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and streamline their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in SPPS?
The main challenge associated with this compound is its significant steric bulk. The large fluorescein isothiocyanate (FITC) moiety can hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain, potentially leading to low coupling efficiency. Additionally, the FITC group has known sensitivity to acidic conditions, although using the pre-labeled this compound building block helps circumvent issues like Edman degradation that can occur when labeling a peptide with FITC post-synthesis.[1][2][3]
Q2: Which coupling reagents are recommended for this compound?
For sterically hindered amino acids like this compound, high-efficiency coupling reagents are strongly recommended. Uronium/aminium salt-based reagents such as HATU, HCTU, and COMU are generally considered the most effective choices.[4][5] Phosphonium salt reagents like PyBOP can also be a good alternative. While more cost-effective, carbodiimide reagents like DIC, even with additives like HOBt or Oxyma, may require longer reaction times or double coupling to achieve satisfactory results.
Q3: How can I monitor the coupling efficiency of this compound?
The most common method for monitoring coupling efficiency in SPPS is the Kaiser test. This is a qualitative colorimetric test that detects the presence of free primary amines on the resin. A positive result (blue or purple beads) indicates an incomplete coupling reaction, while a negative result (yellow or colorless beads) suggests the coupling is complete. For quantitative analysis, a small sample of the peptide can be cleaved from the resin and analyzed by HPLC.
Q4: What should I do if the Kaiser test is positive after a coupling reaction with this compound?
A positive Kaiser test indicates incomplete coupling. The recommended first step is to perform a "double coupling" by repeating the coupling step with a fresh solution of activated this compound. If the Kaiser test remains positive after a second coupling, it is advisable to "cap" the unreacted amines using a reagent like acetic anhydride. This will prevent the formation of deletion sequences in the final peptide product.
Q5: Are there any known side reactions associated with the FITC moiety during SPPS?
The isothiocyanate group in FITC can react with sulfhydryl groups, such as the side chains of cysteine residues. When using this compound, the FITC is already conjugated to the lysine side chain, minimizing the risk of direct reaction with other residues during coupling. However, it's important to be aware of the pH sensitivity of the FITC fluorophore, especially during prolonged exposure to basic conditions during coupling or acidic conditions during cleavage.
Troubleshooting Guides
Issue: Low Coupling Efficiency (Positive Kaiser Test)
Possible Causes:
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Steric Hindrance: The bulky FITC group is physically obstructing the coupling reaction.
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Suboptimal Coupling Reagent: The chosen coupling reagent may not be potent enough for this sterically demanding amino acid.
-
Inadequate Activation: The pre-activation time for the amino acid may be insufficient.
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Poor Resin Swelling: The solid support may not be adequately swelled, limiting access to reaction sites.
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Low Reagent Concentration: The concentration of the this compound or coupling reagents may be too low.
Solutions:
| Strategy | Description | Expected Outcome |
| Switch to a Higher Efficiency Coupling Reagent | Change from carbodiimide-based reagents (e.g., DIC/HOBt) to a uronium/aminium salt (e.g., HATU, HCTU, COMU). | Increased coupling efficiency and faster reaction times. |
| Perform a Double Coupling | Repeat the coupling step with fresh reagents immediately after the first coupling. | Drive the reaction to completion. |
| Increase Reaction Time | Extend the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight. | Allow more time for the sterically hindered coupling to proceed. |
| Optimize Reagent Stoichiometry | Increase the equivalents of this compound and coupling reagents relative to the resin loading. | Increase the concentration of reactants to favor product formation. |
| Cap Unreacted Amines | After a failed double coupling, treat the resin with acetic anhydride and a non-nucleophilic base like DIPEA to block unreacted amines. | Prevent the formation of deletion peptide sequences. |
Data Presentation
Table 1: Qualitative Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Reagent Type | Relative Efficiency for Hindered Couplings | Recommended for this compound? |
| HATU/DIPEA | Aminium Salt | Very High | Highly Recommended |
| HCTU/DIPEA | Aminium Salt | Very High | Highly Recommended |
| COMU/DIPEA | Uronium Salt | Very High | Highly Recommended |
| HBTU/DIPEA | Aminium Salt | High | Recommended |
| PyBOP/DIPEA | Phosphonium Salt | High | Recommended |
| DIC/HOBt | Carbodiimide | Moderate | Use with caution; may require optimization |
| DIC/Oxyma | Carbodiimide | Moderate to High | A better alternative to DIC/HOBt |
Note: This table provides a qualitative comparison based on general performance with sterically hindered amino acids. Optimal conditions may vary depending on the specific peptide sequence.
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the peptide-resin by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5 x 1 minute).
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
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Add the activated amino acid solution to the resin.
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Agitate the reaction mixture for 2-4 hours at room temperature.
-
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Monitoring: Perform a Kaiser test to check for completion of the coupling reaction.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5 x 1 minute).
Protocol 2: Capping of Unreacted Amines
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Washing: Following an incomplete coupling reaction, wash the peptide-resin with DMF (3 x 1 minute).
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Capping Solution: Prepare a capping solution of acetic anhydride, DIPEA, and DMF (e.g., in a 1:1:8 ratio).
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Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
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Washing: Wash the resin thoroughly with DMF (5 x 1 minute) and then proceed to the next Fmoc deprotection step.
Visualizations
Caption: Troubleshooting workflow for this compound coupling.
Caption: Logical relationship for coupling reagent selection.
References
Technical Support Center: Preventing Photobleaching of FITC-Labeled Peptides in Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of photobleaching when imaging fluorescein isothiocyanate (FITC)-labeled peptides.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for FITC-labeled peptides?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as FITC, upon exposure to excitation light.[1][2] This process leads to a permanent loss of the molecule's ability to fluoresce, resulting in a fading signal during imaging experiments.[1] For researchers working with FITC-labeled peptides, this can lead to a poor signal-to-noise ratio, difficulty in detecting low-abundance targets, and inaccurate quantitative analysis.[1][3] The mechanism often involves the fluorophore entering an excited triplet state, where it can react with molecular oxygen to generate reactive oxygen species (ROS) that chemically damage the dye.
Q2: How can I determine if the signal loss in my experiment is due to photobleaching?
A2: A key indicator of photobleaching is a progressive decrease in fluorescence intensity specifically in the area being illuminated by the excitation light. To confirm this, you can perform a simple test:
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Locate a region of interest on your sample.
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Image this region continuously over a period of time.
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If photobleaching is occurring, you will observe a gradual dimming of the FITC signal in the illuminated area, while adjacent, unexposed areas remain bright.
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You can quantify this by plotting the fluorescence intensity of the region against time to generate a photobleaching curve.
Q3: What are the primary factors that influence the rate of FITC photobleaching?
A3: Several factors can accelerate the photobleaching of FITC:
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High Excitation Light Intensity: More intense light increases the rate at which fluorophores are excited, leading to faster photobleaching.
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Prolonged Exposure Time: The longer the sample is exposed to the excitation light, the more photobleaching will occur.
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High Oxygen Concentration: The presence of molecular oxygen contributes to the photochemical reactions that destroy the FITC molecule.
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Suboptimal Environmental pH: The fluorescence of FITC is pH-sensitive, with optimal fluorescence observed between pH 8.5 and 9.0. Deviations from this range can increase susceptibility to photobleaching.
Q4: What are antifade reagents and how do they work?
A4: Antifade reagents are chemical compounds added to mounting media to reduce photobleaching. They primarily act as reactive oxygen species scavengers, protecting the fluorophore from photochemically induced damage. Common antifade agents include p-phenylenediamine (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO). While effective, some antifade reagents can initially quench the fluorescence signal to some extent.
Q5: Are there more photostable alternatives to FITC for labeling peptides?
A5: Yes, several classes of fluorescent dyes offer significantly better photostability than FITC. If photobleaching is a persistent issue, consider using alternative fluorophores such as:
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Alexa Fluor dyes: For example, Alexa Fluor 488 is a spectrally similar alternative to FITC with much greater photostability.
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ATTO dyes: ATTO 488 is another excellent alternative known for its high photostability and brightness.
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BODIPY dyes: These dyes are also recognized for their bright, photostable fluorescence.
Troubleshooting Guide
This guide addresses specific issues you may encounter with FITC-labeled peptide imaging.
| Problem | Potential Cause | Recommended Solution |
| Rapid signal fading during image acquisition. | High excitation light intensity. | Reduce the laser power or lamp intensity to the minimum level required for a clear image. Use neutral density filters to attenuate the light. |
| Prolonged exposure time. | Decrease the camera exposure time. For time-lapse experiments, increase the interval between image captures. | |
| Absence of antifade reagent. | Use a commercial or homemade antifade mounting medium. | |
| Weak initial fluorescence signal. | Initial quenching by antifade reagent. | Some antifade reagents, like p-phenylenediamine (PPD), can cause initial quenching. Consider using a different antifade agent like n-propyl gallate (NPG) or a commercial formulation known for low quenching. |
| Suboptimal pH of mounting medium. | Ensure the pH of your mounting medium is between 8.5 and 9.0 for optimal FITC fluorescence. | |
| Low labeling efficiency of the peptide. | Verify the conjugation of FITC to your peptide. Consider optimizing the labeling protocol. | |
| High background fluorescence. | Autofluorescence from the sample or mounting medium. | Some antifade reagents like DABCO can contribute to background fluorescence. Use a high-quality, low-autofluorescence mounting medium. You can also perform a pre-bleaching step on the sample before applying the labeled peptide to reduce endogenous autofluorescence. |
| Non-specific binding of the FITC-labeled peptide. | Optimize your staining protocol to include appropriate blocking steps and washing to remove unbound peptide. |
Quantitative Data Summary
Table 1: Comparison of Photostability for FITC and Alternative Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Relative Photostability |
| FITC | ~494 | ~520 | Low |
| Alexa Fluor 488 | ~495 | ~519 | High |
| ATTO 488 | ~501 | ~523 | Very High |
| BODIPY FL | ~503 | ~512 | High |
| Rhodamine B | ~555 | ~580 | Moderate |
Note: Relative photostability is a general comparison and can be influenced by the specific experimental conditions.
Table 2: Common Antifade Reagents and Their Properties
| Antifade Reagent | Common Concentration | Advantages | Disadvantages |
| p-Phenylenediamine (PPD) | 0.1% - 0.2% | Very effective at reducing fading. | Can cause initial quenching of fluorescence and can be toxic. May not be compatible with cyanine dyes. |
| n-Propyl gallate (NPG) | 2% - 4% | Effective antifade agent, non-toxic, and can be used with live cells. | Can be difficult to dissolve. |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 1% - 2.5% | Less toxic than PPD. | Less effective than PPD and can contribute to background fluorescence. |
| Ascorbic Acid (Vitamin C) | ~0.1 M | Readily available and non-toxic. | Less effective than other common antifade reagents. |
Experimental Protocols
Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol provides a simple method for preparing a widely used homemade antifade mounting medium.
Materials:
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Glycerol (ACS grade, 99-100% purity)
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10X Phosphate-Buffered Saline (PBS)
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n-Propyl gallate (NPG)
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Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
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Distilled water
Procedure:
-
Prepare a 20% (w/v) NPG stock solution: Dissolve 2g of n-propyl gallate in 10 mL of DMSO or DMF. Note: NPG does not dissolve well in aqueous solutions.
-
Prepare the mounting medium base: In a suitable container, thoroughly mix 9 parts glycerol with 1 part 10X PBS.
-
Add the NPG stock solution: While rapidly stirring the glycerol/PBS mixture, slowly add 0.1 parts of the 20% NPG stock solution dropwise.
-
Adjust pH (Optional but Recommended): Check the pH of the final solution and adjust to 8.5-9.0 using NaOH or HCl if necessary.
-
Storage: Store the antifade mounting medium in a light-protected container at 4°C or -20°C for long-term storage.
Protocol 2: Imaging Protocol to Minimize Photobleaching
This protocol outlines best practices for acquiring images of FITC-labeled peptides while minimizing photobleaching.
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Sample Preparation: Mount your stained sample using an antifade mounting medium. Allow the medium to cure if required by the manufacturer's instructions.
-
Microscope Setup:
-
Turn on the microscope and the fluorescence light source. Allow the lamp to warm up if necessary.
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Select the appropriate filter cube for FITC (Excitation: ~470/40 nm, Emission: ~525/50 nm).
-
-
Locating the Region of Interest:
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Whenever possible, use transmitted light (brightfield or DIC) to locate the area of your sample you wish to image.
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If you must use fluorescence to find your cells, use the lowest possible light intensity and a short exposure time.
-
-
Image Acquisition:
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Once you have identified your region of interest, switch to the fluorescence imaging mode.
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Start with the lowest possible excitation light intensity. Use neutral density filters to further reduce the intensity if needed.
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Set the camera exposure time to the shortest duration that provides a good signal-to-noise ratio.
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Acquire your image.
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For time-lapse imaging, use the longest possible interval between acquisitions that will still capture the biological process of interest.
-
-
Post-Acquisition:
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Close the shutter to the fluorescence light source immediately after image acquisition to prevent unnecessary exposure.
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Store your images and record the acquisition settings for reproducibility.
-
Visualizations
Caption: The Jablonski diagram illustrating the photobleaching mechanism of FITC.
Caption: Experimental workflow for using antifade reagents to prevent photobleaching.
Caption: A logical troubleshooting workflow for addressing FITC photobleaching.
References
FITC Stability in Acidic Cleavage Conditions: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Fluorescein isothiocyanate (FITC) under acidic cleavage conditions, particularly in the presence of trifluoroacetic acid (TFA). Here you will find troubleshooting advice and frequently asked questions to navigate challenges encountered during the cleavage of FITC-labeled molecules.
Frequently Asked Questions (FAQs)
Q1: Is FITC stable in the presence of TFA during peptide cleavage?
A: While the fluorescein molecule itself has some degree of stability in acidic conditions, N-terminally FITC-labeled peptides are highly susceptible to degradation during TFA cleavage.[1][2] The primary issue is not the destruction of the fluorophore but a chemical reaction known as Edman degradation. Under strong acidic conditions provided by TFA, the N-terminal amino acid residue attached to FITC can cyclize and be cleaved off from the rest of the peptide, forming a thiohydantoin derivative.[1] This results in a loss of the fluorescent label from the desired peptide product. The fluorescence intensity of FITC is also known to decrease in acidic environments.[3]
Q2: How can I prevent the degradation of my N-terminally FITC-labeled peptide during TFA cleavage?
A: The most effective strategy to prevent Edman degradation is to introduce a spacer between the N-terminal amino acid and the FITC label. Common spacers include non-alpha-amino acids like 6-aminohexanoic acid (Ahx) or beta-alanine. This modification prevents the formation of the five-membered ring intermediate required for the Edman degradation to occur.
Q3: What is the recommended TFA cleavage cocktail for FITC-labeled peptides?
A: The choice of cleavage cocktail depends on the amino acid composition of your peptide. For most peptides, a standard cleavage cocktail can be used. However, it is crucial to include scavengers to quench reactive cationic species generated during the removal of protecting groups, which could otherwise modify the peptide or the fluorophore. A commonly used general-purpose cleavage cocktail is Reagent K.
Q4: How long should I expose my FITC-labeled peptide to the TFA cleavage cocktail?
A: Cleavage is typically performed at room temperature for 1 to 4 hours. The optimal time can vary depending on the specific peptide sequence and the protecting groups used. It is advisable to perform a trial cleavage on a small amount of resin and analyze the product to determine the ideal cleavage time for your specific peptide. Prolonged exposure to TFA should be avoided to minimize potential side reactions.
Q5: Will the fluorescence of FITC be affected by the acidic conditions of the cleavage cocktail?
A: Yes, the fluorescence intensity of FITC is pH-dependent and decreases in acidic solutions. After cleavage and purification, the fluorescence of the labeled peptide should be measured in a buffer with a pH of around 7.4 to 9.0 for optimal signal.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of fluorescent signal after cleavage | 1. Edman degradation of the N-terminal FITC-labeled amino acid. 2. Degradation of the fluorescein moiety due to harsh cleavage conditions. | 1. Re-synthesize the peptide incorporating a spacer (e.g., Ahx, beta-alanine) between the N-terminus and the FITC label. 2. Reduce the cleavage time to the minimum required for complete deprotection. Perform a time-course experiment to optimize cleavage duration. |
| Low yield of the desired FITC-labeled peptide | Incomplete cleavage from the resin. | 1. Extend the cleavage time slightly (e.g., in 30-minute increments) and monitor for product release. 2. Ensure the correct cleavage cocktail is being used for the specific resin and protecting groups. |
| Presence of unexpected fluorescent species in HPLC or MS analysis | Formation of FITC-thiohydantoin derivative. | This confirms Edman degradation. The primary solution is to use a spacer in the peptide design. |
| Poor fluorescence after purification | The pH of the final solution is acidic. | Adjust the pH of the sample to the optimal range for FITC fluorescence (pH 7.4-9.0) before measurement. |
Experimental Protocols
Standard TFA Cleavage Protocol for FITC-Labeled Peptides
This protocol is a general guideline and may require optimization based on the specific peptide.
-
Resin Preparation: After solid-phase peptide synthesis, wash the resin with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare the appropriate cleavage cocktail fresh. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]). For peptides without sensitive residues, a simpler cocktail of TFA/TIS/water (95:2.5:2.5) can be used.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Allow the reaction to proceed at room temperature with occasional swirling for 1-2 hours.
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Peptide Precipitation: Filter the resin and collect the filtrate. Add cold diethyl ether (8-10 times the volume of the filtrate) to precipitate the crude peptide.
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Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying and Storage: Dry the crude peptide under vacuum. Store the dried peptide at -20°C or lower.
Visualizations
Caption: Experimental workflow for the cleavage of FITC-labeled peptides.
Caption: Edman degradation pathway of N-terminal FITC-labeled peptides in TFA.
References
Technical Support Center: Troubleshooting Unexpected Mass Spectrometry Results for Lys(FITC) Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and interpret unexpected mass spectrometry (MS) results when working with FITC-labeled lysine-containing peptides.
Frequently Asked Questions (FAQs)
Q1: What is the expected mass shift for a peptide labeled with one FITC molecule?
A1: The covalent attachment of a single Fluorescein-5-isothiocyanate (FITC) molecule to a primary amine (like the epsilon-amino group of lysine or the N-terminus of a peptide) results in a mass increase of 389.0 Da.[1] It is important to use this mass when analyzing your MS data to identify FITC-labeled peptides.
Q2: I am observing a mass addition that is not 389.0 Da. What could be the cause?
A2: Several factors can lead to unexpected mass shifts:
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Multiple Labeling: Your peptide may have been labeled with more than one FITC molecule, especially if it contains multiple lysine residues or other primary amines.[1] Look for mass additions that are multiples of 389.0 Da.
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FITC Degradation: The FITC reagent itself or the labeled peptide may have degraded, leading to unexpected modifications.[2][3]
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Other Modifications: The peptide could have other post-translational or chemical modifications that occurred during synthesis, labeling, or sample preparation.
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Contaminants: The sample may contain contaminants that are co-eluting with your peptide of interest.[4]
Q3: My labeling efficiency is low, resulting in a weak signal for my FITC-labeled peptide. How can I improve it?
A3: Low labeling efficiency is a common issue. Here are several factors to consider for optimization:
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pH of the reaction: The labeling reaction is pH-dependent. The primary amine group needs to be deprotonated to react with the isothiocyanate group of FITC. A pH of around 9.0 is often recommended for labeling primary amines.
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FITC Reagent Quality: Ensure that the FITC reagent is fresh and has been stored properly to avoid hydrolysis, which renders it less reactive.
-
Molar Ratio of FITC to Peptide: An insufficient molar excess of FITC can lead to incomplete labeling. A molar ratio of 5:1 (FITC:protein) is a common starting point, but this may need to be optimized.
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Reaction Time and Temperature: The incubation time and temperature can affect the labeling efficiency. A typical reaction is carried out for 1-2 hours at room temperature.
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Presence of Amine-containing Buffers: Buffers such as Tris can compete with the peptide for FITC labeling, reducing the efficiency. It's advisable to avoid these buffers during the labeling reaction.
Q4: I am seeing multiple peaks in my chromatogram for what should be a single FITC-labeled peptide. What could be the reason?
A4: The presence of multiple peaks can be attributed to several factors:
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FITC Isomers: Commercial FITC is often a mixture of two isomers, fluorescein 5-isothiocyanate and fluorescein 6-isothiocyanate. While they have nearly identical fluorescence properties, their conjugates with peptides can have different retention times during chromatography, leading to peak splitting.
-
Incomplete Labeling: If the labeling reaction is incomplete, you will see peaks for both the unlabeled and labeled peptide.
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Multiple Labeling Sites: If your peptide has multiple potential labeling sites (e.g., multiple lysines, N-terminus), you may be separating peptides with FITC attached at different positions.
-
Degradation Products: The labeled peptide might be degrading over time, leading to the appearance of new peaks.
Troubleshooting Guides
Problem 1: Unexpected Fragmentation Patterns in MS/MS
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Specific Fragmentation of the FITC Moiety | The bond between the FITC group and the peptide can be labile under certain MS/MS conditions, leading to a characteristic neutral loss of the FITC moiety. | Utilize this specific fragmentation as a diagnostic tool to confirm the presence of an FITC label. This can be particularly useful for identifying modification sites. |
| Lysine-Specific Fragmentation | Peptides containing lysine can undergo a specific fragmentation process resulting in ions that are 16 Da lower than the expected b-ions. This is due to a cyclization reaction initiated by the lysine side-chain amino group. | Be aware of this potential fragmentation pathway when interpreting your MS/MS spectra. This can help to differentiate lysine from the isobaric amino acid glutamine. |
| Sequence Scrambling | Under certain conditions, peptides can undergo intramolecular rearrangement, leading to fragment ions that do not correspond to the original peptide sequence. | Consider the possibility of sequence scrambling, especially for peptides with certain amino acid compositions. Using different fragmentation techniques (e.g., ETD instead of CID) may help to minimize this effect. |
Problem 2: High Background or Contaminating Peaks
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Excess FITC Reagent | Unreacted FITC and its hydrolysis products can create significant background noise in the mass spectrum. | Thoroughly purify the labeled peptide using techniques like desalting columns, dialysis, or HPLC to remove excess reagent. |
| Sample Contamination | Contaminants from solvents, plastics, or other sources can be introduced during sample preparation. A common contaminant is polyethylene glycol (PEG). | Use high-purity, LC-MS grade solvents and reagents. Perform a blank run to identify system contaminants. Consider sample clean-up steps like using C18 spin columns. |
| Peptide Degradation | Synthetic peptides can degrade over time, leading to a complex mixture of products. | Analyze samples promptly after preparation. Store peptides under appropriate conditions (e.g., lyophilized, at low temperature) to minimize degradation. |
Experimental Protocols
General Protocol for FITC Labeling of Peptides in Solution
-
Peptide Dissolution: Dissolve the peptide in a suitable buffer, such as 0.1 M sodium bicarbonate buffer at pH 9.0. Avoid buffers containing primary amines.
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FITC Solution Preparation: Prepare a fresh solution of FITC in an anhydrous organic solvent like DMSO or DMF to a concentration of 1-10 mg/mL.
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Labeling Reaction: Add the FITC solution to the peptide solution. A 1.5 to 3-fold molar excess of FITC is often used. The reaction is typically carried out in the dark for at least 4 hours at room temperature with gentle stirring.
-
Reaction Quenching (Optional): The reaction can be stopped by adding a buffer containing a primary amine, such as Tris.
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Purification: Purify the FITC-labeled peptide from excess FITC and byproducts using techniques such as HPLC, desalting columns, or dialysis. It is recommended to acidify the sample with acetic acid or trifluoroacetic acid before HPLC purification.
Visualizations
Caption: A general experimental workflow for FITC labeling of peptides for mass spectrometry analysis.
Caption: A logical troubleshooting workflow for unexpected mass spectrometry results of Lys(FITC) peptides.
References
- 1. Rapid Identification of Fluorochrome Modification Sites in Proteins by LC ESI-Q-TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of degradation of proteins labeled with fluorescein isothiocyanate by Sephadex G-25 affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Purification of Fluorescently Labeled Compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of excess unconjugated Fmoc-Lys(5-FITC)-OH from labeling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing excess unconjugated this compound?
A1: The most common and effective methods for removing excess unconjugated this compound include reverse-phase high-performance liquid chromatography (RP-HPLC), size-exclusion chromatography (SEC), and precipitation/crystallization. The choice of method depends on the properties of the labeled molecule, the scale of the purification, and the required final purity.
Q2: How do I choose the best purification method for my FITC-labeled peptide?
A2: The selection of the optimal purification method hinges on the physicochemical differences between your labeled peptide and the unconjugated this compound.
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Reverse-Phase HPLC (RP-HPLC) is ideal for separating molecules based on hydrophobicity. Since FITC is a hydrophobic molecule, RP-HPLC is very effective at separating the more hydrophobic FITC-labeled peptide from the unconjugated dye.
-
Size-Exclusion Chromatography (SEC) separates molecules based on their size. This method is suitable if there is a significant size difference between your target molecule and the smaller this compound.[1][2][3]
-
Precipitation/Crystallization can be a simpler, non-chromatographic method. Success depends on the solubility differences between the product and the excess reagent in a particular solvent system.
Q3: What are the key properties of this compound to consider during purification?
Q4: I am still seeing a high background fluorescence in my sample after purification. What could be the cause?
A4: High background fluorescence is a common issue and is often due to residual, unincorporated this compound. This can happen if the purification method is not optimized. For instance, in SEC, the column might not be long enough for complete separation. In RP-HPLC, the gradient may not be shallow enough to resolve the labeled product from the free dye. It is also crucial to protect FITC-labeled compounds from light, as photobleaching can lead to fluorescent degradation products that may be difficult to remove.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of excess unconjugated this compound.
| Problem | Possible Cause | Suggested Solution |
| Low recovery of the labeled product | The product may be precipitating during the purification process. | Adjust the pH or ionic strength of the buffers. The addition of organic modifiers or detergents might be necessary to improve solubility. |
| The product may be adsorbing to the chromatography resin. | For SEC, use a resin with a neutral surface chemistry. For RP-HPLC, ensure the mobile phase composition is optimal for elution. | |
| Incomplete removal of unconjugated this compound | The chosen purification method may not be providing sufficient resolution. | For RP-HPLC, optimize the elution gradient (e.g., make it shallower). For SEC, use a column with a smaller pore size or a longer column to improve separation. |
| The excess dye may be aggregating with the product. | Add denaturants like urea or guanidinium chloride to the sample and mobile phase to disrupt aggregates. | |
| Altered activity of the labeled biomolecule | The purification conditions (e.g., pH, organic solvents) may be denaturing the molecule. | Use a milder purification technique like SEC, which is known for preserving the biological activity of molecules. |
| Excessive labeling can interfere with the active sites of the biomolecule. | Optimize the molar ratio of FITC to your molecule during the labeling reaction to avoid over-labeling. |
Experimental Protocols
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity.
Methodology:
-
Column Selection: A C18 column is a common choice for peptide and small molecule separations.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation: Dissolve the reaction mixture in a minimal amount of a suitable solvent (e.g., DMF, DMSO) and dilute with Mobile Phase A. Filter the sample through a 0.22 µm filter before injection.
-
Elution Gradient: A shallow gradient of increasing acetonitrile concentration is typically used. For example, a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.
-
Detection: Monitor the elution profile using a UV detector at 280 nm (for the peptide/protein) and 495 nm (for FITC). The labeled product should have absorbance at both wavelengths, while the free dye will only absorb at 495 nm.
-
Fraction Collection and Analysis: Collect fractions corresponding to the desired peak and confirm the purity by analytical HPLC and mass spectrometry.
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. It is a gentle method that is well-suited for biomolecules.
Methodology:
-
Column and Resin Selection: Choose a resin with a fractionation range appropriate for separating your target molecule from this compound (MW: 757.81 g/mol ). For peptides, a resin with a fractionation range of 100 to 7000 Da is suitable.
-
Buffer Preparation: Use a buffer that maintains the solubility and stability of your target molecule. A common choice is phosphate-buffered saline (PBS).
-
Column Equilibration: Equilibrate the column with at least two column volumes of the chosen buffer.
-
Sample Application: Apply the concentrated reaction mixture to the top of the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the equilibration buffer at a constant flow rate.
-
Fraction Collection and Analysis: Collect fractions and monitor the absorbance at 280 nm and 495 nm. The larger, labeled molecule will elute first, followed by the smaller, unconjugated this compound.
Purification Workflow
The following diagram illustrates a general workflow for selecting a purification method to remove excess this compound.
Caption: Decision workflow for purification method selection.
Quantitative Data Summary
The efficiency of each purification method can vary depending on the specific application. The following table provides a general comparison.
| Purification Method | Typical Recovery | Typical Purity | Throughput | Cost |
| Reverse-Phase HPLC | 70-95% | >98% | Low to Medium | High |
| Size-Exclusion Chromatography | 80-99% | 90-98% | Medium | Medium |
| Precipitation/Crystallization | 50-90% | Variable | High | Low |
References
pH sensitivity of FITC fluorescence in biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the pH sensitivity of Fluorescein Isothiocyanate (FITC) fluorescence in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is my FITC signal weak or absent in acidic organelles like lysosomes?
A1: The fluorescence intensity of FITC is highly dependent on pH. In acidic environments, such as the low pH of lysosomes (pH 4.5-6.0), the fluorescein molecule becomes protonated, leading to a significant decrease in its fluorescence quantum yield, a phenomenon often referred to as fluorescence quenching.[1][2][3][4][5] The fluorescence intensity of FITC-dextran can decrease by more than 95% as the pH is reduced from 10 to 3. This inherent property of FITC makes it a challenging fluorophore for imaging acidic compartments within cells.
Q2: Can I use FITC to measure intracellular pH?
A2: Yes, the pH-dependent fluorescence of FITC can be exploited to measure intracellular pH (pHi). This is often done using a ratiometric approach where the fluorescence intensity at a pH-sensitive wavelength is compared to an isosbestic point (a wavelength where fluorescence is pH-independent), if available for the specific instrumentation. To obtain accurate pH measurements, a calibration curve must be generated by equilibrating the intracellular and extracellular pH using an ionophore like nigericin.
Q3: What are some common causes of variable or inconsistent FITC staining in my experiments?
A3: Inconsistent FITC staining can arise from several factors related to its pH sensitivity:
-
Buffer pH: The pH of your staining and washing buffers can significantly impact the fluorescence intensity. Ensure your buffers have a consistent and optimal pH, typically between 7.2 and 7.4 for extracellular staining and physiological intracellular studies. For the FITC labeling reaction itself, a higher pH of 8.5-9.5 is often recommended to ensure efficient conjugation to primary amines.
-
Fixation and Permeabilization: The chemical treatments used for fixing and permeabilizing cells can alter the intracellular pH and affect the fluorescence of already bound FITC conjugates. These procedures can also impact the integrity of the target antigen.
-
Photobleaching: FITC is susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to excitation light. Minimize exposure to the excitation source to reduce this effect.
Q4: Are there alternatives to FITC that are less sensitive to pH?
A4: Yes, several alternative green fluorescent dyes offer improved photostability and reduced pH sensitivity compared to FITC. These include:
-
Alexa Fluor™ 488: This dye is a popular alternative known for its brightness, photostability, and lower sensitivity to pH changes.
-
iFluor® 488: Similar to Alexa Fluor™ 488, iFluor® 488 provides a more stable and brighter signal across a wider pH range.
-
CF®488A and DY-488: These are other commercially available dyes with properties superior to FITC in terms of pH stability and photostability. For imaging acidic organelles, specialized far-red dyes like HMSiR680-Me have been developed that exhibit pH-dependent fluorescence in the acidic range, making them suitable for lysosomal imaging.
Troubleshooting Guides
Problem 1: Weak or no FITC signal in flow cytometry.
| Possible Cause | Troubleshooting Step |
| Low pH of Sample Environment | Ensure the pH of your sheath fluid and cell suspension buffer is within the optimal range for FITC fluorescence (typically pH 7.2-7.4). |
| Intracellular Acidic Compartments | If your target protein is localized to acidic organelles, the FITC fluorescence will be inherently quenched. Consider using a pH-insensitive dye. |
| Inefficient Labeling | Verify the pH of your labeling buffer was optimal (pH 8.5-9.5) for the conjugation reaction. Confirm the purity and concentration of your antibody and FITC reagent. |
| Photobleaching | Minimize exposure of your stained samples to light before and during acquisition on the flow cytometer. |
| Instrument Settings | Ensure the correct laser and filter set for FITC (excitation ~495 nm, emission ~519 nm) are being used. Check that the photomultiplier tube (PMT) voltage is set appropriately. |
Problem 2: High background fluorescence.
| Possible Cause | Troubleshooting Step |
| Unbound FITC | Ensure thorough washing steps after the labeling procedure to remove any unconjugated FITC. Consider using a gel filtration column or dialysis for purification. |
| Non-specific Antibody Binding | Include a blocking step (e.g., with BSA or serum) before adding your FITC-conjugated antibody. Use an isotype control to assess non-specific binding. |
| Autofluorescence | Run an unstained control sample to determine the level of cellular autofluorescence. Some cell types have higher intrinsic fluorescence. |
Quantitative Data Summary
Table 1: pH Dependence of FITC Fluorescence Intensity
| pH | Relative Fluorescence Intensity (%) | Reference |
| 3 | < 5 | |
| 4 | ~5 | |
| 5 | Decreased | |
| 6 | Decreased | |
| 6.4 (pKa) | ~50 | |
| 7 | Stable/High | |
| 7.4 | High | |
| 8 | High | |
| 9 | Maximum | |
| 10 | High |
Note: The pKa of fluorescein is approximately 6.4, which is the pH at which it is 50% protonated and its fluorescence is significantly reduced. The fluorescence intensity is relatively stable above pH 7.
Table 2: Spectral Properties of FITC and pH-Insensitive Alternatives
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | pH Sensitivity |
| FITC | 495 | 519 | 0.92 | High |
| Alexa Fluor™ 488 | 493 | 519 | ~0.9 | Low |
| iFluor® 488 | ~491 | ~516 | High | Low |
Data compiled from various sources.
Experimental Protocols
Protocol 1: General FITC Antibody Labeling
This protocol describes a general procedure for labeling proteins with FITC.
Materials:
-
Protein (e.g., antibody) solution (2 mg/mL in 0.1 M sodium bicarbonate buffer, pH 7.5-8.0, free of primary amines like Tris).
-
FITC solution (1 mg/mL in anhydrous DMSO, freshly prepared).
-
Gel filtration column or dialysis equipment.
-
Stirring plate.
Procedure:
-
Dissolve the protein in the sodium bicarbonate buffer.
-
Slowly add the FITC solution to the protein solution while continuously stirring. A common starting ratio is 100 µg of FITC per 1 mg of protein.
-
Protect the reaction mixture from light and incubate at room temperature for 90 minutes with continuous stirring.
-
Separate the labeled protein from unreacted FITC using a gel filtration column or by dialysis against a suitable buffer (e.g., PBS).
Protocol 2: Intracellular pH Measurement using FITC-Dextran and Flow Cytometry
This protocol outlines a method for measuring lysosomal pH.
Materials:
-
Cultured cells.
-
FITC-dextran.
-
Nigericin (ionophore).
-
Valinomycin (optional, potassium ionophore).
-
A series of pH calibration buffers (e.g., ranging from pH 4.5 to 7.5).
-
Flow cytometer with a 488 nm laser.
Procedure:
-
Loading Cells with FITC-Dextran: Incubate cultured cells with FITC-dextran in the culture medium. The dextran will be taken up by endocytosis and accumulate in lysosomes.
-
Generating a pH Calibration Curve:
-
Resuspend the FITC-dextran loaded cells in the different pH calibration buffers.
-
Add nigericin (and valinomycin) to each buffer to equilibrate the intracellular and extracellular pH.
-
Incubate for 10-30 minutes at room temperature.
-
Analyze the cells on a flow cytometer, measuring the FITC fluorescence in two different emission channels if a ratiometric analysis is possible with your instrument, or a single channel if not.
-
Plot the ratio of the fluorescence intensities (or the single intensity) against the corresponding buffer pH to generate a standard curve.
-
-
Measuring Experimental Sample pH:
-
Prepare your experimental cells that have been loaded with FITC-dextran.
-
Analyze the cells on the flow cytometer using the same settings as for the calibration curve.
-
Determine the intracellular pH of your experimental samples by interpolating their fluorescence ratio (or intensity) on the standard curve.
-
Visualizations
Caption: A simplified workflow for the fluorescent labeling of proteins with FITC.
Caption: The relationship between pH and the fluorescent state of FITC.
Caption: A logical workflow for troubleshooting weak FITC fluorescence signals.
References
- 1. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 2. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Lysosomal pH by Flow Cytometry Using FITC-Dextran Loaded Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Fmoc-Lys(5-FITC)-OH and Fmoc-Lys(6-FITC)-OH for Peptide Labeling
For researchers, scientists, and drug development professionals leveraging fluorescently labeled peptides, the choice of fluorophore is a critical decision that can significantly impact experimental outcomes. Among the most widely used green fluorescent dyes are the isomers of fluorescein isothiocyanate (FITC). When incorporated into peptides via a lysine residue during solid-phase peptide synthesis (SPPS), two common building blocks are Fmoc-Lys(5-FITC)-OH and Fmoc-Lys(6-FITC)-OH. This guide provides an objective comparison of these two reagents, supported by available data, to aid in the selection of the optimal tool for your research needs.
Structural and Spectroscopic Properties
The core difference between this compound and Fmoc-Lys(6-FITC)-OH lies in the attachment point of the isothiocyanate group to the fluorescein core. In the 5-isomer, the linkage is at the 5-position of the bottom benzene ring, while in the 6-isomer, it is at the 6-position.[1][2] This subtle structural variance can lead to minor differences in their spectroscopic properties.
Fluorescein and its derivatives are well-known for their pH-sensitive fluorescence.[3][4] The fluorescence of FITC is significantly quenched at acidic pH and is most stable and intense in basic conditions (pH > 8). Both isomers are bright green fluorophores, and while their excitation and emission wavelengths are very similar, slight variations have been reported.[1]
Below is a table summarizing the key quantitative data for the two isomers.
| Property | This compound | Fmoc-Lys(6-FITC)-OH |
| Excitation Maximum (λex) | ~491-495 nm | ~490 nm |
| Emission Maximum (λem) | ~516-519 nm | ~525 nm |
| Molecular Formula | C36H32N4O8S | C36H32N4O8S |
| Molecular Weight | 696.73 g/mol | 696.73 g/mol |
| CAS Number | 1095493-05-2 | 18861-78-4 (for 6-FITC) |
Performance and Applications
Both this compound and Fmoc-Lys(6-FITC)-OH are primarily used as building blocks for the in-sequence labeling of peptides during Fmoc-based solid-phase peptide synthesis (SPPS). This allows for the precise incorporation of a fluorescent label at a specific lysine residue within a peptide sequence. These fluorescently labeled peptides are invaluable tools in a wide range of applications, including:
-
Fluorescence Resonance Energy Transfer (FRET) Assays: FITC is a common donor fluorophore in FRET-based assays for studying enzyme activity and molecular interactions.
-
Fluorescent Antibody Staining: FITC-labeled peptides can be used as antigens to detect and quantify specific antibodies.
-
Flow Cytometry: Labeled peptides can be used to identify and sort cells based on their interaction with the peptide.
-
Microscopy: Visualizing the localization and trafficking of peptides within cells and tissues.
While both isomers are effective for these applications, the choice between them may be influenced by subtle performance differences that are often application-dependent. Direct comparative studies on the impact of the isomer choice on quantum yield, photostability, and potential steric hindrance in biological interactions are not extensively documented in publicly available literature. However, both are generally considered to have high absorptivity and excellent fluorescence quantum yields. A known drawback of fluorescein-based dyes is their susceptibility to photobleaching.
Experimental Protocols
The incorporation of Fmoc-Lys(FITC)-OH into a peptide sequence follows standard Fmoc-SPPS protocols. Below is a general methodology.
General Protocol for Incorporation of Fmoc-Lys(FITC)-OH in SPPS
-
Resin Swelling: The solid support resin (e.g., Rink Amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: The Fmoc protecting group of the resin or the preceding amino acid is removed by treating with 20% piperidine in DMF for 20 minutes. This is followed by extensive washing with DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated using a coupling reagent (e.g., HCTU, HOBt/DIC) in DMF and then added to the resin. The coupling reaction is typically allowed to proceed for 1-2 hours. The resin is then washed with DMF.
-
Incorporation of Fmoc-Lys(FITC)-OH:
-
At the desired position in the peptide sequence, this compound or Fmoc-Lys(6-FITC)-OH is coupled using the same activation and coupling procedure as for other amino acids.
-
Due to the bulky nature of the FITC moiety, a longer coupling time or a double coupling may be necessary to ensure efficient incorporation.
-
-
Chain Elongation: Steps 2 and 3 are repeated for all subsequent amino acids in the peptide sequence.
-
Final Fmoc Deprotection: The Fmoc group of the N-terminal amino acid is removed as described in step 2.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Purification: The crude peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed. The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity and purity.
Visualizing the Structural Difference and Workflow
To visually represent the key concepts, the following diagrams have been generated using Graphviz.
Caption: Structural comparison of this compound and Fmoc-Lys(6-FITC)-OH.
Caption: Workflow for peptide synthesis with in-sequence FITC labeling.
Conclusion
Both this compound and Fmoc-Lys(6-FITC)-OH are effective and widely used reagents for the fluorescent labeling of peptides. The choice between the two isomers is unlikely to have a major impact on most standard applications due to their very similar spectroscopic properties. However, for highly sensitive assays or studies where the precise orientation of the fluorophore could influence interactions, it may be beneficial to empirically test both isomers. As with any fluorescent labeling strategy, researchers should be mindful of the potential for photobleaching and the pH sensitivity of the FITC fluorophore.
References
A Researcher's Guide to Green Fluorescence: Alternatives to Fmoc-Lys(5-FITC)-OH
For decades, Fmoc-Lys(5-FITC)-OH has been a workhorse for researchers needing to introduce a green fluorescent label into synthetic peptides. Its utility in solid-phase peptide synthesis (SPPS) is well-established for applications ranging from receptor binding studies to cellular imaging. However, the limitations of fluorescein isothiocyanate (FITC), namely its pH sensitivity and propensity for photobleaching, have driven the development of superior alternatives that offer more robust and reliable performance in demanding biological assays.[1][2]
This guide provides an objective comparison of common alternatives to this compound, focusing on photophysical properties and operational stability. We present quantitative data to assist researchers, scientists, and drug development professionals in selecting the optimal fluorescent label for their specific needs.
The Shortcomings of FITC
FITC is a derivative of fluorescein, a widely used and cost-effective green fluorophore.[2] However, its fluorescence intensity is highly dependent on pH, decreasing significantly in the acidic environments of cellular compartments like endosomes and lysosomes.[2][3] This pH-dependent variability can compromise data accuracy in live-cell imaging and intracellular tracking experiments. Furthermore, FITC is susceptible to photobleaching—the irreversible loss of fluorescence upon exposure to excitation light—which limits its use in long-term imaging studies and high-resolution microscopy.
Superior Alternatives for Modern Research
To overcome the drawbacks of FITC, a new generation of fluorescent dyes has been developed and made available as Fmoc-protected lysine derivatives suitable for SPPS. These alternatives generally offer enhanced brightness, superior photostability, and pH insensitivity, ensuring more reliable and reproducible data. Key alternatives include derivatives of Alexa Fluor 488, ATTO 488, and FAM (carboxyfluorescein).
| Parameter | This compound | Fmoc-L-Lys(Alexa Fluor 488)-OH | Fmoc-L-Lys(ATTO 488)-OH | Fmoc-Lys(5/6-FAM)-OH |
| Excitation Max (nm) | ~495 | ~495 | ~500 | ~493 |
| Emission Max (nm) | ~518 | ~519 | ~520 | ~517 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~80,000 | ~71,000 | ~90,000 | ~83,000 |
| Quantum Yield | ~0.3-0.5 (pH dependent) | ~0.92 | ~0.80 | ~0.9 (pH dependent) |
| Photostability | Moderate | High | Very High | Moderate |
| pH Sensitivity | High | Low | Low | Moderate |
Note: The exact values can vary depending on the conjugation partner and the local environment. Data is compiled from various supplier datasheets and publications.
-
Alexa Fluor 488: This dye is a sulfonated rhodamine derivative known for its exceptional brightness (high quantum yield) and photostability. Critically, its fluorescence is stable across a broad pH range, making it a reliable choice for quantitative studies in various cellular environments.
-
ATTO 488: This dye is another excellent alternative, distinguished by its remarkable photostability and high fluorescence quantum yield. It is particularly well-suited for demanding applications such as single-molecule detection and super-resolution microscopy. Like Alexa Fluor 488, it exhibits low sensitivity to pH fluctuations.
-
Carboxyfluorescein (FAM): While FAM is chemically similar to FITC and shares some of its pH sensitivity, it is often reported to have a higher quantum yield. It remains a cost-effective option and can be easily incorporated into peptides.
Experimental Methodologies
General Protocol for On-Resin Fluorescent Labeling
This protocol outlines the standard manual procedure for incorporating a fluorescently-labeled amino acid during Fmoc-based solid-phase peptide synthesis (SPPS).
-
Resin Swelling: The peptide-resin is swelled in dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a 20% piperidine in DMF solution. This is typically a two-step process: a brief 5-minute treatment followed by a longer 15-20 minute treatment. The resin is then thoroughly washed with DMF.
-
Amino Acid Coupling:
-
In a separate vial, the Fmoc-protected fluorescent amino acid (e.g., Fmoc-L-Lys(Alexa Fluor 488)-OH) is pre-activated. This is achieved by dissolving the amino acid (3 equivalents relative to resin loading) with a coupling agent like HATU or HBTU (3 eq.) and a base such as DIPEA (6 eq.) in DMF.
-
The activated amino acid solution is added to the deprotected peptide-resin.
-
The coupling reaction is allowed to proceed for 2-4 hours at room temperature, protected from light. For sterically hindered couplings, extended reaction times or a second coupling may be necessary.
-
-
Washing: The resin is washed extensively with DMF and dichloromethane (DCM) to remove excess reagents. The completion of the coupling can be verified using a qualitative Kaiser test to check for free primary amines.
-
Continuation of Synthesis: Subsequent amino acids are coupled following standard SPPS protocols.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water). The reaction proceeds for 2-3 hours at room temperature.
-
Purification: The crude peptide is precipitated in cold diethyl ether and then purified using reversed-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow and Application
References
A Head-to-Head Comparison: Pre-labeling with Fmoc-Lys(FITC)-OH Versus Post-Synthetic Labeling for Fluorescent Peptides
In the realm of peptide-based research and drug development, the attachment of fluorescent labels is a critical step for a multitude of applications, including immunoassays, fluorescence microscopy, and flow cytometry.[1][] Among the most widely used fluorescent dyes is fluorescein isothiocyanate (FITC), valued for its bright green fluorescence and reactivity with primary amines.[1][3][4] Researchers face a crucial decision in their workflow: should the fluorescent label be incorporated during peptide synthesis (pre-labeling) using a building block like Fmoc-Lys(FITC)-OH, or should it be attached after the peptide has been synthesized (post-synthetic labeling)?
This guide provides an objective comparison of these two methodologies, supported by experimental protocols and data-driven insights to help researchers make an informed decision based on their specific needs for purity, yield, and experimental efficiency.
At a Glance: Key Differences and Considerations
| Feature | Pre-labeling with Fmoc-Lys(FITC)-OH | Post-Synthetic Labeling (On-Resin) | Post-Synthetic Labeling (In Solution) |
| Specificity | High (Site-specific incorporation) | Moderate to High (Requires orthogonal protecting groups for internal labeling) | Low to Moderate (Risk of non-specific labeling on multiple amine sites) |
| Purity of Final Peptide | Generally higher | Can be high, but risk of side products | Lower initial purity, requires extensive purification |
| Yield | Potentially lower overall yield due to coupling efficiency of bulky residue | Can be high, but subsequent labeling and purification steps can reduce yield | Variable, highly dependent on labeling efficiency and purification losses |
| Side Reactions | Minimal during labeling step | Potential for N-terminal truncation without a spacer; side reactions with unprotected residues | Unreacted dye, peptide aggregation, and modification of unintended sites |
| Workflow Complexity | Simpler purification | Requires additional on-resin reaction and washing steps | Additional solution-phase reaction and extensive purification steps |
| Cost-Effectiveness | Higher initial cost of specialized amino acid | Lower cost of bulk reagents | Lower cost of bulk reagents, but potentially higher purification costs |
| Versatility | Limited to the availability of pre-labeled amino acids | More flexibility in choice of fluorophore | High flexibility in choice of fluorophore |
The Chemistry of FITC Labeling
FITC contains an isothiocyanate group (-N=C=S) that reacts with primary amines, such as the N-terminal alpha-amine of a peptide or the epsilon-amine of a lysine side chain, to form a stable thiourea bond. This reaction is pH-dependent, with optimal labeling occurring at a slightly alkaline pH where the amine group is deprotonated and thus more nucleophilic.
Pre-labeling with Fmoc-Lys(FITC)-OH: A Strategy for Precision
The pre-labeling approach involves using an amino acid that is already conjugated to the fluorescent dye as a building block in solid-phase peptide synthesis (SPPS). Fmoc-Lys(FITC)-OH is a commercially available reagent where the epsilon-amine of lysine is protected with FITC, while the alpha-amine is protected with the base-labile Fmoc group, making it suitable for standard Fmoc-based SPPS.
This method offers the significant advantage of precise, site-specific incorporation of the fluorescent label at a predetermined position within the peptide sequence. By introducing Fmoc-Lys(FITC)-OH at the desired coupling cycle, researchers can ensure that only that specific lysine residue is labeled.
Experimental Workflow: Pre-labeling
The workflow for pre-labeling is integrated directly into the standard Fmoc-SPPS protocol.
Advantages of Pre-labeling:
-
High Specificity: Guarantees labeling at a single, defined position.
-
Cleaner Crude Product: Avoids the presence of unreacted dye and non-specifically labeled peptides in the crude product, simplifying purification.
-
Streamlined Workflow: Integrates labeling into the synthesis process, eliminating separate post-synthetic reaction steps.
Disadvantages of Pre-labeling:
-
Cost: Pre-labeled amino acids are significantly more expensive than their unlabeled counterparts.
-
Potential for Degradation: The fluorophore is exposed to all subsequent chemical treatments in the SPPS process, which could potentially lead to degradation, although FITC is generally stable under these conditions.
-
Coupling Efficiency: The bulky nature of the FITC-conjugated lysine may lead to lower coupling efficiency compared to standard amino acids, potentially reducing the overall yield of the full-length peptide.
Post-Synthetic Labeling: A Versatile Alternative
Post-synthetic labeling involves the synthesis of the complete, unlabeled peptide first, followed by the attachment of the FITC dye. This can be performed while the peptide is still attached to the solid support (on-resin) or after it has been cleaved and purified (in solution).
On-Resin Labeling
On-resin labeling is a common approach where the N-terminal Fmoc group is removed, and the free amine is then reacted with FITC. To label a specific lysine residue, an orthogonal protection strategy is required, such as using Fmoc-Lys(Dde)-OH during synthesis. The Dde group is stable to the piperidine used for Fmoc removal but can be selectively cleaved with hydrazine to expose the lysine's epsilon-amine for labeling.
A critical consideration for N-terminal on-resin FITC labeling is a side reaction that can lead to the cleavage of the N-terminal amino acid, resulting in a truncated peptide. This can be mitigated by introducing a spacer, such as 6-aminohexanoic acid (Ahx), between the N-terminus and the FITC molecule.
Experimental Workflow: Post-Synthetic Labeling (On-Resin)
In-Solution Labeling
In-solution labeling is performed after the peptide has been cleaved from the resin and purified. The purified peptide is dissolved in a suitable buffer at a slightly alkaline pH, and FITC is added. This method is straightforward if the intended labeling site is the N-terminus and there are no lysine residues in the sequence. If lysine residues are present, achieving site-specificity is challenging, and the reaction may yield a mixture of products labeled at different positions.
Advantages of Post-Synthetic Labeling:
-
Cost-Effective: Utilizes cheaper, standard amino acids and bulk FITC reagent.
-
Versatility: Allows for the labeling of a synthesized peptide with various dyes without the need to purchase specific pre-labeled amino acids.
-
No Risk to Peptide Synthesis: The synthesis of the peptide is completed before the fluorophore is introduced, eliminating any risk of the dye interfering with coupling reactions.
Disadvantages of Post-Synthetic Labeling:
-
Lower Purity: Crude products often contain unreacted dye, which can be difficult to remove, and multiple labeled species.
-
Side Reactions: As mentioned, N-terminal labeling can cause peptide truncation. In-solution labeling can be non-specific if multiple primary amines are available.
-
Additional Steps: Requires extra reaction, workup, and extensive purification steps, which can be time-consuming and may reduce the final yield.
-
Solubility Issues: Peptides may have poor solubility in the aqueous buffers required for in-solution labeling.
Experimental Protocols
Protocol 1: Incorporation of Fmoc-Lys(FITC)-OH during SPPS
-
Standard SPPS: The peptide is synthesized on a suitable resin using standard Fmoc-SPPS protocols.
-
Fmoc Deprotection: Before the coupling of the labeled lysine, the Fmoc group of the preceding amino acid is removed using 20% piperidine in DMF.
-
Coupling of Fmoc-Lys(FITC)-OH:
-
Dissolve Fmoc-Lys(FITC)-OH (1.5-2.0 equivalents) and a coupling agent such as HBTU (1.5-2.0 equivalents) in DMF.
-
Add DIPEA (3-4 equivalents) to the solution.
-
Add the activation mixture to the resin and allow it to react for 2-4 hours at room temperature, protected from light.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Continue Synthesis: After successful coupling, continue with the standard SPPS cycles for the remaining amino acids.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
Purification: The crude peptide is purified using reverse-phase HPLC.
Protocol 2: Post-Synthetic On-Resin Labeling of the N-terminus
-
Peptide Synthesis: Synthesize the full peptide sequence on the resin. It is recommended to add a spacer like Fmoc-Ahx-OH as the final residue to prevent N-terminal degradation.
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Resin Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Labeling Reaction:
-
Prepare a solution of FITC (3 equivalents) and DIPEA (6 equivalents) in DMF.
-
Add the solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours or overnight in the dark.
-
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents.
-
Cleavage and Purification: Cleave, deprotect, and purify the labeled peptide as described in Protocol 1.
Protocol 3: Post-Synthetic In-Solution Labeling
-
Peptide Synthesis and Purification: Synthesize and purify the target peptide to homogeneity.
-
Peptide Dissolution: Dissolve the purified peptide (e.g., 1 mg/mL) in a 0.1 M carbonate-bicarbonate buffer (pH 9.0).
-
FITC Solution Preparation: Prepare a stock solution of FITC (1 mg/mL) in anhydrous DMSO.
-
Labeling Reaction:
-
Slowly add a 5-10 fold molar excess of the FITC solution to the stirring peptide solution.
-
Incubate the reaction for 2-4 hours at room temperature in the dark.
-
-
Purification: The labeled peptide is purified from unreacted FITC and any side products using reverse-phase HPLC or gel filtration chromatography (e.g., Sephadex G-25).
Conclusion
The choice between pre-labeling with Fmoc-Lys(FITC)-OH and post-synthetic labeling is a trade-off between specificity, purity, cost, and convenience.
Choose pre-labeling with Fmoc-Lys(FITC)-OH when:
-
Absolute site-specificity of the label is critical.
-
A high purity of the final product is required with minimal purification effort.
-
The higher cost of the labeled amino acid is not a primary constraint.
Choose post-synthetic labeling when:
-
Cost-effectiveness is a major consideration.
-
The labeling position is at the N-terminus, and potential truncation can be managed (e.g., with a spacer).
-
A specific internal lysine needs to be labeled, and an orthogonal protection strategy (e.g., Lys(Dde)) is feasible.
-
The research demands flexibility to test various fluorescent labels on a single peptide sequence.
For researchers in drug development and other highly regulated fields, the clean, predictable nature of pre-labeling often outweighs the higher initial cost, as it leads to a more homogenous and well-characterized final product. For exploratory research and applications where absolute purity is less critical, the flexibility and cost-effectiveness of post-synthetic labeling remain attractive options.
References
A Comparative Guide to Mass Spectrometry Fragmentation Analysis of Peptides with Lys(5-FITC) and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of proteomics and drug development, the covalent labeling of peptides with fluorescent dyes is a cornerstone technique for a multitude of applications, from cellular imaging to binding assays. However, the characterization of these labeled peptides by mass spectrometry (MS) presents unique challenges and opportunities. The choice of fluorescent label can significantly influence ionization efficiency, fragmentation patterns, and overall success in peptide identification and quantification. This guide provides a comprehensive comparison of the mass spectrometric behavior of peptides labeled with the widely-used fluorescein isothiocyanate (FITC) at a lysine residue (Lys(5-FITC)) against a panel of popular alternative dyes.
Executive Summary
Fluorescein isothiocyanate (FITC) has long been a popular choice for peptide labeling due to its ready availability and well-established conjugation chemistry. Mass spectrometric analysis of FITC-labeled peptides is characterized by the production of a diagnostic reporter ion, which can aid in the identification of labeled species. However, the bulky and complex nature of the FITC moiety can influence peptide fragmentation, sometimes complicating sequence analysis.
This guide explores the mass spectrometric characteristics of several alternative fluorescent dyes, including Rhodamine B, BODIPY, and Alexa Fluor dyes. These alternatives offer a range of physicochemical properties that can impact their performance in MS-based analyses. Key comparison points include the generation of unique reporter ions, neutral loss events, and the overall effect on peptide backbone fragmentation. Understanding these differences is crucial for selecting the optimal label for studies that require both fluorescence detection and mass spectrometric characterization.
Comparison of Fluorescent Labels in Mass Spectrometry
The selection of a fluorescent label for peptide analysis should consider not only its spectral properties but also its behavior within the mass spectrometer. The following table summarizes the key mass spectrometric features of FITC and several alternative dyes when conjugated to peptides.
| Feature | Lys(5-FITC) | Rhodamine B | BODIPY | Alexa Fluor 555 |
| Common Fragmentation Behavior | Production of a reporter ion at m/z 390.0. Can influence peptide backbone fragmentation. | Complex fragmentation with losses of propane and other neutral fragments. | Neutral loss of hydrogen fluoride (HF) is a characteristic feature.[1] | Fragmentation of the dye moiety is observed. |
| Reporter Ions / Neutral Losses | Reporter ion at m/z 390.0. | Loss of 44 Da (propane) from the molecular ion.[2] | Neutral loss of HF (-20.006 Da).[1] | Specific fragment masses can be indicative of the dye structure.[3] |
| Impact on Peptide Sequencing | The bulky group can sometimes suppress peptide backbone fragmentation, but b- and y-ions are still generally observed. | Fragmentation is dominated by the dye itself, which can complicate peptide sequence interpretation. | The neutral loss signature can be used to identify labeled peptides and their fragments.[1] | Fragmentation of the dye can provide signals for identification, but may compete with peptide backbone fragmentation. |
| Ionization Efficiency | Can be influenced by the charge and hydrophobicity of the dye. | Generally good ionization in positive ion mode. | Can be influenced by the specific BODIPY core structure. | Can be influenced by the sulfonation state of the dye. |
Experimental Protocols
Detailed methodologies are critical for the successful mass spectrometric analysis of fluorescently labeled peptides. Below are representative protocols for peptide labeling and subsequent LC-MS/MS analysis.
Protocol 1: Labeling of Peptides with FITC
This protocol describes the labeling of a peptide containing a lysine residue with FITC in solution.
Materials:
-
Peptide with a lysine residue
-
Fluorescein isothiocyanate (FITC)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
0.1% Trifluoroacetic acid (TFA) in water
-
Acetonitrile (ACN)
-
Reversed-phase HPLC column (e.g., C18)
Procedure:
-
Dissolve the peptide in DMF or DMSO at a concentration of approximately 1 mg/mL.
-
Add 1.5-3 molar equivalents of FITC to the peptide solution.
-
Add 25 molar equivalents of DIPEA or TEA to the reaction mixture.
-
Incubate the reaction in the dark at room temperature for at least 4 hours, or overnight.
-
Monitor the reaction progress by LC-MS to ensure complete labeling.
-
Purify the FITC-labeled peptide by reversed-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the purified, labeled peptide.
Protocol 2: LC-MS/MS Analysis of Fluorescently Labeled Peptides
This protocol outlines a general workflow for the analysis of fluorescently labeled peptides by LC-MS/MS.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer equipped with an electrospray ionization (ESI) source and tandem MS (MS/MS) capabilities (e.g., Q-TOF, Orbitrap)
Procedure:
-
Sample Preparation: Reconstitute the purified, labeled peptide in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in 95:5 water:acetonitrile).
-
Chromatographic Separation:
-
Inject the sample onto a reversed-phase column (e.g., C18, 1.7 µm particle size, 75 µm x 150 mm).
-
Elute the peptide using a gradient of increasing acetonitrile concentration in water, with 0.1% formic acid as a mobile phase modifier. A typical gradient might be 5-40% acetonitrile over 30 minutes.
-
-
Mass Spectrometry Analysis:
-
Acquire data in positive ion mode.
-
Perform a full MS scan to detect the precursor ion of the labeled peptide.
-
Use a data-dependent acquisition (DDA) method to select the most intense precursor ions for fragmentation.
-
Fragment the selected precursor ions using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Collision Energy Optimization: The optimal collision energy will vary depending on the mass spectrometer, the charge state of the peptide, and the nature of the fluorescent label. It is recommended to perform a collision energy optimization experiment for the specific labeled peptide of interest. This typically involves analyzing the peptide at a range of collision energies and selecting the energy that provides the best balance of precursor ion depletion and the production of informative fragment ions.
-
-
Data Analysis:
-
Analyze the MS/MS spectra to identify the b- and y-ions from the peptide backbone, as well as any reporter ions or neutral losses from the fluorescent dye.
-
Use proteomics software to search the data against a sequence database to confirm the peptide identity and the site of labeling.
-
Visualizing Fragmentation Pathways and Workflows
To better understand the processes involved in the mass spectrometric analysis of labeled peptides, the following diagrams, generated using the DOT language, illustrate key concepts and workflows.
References
- 1. Investigation and Development of the BODIPY-Embedded Isotopic Signature for Chemoproteomics Labeling and Targeted Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragmentation reactions of labeled and untabeled Rhodamine B in a high-resolution Fourier transform ion cyclotron resonance mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Decoding the Position of FITC-Labeled Lysine in Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, pinpointing the exact location of a fluorescent label like fluorescein isothiocyanate (FITC) on a peptide is crucial for understanding its structure-activity relationship, metabolic stability, and overall function. This guide provides a comprehensive comparison of the primary methods used to confirm the position of FITC-labeled lysine residues, supported by experimental data and detailed protocols.
The two principal techniques for this application are high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and Edman degradation. While both can yield the desired information, they operate on different principles and present distinct advantages and limitations.
Method Comparison: HPLC-MS/MS vs. Edman Degradation
| Feature | HPLC-Tandem Mass Spectrometry (HPLC-MS/MS) | Edman Degradation |
| Principle | Measures the mass-to-charge ratio of peptide fragments to determine the amino acid sequence and the location of modifications.[1][2] | Sequential removal and identification of N-terminal amino acids.[3] |
| Sensitivity | Very high, capable of analyzing samples in the femtomole to picomole range. | Moderate, typically requires 10-100 picomoles of peptide.[3] |
| Sample Requirement | Small sample amounts are sufficient. | Larger sample quantities are generally needed compared to MS/MS. |
| Peptide Length | Can analyze a wide range of peptide lengths, often after enzymatic digestion into smaller fragments.[2] | Limited to peptides of up to 50-60 residues, with practical limits often around 30. |
| Information Provided | Provides peptide sequence, mass of the modification, and precise location of the modification. Can also detect other post-translational modifications simultaneously. | Determines the amino acid sequence from the N-terminus. The cycle at which the fluorescently labeled amino acid is released indicates its position. |
| Limitations | Complex data analysis requiring specialized software. The stability of the FITC label under ionization conditions can be a factor. | Ineffective if the N-terminus is blocked or modified. The cyclical chemical process may not always go to completion, reducing efficiency with longer peptides. |
| High-Throughput Potential | High, with the use of autosamplers and automated data analysis pipelines. | Low, as it is a sequential and time-consuming process. |
Experimental Protocols
HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)
This is the most common and powerful method for identifying the location of post-translational modifications, including fluorescent labels.
Protocol:
-
Sample Preparation (Enzymatic Digestion):
-
The FITC-labeled peptide is first purified, often using reversed-phase HPLC (RP-HPLC), to remove any unlabeled peptide and excess dye.
-
The purified peptide is then subjected to enzymatic digestion, typically with trypsin, which cleaves the peptide chain at the C-terminal side of lysine and arginine residues. This generates a set of smaller peptide fragments.
-
-
Liquid Chromatography (LC) Separation:
-
The resulting mixture of peptide fragments is injected into an HPLC system.
-
The fragments are separated based on their hydrophobicity using a C18 reversed-phase column with a gradient of an organic solvent like acetonitrile.
-
-
Tandem Mass Spectrometry (MS/MS) Analysis:
-
As the peptide fragments elute from the HPLC column, they are introduced into the mass spectrometer.
-
The first stage of mass analysis (MS1) measures the mass-to-charge ratio (m/z) of the intact peptide fragments. The fragment carrying the FITC label will exhibit a characteristic mass shift.
-
Selected peptide fragments (precursor ions), particularly the one with the expected mass of the FITC-labeled peptide, are then isolated and subjected to fragmentation in a collision cell.
-
The second stage of mass analysis (MS2) measures the m/z of the resulting product ions.
-
The masses of the product ions (b- and y-ions) reveal the amino acid sequence of the fragment. The position of the FITC-labeled lysine is determined by identifying the specific fragment ion that retains the mass of the FITC modification.
-
Edman Degradation
A classical protein sequencing technique, Edman degradation can also be adapted to identify the position of a fluorescently labeled lysine.
Protocol:
-
Immobilization: The purified FITC-labeled peptide is immobilized on a solid support.
-
N-terminal Labeling: The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC).
-
Cleavage: The labeled N-terminal amino acid is selectively cleaved from the peptide chain under acidic conditions.
-
Extraction and Identification: The cleaved amino acid derivative is extracted and identified.
-
Fluorescence Detection: The remaining peptide is monitored for fluorescence. The cycle at which the fluorescence disappears indicates the position of the FITC-labeled lysine. Alternatively, the cleaved amino acid derivatives can be analyzed for fluorescence.
-
Repetition: The cycle of labeling, cleavage, and identification is repeated for the subsequent amino acids.
Visualizing the Workflows
References
A Comparative Guide to Purity Assessment of Fmoc-Lys(5-FITC)-OH by HPLC and NMR
For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of fluorescently labeled probes, ensuring the purity of building blocks like Nα-Fmoc-Nε-(5-fluoresceinylthiocarbamoyl)-L-lysine (Fmoc-Lys(5-FITC)-OH) is of paramount importance. The presence of impurities can significantly impact the yield, purity, and biological activity of the final peptide. This guide provides a comprehensive comparison of two orthogonal and powerful analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. By leveraging the strengths of both methods, a more complete and reliable purity profile can be established.
Orthogonal Approaches to Purity Determination
HPLC and NMR are considered orthogonal methods because they rely on different physicochemical principles for analysis. HPLC separates components of a mixture based on their differential partitioning between a stationary and a mobile phase, providing information on the relative abundance of different species. In contrast, NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) by comparing the integral of analyte signals to that of a certified internal standard. The combined use of these techniques provides a high degree of confidence in the assigned purity value.[1][2]
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC (RP-HPLC) is the gold standard for determining the purity of Fmoc-amino acids and peptides.[3][4] It excels at separating the target compound from closely related impurities, such as diastereomers, incompletely reacted starting materials, and by-products from the synthesis of the fluorescent label.
Key Advantages of HPLC:
-
High Sensitivity: HPLC with UV or fluorescence detection can detect impurities at very low levels.
-
High Resolution: Capable of separating complex mixtures into individual components.
-
Quantitative Accuracy: Provides precise quantification of the main peak and impurities based on peak area percentages.
Potential Impurities in this compound Detectable by HPLC:
-
Unreacted Fmoc-Lys-OH: Incomplete reaction of the lysine epsilon-amine with FITC.
-
Di-labeled Species: Potential for labeling at the alpha-amine if not properly protected.
-
Isomers of FITC: Commercial FITC is often a mixture of 5- and 6-isomers, which can lead to isomeric products.
-
Hydrolysis Products: Degradation of the FITC moiety or the Fmoc group.
-
Enantiomeric Impurity: Presence of the D-enantiomer of lysine.
Data Presentation: HPLC Purity Analysis
| Parameter | Lot A | Lot B |
| Purity by HPLC (%) | 98.5% | 95.2% |
| Retention Time (min) | 15.2 | 15.3 |
| Major Impurity 1 (%) | 0.8% (Unreacted Fmoc-Lys-OH) at 12.1 min | 2.5% (Isomer) at 14.8 min |
| Major Impurity 2 (%) | 0.4% (Unknown) at 16.5 min | 1.8% (Unreacted Fmoc-Lys-OH) at 12.2 min |
| Other Impurities (%) | 0.3% | 0.5% |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of organic molecules. For this compound, ¹H NMR provides a unique fingerprint, and quantitative NMR (qNMR) can be used to determine the absolute purity against a certified internal standard.
Key Advantages of NMR:
-
Structural Confirmation: Provides detailed information about the molecular structure, confirming the identity of the compound.
-
Absolute Quantification (qNMR): Can determine the purity of a sample without the need for a reference standard of the analyte itself.[2]
-
Detection of a Broad Range of Impurities: Can detect both structurally related and unrelated impurities, including residual solvents.
Data Presentation: NMR Purity Analysis
| Parameter | Lot A | Lot B |
| Purity by ¹H qNMR (%) | 98.2% | 94.8% |
| Characteristic Chemical Shifts (δ, ppm) in DMSO-d₆ | Fmoc Protons: 7.2-7.9 ppmFITC Protons: 6.5-8.2 ppmLysine α-CH: ~4.0 ppm | Fmoc Protons: 7.2-7.9 ppmFITC Protons: 6.5-8.2 ppmLysine α-CH: ~4.0 ppm |
| Detected Impurities | Residual Ethyl Acetate: 0.2% | Unreacted Fmoc-Lys-OH signals observed |
Comparison of HPLC and NMR for Purity Assessment
| Feature | HPLC | NMR |
| Principle | Chromatographic separation | Nuclear magnetic resonance |
| Primary Application | Purity and impurity profiling | Structural confirmation and absolute quantification |
| Strengths | High sensitivity and resolution for complex mixtures | Provides structural information, universal detector for protons, qNMR for absolute purity |
| Limitations | Requires a reference standard for identification, co-elution can be an issue | Lower sensitivity compared to HPLC, complex spectra for large molecules |
| Impurity Detection | Excellent for structurally related impurities | Good for both related and unrelated impurities, including residual solvents |
Experimental Protocols
Reversed-Phase HPLC Protocol
-
Instrumentation: A standard HPLC system with a UV-Vis or fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 20% to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm (for the Fmoc group) and 495 nm (for the FITC moiety).
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
¹H NMR Spectroscopy Protocol
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of DMSO-d₆.
-
For qNMR: Accurately weigh the sample and a certified internal standard (e.g., maleic acid) into the same NMR tube and dissolve in DMSO-d₆.
-
Acquisition Parameters:
-
Pulse Program: Standard ¹H acquisition.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (D1): 5 times the longest T₁ of interest for quantitative measurements (e.g., 30 seconds).
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. For qNMR, integrate characteristic signals of the analyte and the internal standard to calculate purity.
Visualizing the Workflow and Method Relationship
The following diagrams illustrate the experimental workflow for purity assessment and the logical relationship between HPLC and NMR in providing a comprehensive purity profile.
Caption: Experimental workflow for HPLC and NMR purity assessment.
Caption: Orthogonal nature of HPLC and NMR for comprehensive purity.
Conclusion
Both HPLC and NMR are indispensable tools for the purity assessment of this compound. HPLC provides high-resolution separation and sensitive detection of impurities, yielding a precise relative purity value. NMR confirms the chemical identity and can provide an absolute purity value through qNMR, while also detecting non-UV active impurities like residual solvents. By employing both of these orthogonal techniques, researchers and drug development professionals can have the highest level of confidence in the quality of their fluorescently labeled amino acid, ensuring the integrity and reproducibility of their downstream applications.
References
A Head-to-Head Comparison: FITC vs. Alexa Fluor 488 for Enhanced Fluorescence-Based Assays
For researchers, scientists, and drug development professionals navigating the vibrant world of fluorescent labeling, the choice of fluorophore is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth, data-driven comparison of two of the most widely used green-emitting fluorophores: Fluorescein isothiocyanate (FITC) and Alexa Fluor 488. We delve into their key performance characteristics, offering supporting experimental data and detailed protocols to empower you to make an informed selection for your specific research needs.
Fluorescein isothiocyanate (FITC) has long been a workhorse in fluorescence microscopy and flow cytometry due to its cost-effectiveness and versatility.[1][2] However, the advent of advanced fluorophores, such as the Alexa Fluor family, has presented researchers with superior alternatives that address some of the inherent limitations of traditional dyes.[3] Alexa Fluor 488, in particular, has emerged as a high-performance substitute for FITC, offering significant advantages in brightness, photostability, and environmental insensitivity.[4][5]
Key Performance Metrics: A Quantitative Comparison
To facilitate a clear and objective comparison, the following table summarizes the key photophysical properties of FITC and Alexa Fluor 488.
| Property | FITC | Alexa Fluor 488 | Reference |
| Excitation Maximum (nm) | 495 | 495-496 | |
| Emission Maximum (nm) | 519-525 | 519 | |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~75,000 | >65,000-71,000 | |
| Quantum Yield (Φ) | ~0.5-0.92 | ~0.92 | |
| Photostability | Low | High | |
| pH Sensitivity | High (fluorescence decreases in acidic pH) | Low (stable between pH 4-10) | |
| Brightness | Moderate | High |
In-Depth Performance Analysis
Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. While both FITC and Alexa Fluor 488 exhibit high quantum yields, Alexa Fluor 488 is generally considered brighter, producing stronger and more distinct signals. This enhanced brightness is particularly advantageous for detecting low-abundance targets.
Photostability: One of the most significant drawbacks of FITC is its susceptibility to photobleaching, the irreversible fading of fluorescence upon exposure to excitation light. In contrast, Alexa Fluor 488 is substantially more photostable, allowing for longer exposure times during imaging and more consistent data collection in time-lapse experiments.
pH Sensitivity: The fluorescence intensity of FITC is highly dependent on the pH of its environment, with a notable decrease in acidic conditions. This can be a significant confounding factor in live-cell imaging and experiments involving acidic organelles. Alexa Fluor 488, on the other hand, maintains stable fluorescence across a broad pH range (pH 4-10), ensuring more reliable and reproducible results.
Experimental Protocols
To provide a practical framework for comparing these fluorophores in your own laboratory, we present detailed methodologies for key experiments.
Protocol 1: Assessment of Photostability
This protocol outlines a method for comparing the photostability of FITC and Alexa Fluor 488 conjugated to a secondary antibody in an immunofluorescence staining experiment.
1. Cell Culture and Preparation:
- Culture HeLa cells on glass coverslips to 70-80% confluency.
- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
- Block non-specific binding with 1% BSA in PBS for 1 hour.
2. Antibody Incubation:
- Incubate the cells with a primary antibody (e.g., anti-tubulin) for 1 hour at room temperature.
- Wash three times with PBS.
- Incubate separate coverslips with either FITC-conjugated or Alexa Fluor 488-conjugated secondary antibodies (at equivalent concentrations) for 1 hour at room temperature, protected from light.
- Wash three times with PBS.
3. Imaging and Analysis:
- Mount the coverslips on microscope slides with a non-hardening mounting medium.
- Image the cells using a fluorescence microscope with a 488 nm laser line for excitation.
- Select a region of interest and acquire a time-lapse series of images with continuous illumination for a set duration (e.g., 5 minutes, with an image captured every 10 seconds).
- Measure the mean fluorescence intensity of the stained structures at each time point.
- Plot the normalized fluorescence intensity against time for both fluorophores to compare their photobleaching rates.
Protocol 2: Comparison of Brightness using Flow Cytometry
This protocol describes how to compare the brightness of FITC and Alexa Fluor 488 using antibody-stained cells analyzed by flow cytometry.
1. Cell Staining:
- Prepare a single-cell suspension of lymphocytes from whole blood.
- Aliquot approximately 1x10^6 cells per tube.
- Stain one tube with a primary antibody conjugated to FITC (e.g., anti-CD4-FITC).
- Stain a second tube with the same primary antibody clone conjugated to Alexa Fluor 488 (e.g., anti-CD4-Alexa Fluor 488) at the same concentration.
- Include an unstained control tube.
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with PBS containing 2% FBS.
- Resuspend the cells in 500 µL of PBS.
2. Flow Cytometry Analysis:
- Acquire the samples on a flow cytometer equipped with a 488 nm laser.
- Collect data from a sufficient number of events for each sample.
- Gate on the lymphocyte population based on forward and side scatter.
- Compare the median fluorescence intensity (MFI) of the positive populations for the FITC and Alexa Fluor 488 stained samples. A higher MFI indicates a brighter fluorophore.
Visualizing Workflows and Pathways
To further illustrate the application and comparison of these fluorophores, the following diagrams, generated using the DOT language, depict a common experimental workflow and a simplified signaling pathway.
References
- 1. Live-cell imaging of cell signaling using genetically encoded fluorescent reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. blog.addgene.org [blog.addgene.org]
- 4. Multiplexed visualization of dynamic signaling networks using genetically encoded fluorescent protein-based biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.uci.edu [chem.uci.edu]
A Researcher's Guide to Fluorescent Labels: Maximizing Signal with Quantum Yield and Brightness
For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorescent label is a critical decision that directly impacts the sensitivity and clarity of experimental results. This guide provides a comprehensive comparison of commonly used fluorescent labels, focusing on the key performance indicators of quantum yield and brightness. By presenting quantitative data, detailed experimental protocols, and clear visual aids, this resource aims to empower researchers to make informed decisions for their specific applications.
The intrinsic brightness of a fluorophore, a measure of its light-emitting efficiency, is determined by two fundamental properties: its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). The extinction coefficient quantifies the molecule's ability to absorb photons at a specific wavelength, while the quantum yield represents the ratio of emitted photons to absorbed photons.[1] A higher quantum yield signifies that a larger fraction of the absorbed light is converted into fluorescent signal.
The brightness of a fluorescent label is directly proportional to the product of its molar extinction coefficient and its quantum yield.[2]
Brightness = Molar Extinction Coefficient (ε) x Quantum Yield (Φ)
This guide provides a comparative analysis of these parameters for a range of commonly used fluorescent dyes and fluorescent proteins, enabling researchers to select the most suitable label for their experimental needs.
Comparative Data on Fluorescent Labels
The following tables summarize the key photophysical properties of a selection of common fluorescent dyes and fluorescent proteins. Brightness is calculated as the product of the molar extinction coefficient and the quantum yield and is presented as a relative value to facilitate comparison.
Table 1: Photophysical Properties of Common Fluorescent Dyes
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) |
| Fluorescein (FITC) | 495 | 518 | 75,000 | 0.92 | 69,000 |
| Alexa Fluor 488 | 494 | 517 | 71,000 | 0.92 | 65,320 |
| Cy3 | 550 | 570 | 150,000 | 0.15 | 22,500 |
| Alexa Fluor 555 | 556 | 573 | 150,000 | 0.10 | 15,000 |
| Cy5 | 650 | 670 | 250,000 | 0.20 | 50,000 |
| Alexa Fluor 647 | 650 | 668 | 239,000 | 0.33 | 78,870 |
| Rhodamine B | 554 | 576 | 106,000 | 0.31 | 32,860 |
| Texas Red | 588 | 609 | 85,000 | 0.61 | 51,850 |
Data compiled from various sources. Values can vary depending on the solvent and conjugation state.
Table 2: Photophysical Properties of Common Fluorescent Proteins
| Fluorescent Protein | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) |
| EGFP | 488 | 507 | 56,000 | 0.60 | 33,600 |
| mCherry | 587 | 610 | 72,000 | 0.22 | 15,840 |
| mCitrine | 516 | 529 | 77,000 | 0.76 | 58,520 |
| mOrange2 | 548 | 562 | 57,500 | 0.69 | 39,675 |
| mKate2 | 588 | 633 | 52,500 | 0.40 | 21,000 |
| mTagBFP2 | 402 | 457 | 43,000 | 0.71 | 30,530 |
| mCerulean3 | 433 | 475 | 43,000 | 0.87 | 37,410 |
Data compiled from various sources.[3][4] Values can be influenced by the cellular environment.
Experimental Protocols
Accurate determination of quantum yield and brightness is essential for the rigorous comparison of fluorescent labels. The following sections provide detailed methodologies for these key experiments.
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative method for determining fluorescence quantum yield involves comparing the fluorescence intensity of an unknown sample to that of a standard with a known quantum yield.[5]
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., ethanol, phosphate-buffered saline)
-
Fluorescence standard with a known quantum yield in the same solvent
-
Sample of the fluorescent label to be tested
Procedure:
-
Prepare a series of dilutions for both the standard and the sample in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of each solution using a fluorometer. The excitation wavelength should be the same for both the standard and the sample.
-
Integrate the area under the emission curve for each spectrum to obtain the total fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.
-
Calculate the slope of the resulting linear fits for both the standard (Grad_std) and the sample (Grad_smp).
-
Calculate the quantum yield of the sample (Φ_smp) using the following equation:
Φ_smp = Φ_std * (Grad_smp / Grad_std) * (η_smp² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
η_smp and η_std are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.
-
Determination of Molar Extinction Coefficient and Brightness
Procedure:
-
Determine the molar concentration (c) of the fluorescent label solution accurately.
-
Measure the absorbance (A) of the solution at its maximum absorption wavelength (λ_max) using a UV-Vis spectrophotometer in a cuvette with a known path length (l, typically 1 cm).
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law:
ε = A / (c * l)
-
Calculate the brightness by multiplying the determined molar extinction coefficient by the experimentally determined quantum yield:
Brightness = ε × Φ
Visualizing Key Concepts and Workflows
To further clarify the relationships and processes described, the following diagrams have been generated using the DOT language.
Caption: Factors determining the brightness of a fluorescent label.
Caption: Step-by-step workflow for measuring relative quantum yield.
References
- 1. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 2. How to determine the brightness of a fluorescent molecule? | AAT Bioquest [aatbio.com]
- 3. Introduction to Fluorescent Proteins | Nikon’s MicroscopyU [microscopyu.com]
- 4. Introduction to Fluorescent Proteins | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 5. chem.uci.edu [chem.uci.edu]
The Cost-Effectiveness of Fmoc-Lys(5-FITC)-OH in Research: A Comparative Guide
For researchers and professionals in drug development, the selection of fluorescent labeling reagents is a critical decision that balances cost with performance. Fmoc-Lys(5-FITC)-OH is a widely used building block for incorporating fluorescein isothiocyanate (FITC), a green fluorescent dye, into peptides during solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of this compound with alternative fluorescent labeling strategies, supported by available data, to aid in making informed decisions for your research needs.
Performance and Cost Comparison of Fluorescent Labeling Reagents
The choice of a fluorescent label extends beyond spectral properties to include considerations of photostability, pH sensitivity, quantum yield, and, critically, the cost of the labeled amino acid building block. While this compound is a cost-effective option, its performance characteristics, particularly its pH sensitivity and moderate photostability, may not be suitable for all applications.
Table 1: Cost Comparison of Fmoc-Lysine Derivatives with Common Fluorophores
| Product | Supplier Example(s) | Price (USD) per 100 mg | Price (USD) per gram |
| This compound | AAT Bioquest, ChemPep | ~$232 | ~$1500 |
| Fmoc-Lys(5-FAM)-OH | AAT Bioquest, ChemPep | ~$115 | ~$530 |
| Fmoc-Lys(5-TAMRA)-OH | AAT Bioquest, Biogenova | ~$348 - $511.50 | - |
| Fmoc-Lys(Cy3)-OH | ChemPep, AAT Bioquest | ~$800 - $1200 | - |
| Fmoc-Lys(Cy5)-OH | AAT Bioquest, ChemPep | ~$816 | ~$2500 (for 500mg) |
Note: Prices are approximate and can vary significantly between suppliers, purity levels, and purchase quantities. This table is intended for comparative purposes only.
Table 2: Performance Characteristics of Common Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Photostability | pH Sensitivity |
| FITC/FAM | ~495 | ~520 | ~0.92 | Moderate | High (fluorescence decreases in acidic pH)[1] |
| TAMRA | ~557 | ~583 | Moderate | Good | Low |
| BODIPY-FL | ~503 | ~512 | >0.9 | High | Low[2] |
| Alexa Fluor 488 | ~490 | ~525 | ~0.92 | High | Low[1] |
| Cy3 | ~550 | ~570 | ~0.15 | Good | Low |
| Cy5 | ~650 | ~670 | ~0.27 | Good | Low |
Key Considerations for Selecting a Fluorescently Labeled Amino Acid
-
Cost: this compound and its isomer Fmoc-Lys(5-FAM)-OH are generally the most cost-effective options for introducing a green fluorescent label.[1]
-
pH Sensitivity: The fluorescence of FITC is significantly quenched in acidic environments, which can be a major drawback for studies involving acidic organelles like lysosomes or endosomes.[1] In contrast, dyes like Alexa Fluor 488 and BODIPY-FL exhibit stable fluorescence across a broader pH range.
-
Photostability: For applications requiring prolonged or intense light exposure, such as live-cell imaging or single-molecule studies, photostability is crucial. Alexa Fluor and BODIPY dyes generally offer superior photostability compared to FITC, which is prone to photobleaching.
-
Quantum Yield and Brightness: While FITC has a high quantum yield, the overall brightness of a labeled peptide also depends on the extinction coefficient and the degree of labeling. Over-labeling can sometimes lead to self-quenching.
Experimental Protocols
The incorporation of this compound into a peptide sequence is achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS). The general workflow involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain attached to a solid support.
General Protocol for On-Resin Fluorescent Labeling during Fmoc-SPPS
This protocol outlines the manual coupling of a fluorescently labeled Fmoc-Lysine derivative.
Materials:
-
Fmoc-protected resin (e.g., Rink Amide resin)
-
Fmoc-protected amino acids
-
Fmoc-Lys(Fluorophore)-OH (e.g., this compound)
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA or 2,4,6-collidine)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM, IPA
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound peptide by treating it with 20% piperidine in DMF for 20 minutes.
-
Washing: Thoroughly wash the resin with DMF and IPA to remove residual piperidine and byproducts.
-
Coupling of Fluorescent Amino Acid:
-
Dissolve Fmoc-Lys(Fluorophore)-OH (typically 1.5-2 equivalents relative to the resin substitution) and the coupling reagent (e.g., HBTU, 1.5-2 eq.) in DMF.
-
Add the base (e.g., DIPEA, 3-4 eq.) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. The progress of the coupling can be monitored using a ninhydrin test.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Continue Peptide Synthesis: Repeat the deprotection and coupling steps for the remaining amino acids in the peptide sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove any side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether and purify it using reverse-phase HPLC.
Visualizing Experimental Workflows
Solid-Phase Peptide Synthesis (SPPS) Workflow for Fluorescent Labeling
The following diagram illustrates the key steps in incorporating a fluorescently labeled amino acid into a peptide using Fmoc-SPPS.
Principle of a FRET-Based Protease Assay
Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, such as enzyme activity. A peptide substrate is synthesized with a fluorescent donor (like FITC) and a quencher molecule. When the peptide is intact, the quencher absorbs the energy from the donor, and no fluorescence is emitted. Upon cleavage of the peptide by a protease, the donor and quencher are separated, leading to an increase in fluorescence.
Conclusion
This compound remains a popular and cost-effective choice for fluorescently labeling peptides, particularly for routine applications where pH is controlled and high photostability is not a primary concern. However, for more demanding applications such as live-cell imaging in acidic organelles or experiments requiring long-term observation, the superior performance of alternatives like Alexa Fluor 488 and BODIPY-FL may justify their higher cost. Researchers should carefully consider the specific requirements of their experiments to select the most appropriate fluorescent labeling strategy, balancing performance with budgetary constraints.
References
A Comparative Guide to Validating Protein-Peptide Interactions with a FITC-Labeled Probe
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biophysical techniques for validating protein-peptide interactions, with a focus on the use of a Fluorescein isothiocyanate (FITC)-labeled peptide probe. We will delve into the experimental protocols of four common methods: Fluorescence Polarization (FP), Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Microscale Thermophoresis (MST). By presenting their principles, workflows, and representative data for a key signaling interaction, this guide aims to equip researchers with the knowledge to select the most appropriate technique for their specific needs.
The Central Role of Protein-Peptide Interactions: The Grb2-Shc Interaction
To illustrate the application of these validation methods, we will use the interaction between the Growth factor receptor-bound protein 2 (Grb2) and a phosphorylated peptide from the Shc1 protein as a model system. This interaction is a critical node in intracellular signaling pathways, linking activated receptor tyrosine kinases (RTKs) to the Ras/MAPK cascade, which regulates cell proliferation, differentiation, and survival. The SH2 domain of the adaptor protein Grb2 specifically recognizes and binds to phosphotyrosine motifs on activated proteins like Shc. Validating and quantifying this interaction is crucial for understanding signal transduction and for the development of therapeutics targeting these pathways.
Figure 1: Simplified Grb2-Shc signaling pathway.
Experimental Workflow: Validation with a FITC-Labeled Peptide
The general workflow for validating a protein-peptide interaction using a FITC-labeled peptide, particularly with Fluorescence Polarization, involves several key stages, from probe preparation to data analysis.
Figure 2: General workflow for protein-peptide interaction validation.
Comparative Analysis of Validation Techniques
Here, we compare four widely used biophysical techniques for characterizing protein-peptide interactions. While Fluorescence Polarization directly utilizes a FITC-labeled probe, ITC and SPR are label-free methods. MST can be performed with or without a label.
| Feature | Fluorescence Polarization (FP) | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Microscale Thermophoresis (MST) |
| Principle | Measures the change in the rotational speed of a fluorescently labeled peptide upon binding to a larger protein. | Measures the heat released or absorbed during the binding event. | Detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. | Measures the movement of molecules along a microscopic temperature gradient, which is altered upon binding. |
| Labeling | Requires a fluorescent label (e.g., FITC) on the smaller binding partner (peptide). | Label-free. | Label-free. | Typically requires a fluorescent label on one partner, but label-free options are available (using intrinsic tryptophan fluorescence). |
| Immobilization | No immobilization required (in-solution measurement). | No immobilization required (in-solution measurement). | One binding partner is immobilized on a sensor chip. | No immobilization required (in-solution measurement). |
| Information Obtained | Binding affinity (Kd). | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | Binding affinity (Kd), association (ka) and dissociation (kd) rate constants. | Binding affinity (Kd). |
| Throughput | High-throughput compatible (plate-based format). | Low to medium throughput. | Medium to high throughput (depending on the instrument). | Medium to high throughput. |
| Sample Consumption | Low. | High. | Low to medium. | Very low. |
Table 1: Comparison of Biophysical Techniques for Protein-Peptide Interaction Analysis.
Quantitative Data Comparison: Grb2-Shc Interaction
The following table presents representative dissociation constants (Kd) for the interaction between the Grb2 SH2 domain and a phosphorylated Shc peptide, as determined by the four techniques. It is important to note that these values are compiled from different studies and experimental conditions may vary. A direct comparison from a single study using all four methods would provide the most accurate assessment.
| Technique | Reported Kd for Grb2-Shc Interaction (μM) | Reference |
| Fluorescence Polarization (FP) | 0.1 - 1.0 | [1] |
| Isothermal Titration Calorimetry (ITC) | 0.713 ± 0.145 | [2] |
| Surface Plasmon Resonance (SPR) | 0.2 - 0.5 | [3] |
| Microscale Thermophoresis (MST) | Not readily available for Grb2-Shc | - |
Table 2: Representative Dissociation Constants for the Grb2-Shc Interaction.
Detailed Experimental Protocols
Fluorescence Polarization (FP) Assay
This protocol is adapted for a 384-well plate format and is suitable for determining the dissociation constant (Kd) of the Grb2-Shc interaction using a FITC-labeled Shc phosphopeptide.
Materials:
-
Purified Grb2 SH2 domain protein.
-
FITC-labeled Shc phosphopeptide (e.g., FITC-pYVNV).
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20.
-
Black, low-volume 384-well microplate.
-
Plate reader with fluorescence polarization capabilities.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the FITC-Shc peptide in the assay buffer. The final concentration in the assay should be low (typically 1-10 nM) and should be optimized to give a stable and sufficiently high fluorescence signal.
-
Prepare a stock solution of the Grb2 SH2 domain in the assay buffer.
-
-
Protein Titration:
-
Perform a serial dilution of the Grb2 SH2 domain protein in the assay buffer directly in the microplate. A typical concentration range would be from low micromolar to nanomolar.
-
Add a fixed concentration of the FITC-Shc peptide to each well.
-
Include control wells containing only the FITC-Shc peptide (for minimum polarization) and buffer alone (for background).
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium. The plate should be protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization in millipolarization units (mP) using a plate reader. The excitation wavelength for FITC is ~485 nm and the emission wavelength is ~520 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the change in fluorescence polarization (ΔmP) as a function of the Grb2 SH2 domain concentration.
-
Fit the data to a one-site binding model using appropriate software (e.g., GraphPad Prism) to determine the Kd.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.
Materials:
-
Purified Grb2 SH2 domain protein.
-
Unlabeled Shc phosphopeptide.
-
ITC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP.
-
Isothermal Titration Calorimeter.
Protocol:
-
Sample Preparation:
-
Dialyze both the Grb2 protein and the Shc peptide extensively against the same ITC buffer to minimize buffer mismatch effects.
-
Degas the samples immediately before the experiment to prevent air bubbles.
-
Determine the accurate concentrations of the protein and peptide solutions.
-
-
ITC Experiment Setup:
-
Load the Grb2 SH2 domain protein into the sample cell (typically at a concentration of 10-50 µM).
-
Load the Shc phosphopeptide into the injection syringe (typically at a concentration 10-20 times higher than the protein concentration).
-
-
Titration:
-
Perform a series of small, sequential injections of the Shc peptide into the protein solution while maintaining a constant temperature.
-
Record the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of peptide to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
Surface Plasmon Resonance (SPR)
SPR provides real-time kinetic data on the association and dissociation of the protein-peptide interaction.
Materials:
-
Purified Grb2 SH2 domain protein.
-
Unlabeled Shc phosphopeptide.
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Amine coupling kit.
-
SPR Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
Protocol:
-
Ligand Immobilization:
-
Immobilize the Grb2 SH2 domain protein onto the surface of a sensor chip using standard amine coupling chemistry. Aim for a low immobilization density to avoid mass transport limitations.
-
A reference flow cell should be activated and blocked without protein immobilization to serve as a control for non-specific binding and buffer effects.
-
-
Analyte Injection:
-
Prepare a series of dilutions of the Shc phosphopeptide in the running buffer.
-
Inject the peptide solutions over the sensor surface at a constant flow rate, starting with the lowest concentration.
-
Include buffer-only injections (blanks) for double referencing.
-
-
Data Collection:
-
Monitor the change in the SPR signal (measured in response units, RU) in real-time during the association (peptide injection) and dissociation (buffer flow) phases.
-
-
Data Analysis:
-
Subtract the reference flow cell data and the buffer blank data from the active flow cell data.
-
Globally fit the sensorgrams from the different peptide concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Microscale Thermophoresis (MST)
MST measures the directed movement of molecules in a temperature gradient, which changes upon interaction.
Materials:
-
Purified Grb2 SH2 domain protein (labeled with a fluorescent dye, e.g., NT-647, if not using intrinsic fluorescence).
-
Unlabeled Shc phosphopeptide.
-
MST Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20.
-
MST instrument (e.g., Monolith).
-
MST capillaries.
Protocol:
-
Sample Preparation:
-
If not relying on intrinsic fluorescence, label the Grb2 SH2 domain protein with a suitable fluorescent dye according to the manufacturer's instructions.
-
Prepare a fixed concentration of the labeled Grb2 protein in the MST buffer.
-
Prepare a serial dilution of the unlabeled Shc phosphopeptide.
-
-
Sample Incubation:
-
Mix the labeled Grb2 protein with each dilution of the Shc peptide.
-
Incubate the mixtures for a sufficient time to reach binding equilibrium.
-
-
Measurement:
-
Load the samples into MST capillaries.
-
Place the capillaries in the MST instrument and perform the measurement. The instrument will apply a temperature gradient and measure the change in fluorescence.
-
-
Data Analysis:
-
Analyze the change in the normalized fluorescence as a function of the peptide concentration.
-
Fit the data to a binding model to determine the Kd.
-
Conclusion
The validation of protein-peptide interactions is a cornerstone of modern biological research and drug discovery. The choice of technique depends on various factors, including the specific scientific question, the properties of the interacting partners, and the available instrumentation. Fluorescence Polarization, with its high-throughput capabilities and in-solution format, is an excellent choice for screening and initial affinity determination when a fluorescently labeled peptide is available. For a comprehensive thermodynamic understanding, the label-free ITC method is unparalleled. SPR provides invaluable kinetic information, also without the need for labels. MST offers a low-sample consumption, in-solution alternative that is gaining popularity. By understanding the principles and protocols of these powerful techniques, researchers can confidently and accurately characterize the intricate world of protein-peptide interactions.
References
Safety Operating Guide
Proper Disposal of Fmoc-Lys(5-FITC)-OH: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is a critical aspect of responsible research. This guide provides essential safety and logistical information for the proper disposal of Fmoc-Lys(5-FITC)-OH, a fluorescently labeled amino acid commonly used in peptide synthesis and other biochemical applications.
While some safety data sheets (SDS) classify this compound as a non-hazardous substance, it is imperative to follow stringent disposal protocols to minimize environmental impact and ensure workplace safety.[1] The fundamental principle is to treat this compound and any associated materials as chemical waste, preventing its release into the sewage system or regular trash.[1]
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat. All handling of the solid compound or solutions should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.
In case of accidental exposure, follow these first-aid measures:
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention.[1] |
| Skin Contact | Rinse the affected area thoroughly with large amounts of water. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen or provide artificial respiration. Seek medical attention.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
Disposal Procedures
The proper disposal of this compound and related waste should be carried out in accordance with all federal, state, and local environmental regulations. The following procedures are based on general best practices for chemical waste management.
Solid Waste Disposal
Unused or expired solid this compound should be disposed of as chemical waste.
Step-by-Step Procedure:
-
Containerization: Place the solid waste in a clearly labeled, sealable, and chemically compatible container. The original container is often a suitable option.
-
Labeling: Affix a hazardous waste label to the container. The label must include the full chemical name: "this compound".
-
Segregation: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible chemicals.
-
Collection: Arrange for pickup and disposal by your institution's licensed chemical waste management service.
Liquid Waste Disposal
Solutions containing this compound, including reaction mixtures and rinsing solutions, must be collected and disposed of as liquid chemical waste.
Step-by-Step Procedure:
-
Containerization: Collect all liquid waste in a sealable, leak-proof, and chemically compatible container (e.g., a designated solvent waste bottle).
-
Labeling: Clearly label the container as "Hazardous Waste" and list all chemical constituents, including solvents (e.g., "this compound in Dimethylformamide (DMF)").
-
Segregation: Store the liquid waste container in a designated hazardous waste accumulation area, away from drains and incompatible materials.
-
Collection: Arrange for disposal through your institution's hazardous waste program.
Disposal of Contaminated Materials
Any materials that have come into contact with this compound are considered contaminated and must be disposed of as chemical waste. This includes:
-
Gloves
-
Weighing paper
-
Pipette tips
-
Empty product containers
-
Spill cleanup materials
Procedure for Contaminated Materials:
-
Collection: Place all contaminated solid items in a designated, labeled hazardous waste container for solid chemical waste.
-
Empty Containers: The original product container, even if empty, should be disposed of as unused product within the solid chemical waste stream.
-
Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). The resulting mixture and all cleaning materials should be collected in a sealed container and disposed of as hazardous chemical waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-Lys(5-FITC)-OH
Essential safety protocols and operational guidance for the handling and disposal of Fmoc-Lys(5-FITC)-OH are critical for ensuring a safe laboratory environment and the integrity of your research. While this compound is not classified as a hazardous substance or mixture, adherence to rigorous safety procedures is paramount to minimize exposure and prevent contamination.[1] This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals, establishing a foundation of trust and safety in your laboratory operations.
Personal Protective Equipment (PPE)
The cornerstone of safe chemical handling is the consistent and correct use of Personal Protective Equipment. The following table summarizes the essential PPE for working with this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes | Safety Goggles with Side-Shields | Must be worn at all times in the laboratory to protect against splashes and airborne particles.[1][2] |
| Hands | Protective Gloves | Nitrile or latex gloves are suitable.[3] Inspect gloves for tears or holes before use and change them frequently, especially if they become contaminated. |
| Body | Laboratory Coat | A lab coat should be worn to protect skin and clothing from potential spills.[1] |
| Respiratory | Suitable Respirator | Use a respirator when handling the powder outside of a certified chemical fume hood or if dust formation is likely. |
Operational Plan: From Receipt to Experimentation
A systematic approach to handling this compound ensures safety and preserves the quality of the compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, well-ventilated area, protected from direct sunlight and sources of ignition.
-
The recommended storage temperature for the powder is -20°C.
2. Handling and Weighing:
-
All handling of the powdered compound should be conducted in a certified chemical fume hood to avoid inhalation of dust and aerosol formation.
-
Use appropriate tools, such as a spatula, to handle the material.
-
Avoid creating dust. If dust is generated, ensure proper ventilation and respiratory protection are in use.
3. Dissolving the Compound:
-
Consult the product's technical datasheet for information on appropriate solvents. Dimethylformamide (DMF) is a common solvent for this type of compound.
-
Add the solvent to the vial containing the this compound powder slowly to avoid splashing.
-
Cap the vial and vortex or sonicate as needed to ensure complete dissolution.
4. Use in Experiments:
-
When using the dissolved compound, continue to wear all required PPE.
-
Work in a well-ventilated area.
-
Avoid contact with skin and eyes.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Dispose of the chemical in accordance with federal, state, and local environmental control regulations.
-
Contaminated Materials: Items such as pipette tips, vials, and gloves that have come into contact with the compound should be collected in a designated, sealed waste container.
-
Spills: In the event of a small spill, use an absorbent material to contain it. For larger spills, evacuate the area and follow your institution's emergency procedures.
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from receiving the compound to the final disposal of waste.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
